molecular formula C4H4O2 B1262567 Cycloprop-2-ene carboxylic acid

Cycloprop-2-ene carboxylic acid

Cat. No.: B1262567
M. Wt: 84.07 g/mol
InChI Key: DBWAQSJZNKRLLE-UHFFFAOYSA-N
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Description

Cycloprop-2-ene carboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C4H4O2 and its molecular weight is 84.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H4O2

Molecular Weight

84.07 g/mol

IUPAC Name

cycloprop-2-ene-1-carboxylic acid

InChI

InChI=1S/C4H4O2/c5-4(6)3-1-2-3/h1-3H,(H,5,6)

InChI Key

DBWAQSJZNKRLLE-UHFFFAOYSA-N

Canonical SMILES

C1=CC1C(=O)O

Synonyms

cycloprop-2-ene carboxylic acid

Origin of Product

United States

Foundational & Exploratory

Rhodium-Catalyzed Synthesis of Cycloprop-2-ene Carboxylates: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cycloprop-2-ene carboxylates are highly strained, three-membered carbocyclic structures that serve as versatile synthetic intermediates in organic chemistry. Their inherent ring strain enables a variety of ring-opening and cycloaddition reactions, making them valuable building blocks for the synthesis of complex molecules, including natural products and pharmaceutical agents. Among the various synthetic methods, the rhodium-catalyzed reaction of α-diazoesters with alkynes has emerged as a particularly powerful and operationally simple approach for their preparation.[1]

This technical guide provides an in-depth overview of the rhodium-catalyzed synthesis of cycloprop-2-ene carboxylates, with a focus on data-driven insights, detailed experimental protocols, and a clear visualization of the underlying catalytic mechanism. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic methodology.

Core Concepts and Mechanism

The rhodium-catalyzed cyclopropenation of alkynes with diazo compounds is a well-established method for the formation of the cyclopropene (B1174273) ring. The reaction is generally initiated by the reaction of a diazo compound with a dirhodium(II) tetracarboxylate catalyst, such as dirhodium tetraacetate (Rh₂(OAc)₄), to form a rhodium-carbene intermediate with the concomitant loss of nitrogen gas.[2][3] This highly electrophilic carbene species is then intercepted by an alkyne in a [2+1] cycloaddition to afford the desired cycloprop-2-ene carboxylate.

The general catalytic cycle is depicted below:

Catalytic Cycle for Rhodium-Catalyzed Cyclopropenation cluster_0 Catalytic Cycle Rh2L4 Rh₂(L)₄ Catalyst Carbene Rh₂(L)₄=CHR' (Rhodium Carbene) Rh2L4->Carbene + R'CHN₂ - N₂ Diazo R'CHN₂ (Diazo Compound) Product Cycloprop-2-ene Carboxylate Carbene->Product + R-C≡C-R Alkyne R-C≡C-R (Alkyne) Product->Rh2L4

Figure 1: A simplified catalytic cycle for the rhodium-catalyzed cyclopropenation of alkynes.

Definitive mechanistic studies, including density functional theory (DFT) calculations, have provided further insight into this process. The reaction is initiated by the complexation of the diazo compound to the rhodium catalyst. This is followed by nitrogen extrusion, driven by back-donation from a Rh 4dxz orbital to the C-N σ*-orbital, to generate the key rhodium-carbene complex.[2][3] The carbene carbon in this intermediate is highly electrophilic. The subsequent reaction with the alkyne is believed to be a concerted, asynchronous process.

Data Presentation: A Comparative Analysis

The choice of rhodium catalyst, diazo compound, and alkyne substrate significantly influences the yield and, in the case of chiral catalysts, the enantioselectivity of the cyclopropenation reaction. The following table summarizes quantitative data from selected literature reports to provide a comparative overview of the reaction's scope.

CatalystDiazo CompoundAlkyneSolventYield (%)ee (%)Reference
Rh₂(OAc)₄Ethyl diazoacetateAcetyleneCH₂Cl₂47 (of the corresponding acid)N/A--INVALID-LINK--
Rh₂(OAc)₄Ethyl diazoacetatePhenylacetylene--N/A--INVALID-LINK--
Rh₂(S-DOSP)₄Methyl phenyldiazoacetatePhenylacetyleneHexane (B92381)6290--INVALID-LINK--
Rh₂(S-DOSP)₄Methyl phenyldiazoacetate1-HexyneHexane5585--INVALID-LINK--
Rh₂(S-DOSP)₄Methyl (4-bromophenyl)diazoacetatePhenylacetyleneHexane7592--INVALID-LINK--
Rh₂(S-DOSP)₄Methyl (4-methoxyphenyl)diazoacetatePhenylacetyleneHexane5888--INVALID-LINK--
Rh₂(S-PTAD)₄SiloxyvinyldiazoacetatePhenylacetyleneDCM9394--INVALID-LINK--
Rh₂(S-NTTL)₄SiloxyvinyldiazoacetatePhenylacetyleneDCM9388--INVALID-LINK--
Rh₂(S-PTTL)₄SiloxyvinyldiazoacetatePhenylacetyleneDCM9190--INVALID-LINK--

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Ethyl Cycloprop-2-ene Carboxylate using Rh₂(OAc)₄

This protocol is adapted from a literature procedure for the synthesis of a related cyclopropane (B1198618) and is illustrative of a general approach for achiral cyclopropenation.

Materials:

  • Dirhodium tetraacetate (Rh₂(OAc)₄)

  • Anhydrous dichloromethane (B109758) (CH₂Cl₂)

  • Acetylene gas

  • Ethyl diazoacetate (EDA)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • A flame-dried round-bottomed flask equipped with a magnetic stir bar is charged with dirhodium tetraacetate (typically 0.1-1 mol%).

  • Anhydrous dichloromethane is added to dissolve the catalyst.

  • The flask is cooled to 0 °C in an ice-water bath and the atmosphere is replaced with an inert gas.

  • Acetylene gas is bubbled through the solution for approximately 30 minutes to ensure saturation.

  • Ethyl diazoacetate is added slowly to the reaction mixture via a syringe pump over a period of several hours. The slow addition is crucial to maintain a low concentration of the diazo compound and minimize side reactions.

  • Upon completion of the addition, the reaction mixture is stirred for an additional period to ensure complete consumption of the diazo compound.

  • The reaction mixture is then filtered through a short plug of silica (B1680970) gel to remove the catalyst.

  • The solvent is carefully removed under reduced pressure to yield the crude ethyl cycloprop-2-ene carboxylate, which can be further purified by distillation or chromatography.

Protocol 2: Enantioselective Synthesis of a Chiral Cycloprop-2-ene Carboxylate using Rh₂(S-DOSP)₄

This protocol is based on the work of Davies and coworkers and is a representative example of an enantioselective cyclopropenation.

Materials:

  • Dirhodium tetrakis((S)-N-(dodecylbenzenesulfonyl)prolinate) (Rh₂(S-DOSP)₄)

  • Anhydrous hexane

  • Terminal alkyne (e.g., phenylacetylene)

  • Aryldiazoacetate (e.g., methyl phenyldiazoacetate)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a solution of the terminal alkyne (10.0 mmol) and Rh₂(S-DOSP)₄ (0.01 mmol, 1 mol%) in anhydrous hexane (10 mL) under an inert atmosphere is added a solution of the aryldiazoacetate (1.0 mmol) in anhydrous hexane (5 mL) via syringe pump over 5 hours at room temperature.

  • After the addition is complete, the reaction mixture is stirred for an additional hour.

  • The solvent is removed under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel to afford the enantiomerically enriched cycloprop-2-ene carboxylate.

  • The enantiomeric excess is determined by chiral HPLC analysis.

Mandatory Visualizations

Catalytic Cycle and Key Intermediates

The following diagram illustrates the detailed catalytic cycle for the rhodium-catalyzed cyclopropenation of alkynes with diazoacetates.

Detailed Catalytic Cycle Detailed Catalytic Cycle of Rhodium-Catalyzed Cyclopropenation Start Rh₂(L)₄ Diazo_Coordination Diazo Coordination [Rh₂(L)₄]·(N₂CHR') Start->Diazo_Coordination + R'CHN₂ Carbene_Formation Nitrogen Extrusion Diazo_Coordination->Carbene_Formation Rh_Carbene Rhodium Carbene Rh₂(L)₄=CHR' Carbene_Formation->Rh_Carbene - N₂ Alkyne_Attack Alkyne Attack on Carbene Rh_Carbene->Alkyne_Attack + R-C≡C-R Cycloaddition_TS [2+1] Cycloaddition Transition State Alkyne_Attack->Cycloaddition_TS Product_Release Product Release Cycloaddition_TS->Product_Release Product_Release->Start Catalyst Regeneration Product Cycloprop-2-ene Carboxylate Product_Release->Product

Figure 2: Detailed catalytic cycle of rhodium-catalyzed cyclopropenation.

Experimental Workflow

The following diagram outlines a typical experimental workflow for the rhodium-catalyzed synthesis of a cycloprop-2-ene carboxylate.

Experimental Workflow Experimental Workflow for Cyclopropenation Setup Reaction Setup Flame-dried flask Inert atmosphere Add catalyst and solvent Reagent_Addition Reagent Addition Cool to desired temperature Add alkyne Slow addition of diazo compound Setup->Reagent_Addition Reaction Reaction Monitoring Stir for specified time Monitor by TLC or GC/MS Reagent_Addition->Reaction Workup Workup Catalyst removal (filtration) Solvent evaporation Reaction->Workup Purification Purification Column chromatography or Distillation Workup->Purification Analysis Analysis NMR, IR, Mass Spec Chiral HPLC (for ee) Purification->Analysis

Figure 3: General experimental workflow for rhodium-catalyzed cyclopropenation.

Conclusion

The rhodium-catalyzed synthesis of cycloprop-2-ene carboxylates from diazo compounds and alkynes is a robust and versatile methodology. By carefully selecting the rhodium catalyst and reaction conditions, a wide range of substituted cyclopropenes can be accessed, often with high levels of stereocontrol. The operational simplicity and broad substrate scope of this reaction make it an invaluable tool for synthetic chemists in academia and industry. This guide has provided a comprehensive overview of the key aspects of this transformation, including a summary of quantitative data, detailed experimental protocols, and a clear depiction of the reaction mechanism and workflow, to facilitate its application in the synthesis of novel and complex molecules.

References

An In-depth Technical Guide on the Discovery and Isolation of Natural Cycloprop-2-ene Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of cycloprop-2-ene carboxylic acid, a potent mycotoxin. The document details the natural source of this highly strained molecule, the methodologies for its extraction and purification, its toxicological properties, and the current understanding of its mechanism of action.

Introduction

This compound is a small, highly strained, and unstable molecule first identified as a natural product from the toxic Asian mushroom Russula subnigricans.[1][2][3] Its discovery was a significant breakthrough in natural product chemistry and toxicology, as it solved a long-standing mystery surrounding the severe and often fatal poisonings associated with this mushroom species in Japan.[1][2] Ingestion of Russula subnigricans leads to a severe condition known as rhabdomyolysis, characterized by the rapid breakdown of skeletal muscle fibers, which can result in kidney failure and death.[2][4] The inherent instability of this compound, which readily polymerizes, posed a significant challenge to its isolation and identification.[2]

Discovery and Natural Occurrence

For decades, the toxic agent in Russula subnigricans remained elusive. Researchers Kimiko Hashimoto, Masaya Nakata, and their team were instrumental in identifying this compound as the causative agent of the mushroom's toxicity.[2][5] The identification was complicated by confusion over the correct mushroom species and the molecule's propensity to decompose during standard isolation techniques.[2] The successful isolation and characterization of this novel natural product were reported in 2009.[2]

Physicochemical and Toxicological Data

This compound is a molecule of significant interest due to its unique structure and potent biological activity. The quantitative data available for this compound are summarized in the tables below.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₄H₄O₂[6]
Molar Mass84.074 g/mol [6]
Melting Point40–41 °C[6]
Acidity (pKa)4.246[6]
InChIKeyDBWAQSJZNKRLLE-UHFFFAOYSA-N[7]

Table 2: Toxicological Data for this compound

ParameterValueSpeciesRoute of AdministrationReference
LD₅₀2.5 mg/kgMouseOral[6]

Table 3: Reported Yield of Natural this compound

Starting MaterialYieldReference
125 g of Russula subnigricans fruiting bodies~15 mg[1]

Experimental Protocols

The isolation of this compound from its natural source is a delicate process due to the compound's instability. The following protocol is a synthesized methodology based on the available literature.

4.1. Extraction of Crude Toxic Fraction

  • Mushroom Preparation: Fresh fruiting bodies of Russula subnigricans are cleaned of debris and cut into small pieces.

  • Soaking: The mushroom pieces are soaked in water or a dilute aqueous solution of acetic acid (e.g., 0.3% AcOH) overnight at a low temperature (e.g., 4°C).[5]

  • Filtration: The aqueous extract is separated from the mushroom solids by filtration.

  • Concentration: The filtrate is concentrated under reduced pressure. Crucially, the extract should not be concentrated to dryness , as this will cause the this compound to polymerize and lose its toxicity.[2]

4.2. Purification of this compound

  • Chromatography: The concentrated crude extract is subjected to column chromatography for purification. The specific stationary and mobile phases used in the original discovery are not detailed in the provided search results, but standard techniques for the separation of small organic acids would be applicable.

  • Fraction Analysis: Fractions are collected and analyzed for the presence of the target compound. This was likely guided by bioassays (testing toxicity in mice) in the original study.[2]

  • Final Concentration: The purified fractions containing this compound are carefully concentrated, again avoiding complete dryness.

4.3. Structural Elucidation

The structure of the isolated natural product was confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy were used to determine the chemical structure.

  • Mass Spectrometry (MS): High-resolution mass spectrometry was used to confirm the molecular formula.

  • Comparison with Synthetic Standard: The spectroscopic data of the isolated natural compound were found to be identical to that of a synthetically prepared sample of this compound, definitively confirming its structure.[7]

While specific NMR data for the natural isolate is not provided in the search results, spectroscopic data for synthetic derivatives are available. For example, for 3-(cycloprop-2-en-1-oyl)oxazolidinone, a stable derivative, the following characteristic shifts are reported in CDCl₃: ¹H NMR signals for the cyclopropene (B1174273) protons appear around 6.8 ppm and 3.5 ppm, and the carboxyl carbon in the ¹³C NMR spectrum is observed around 175.9 ppm.[8]

Visualizations

5.1. Experimental Workflow

The following diagram illustrates the key steps in the isolation and purification of this compound from Russula subnigricans.

experimental_workflow start Fresh Russula subnigricans extraction Soaking in Water/Dilute Acetic Acid start->extraction filtration Filtration extraction->filtration concentration Concentration under Reduced Pressure (Avoid Dryness) filtration->concentration chromatography Column Chromatography concentration->chromatography analysis Fraction Analysis (Bioassay-guided) chromatography->analysis purified_product Purified this compound analysis->purified_product elucidation Structural Elucidation (NMR, MS) purified_product->elucidation confirmation Comparison with Synthetic Standard elucidation->confirmation

Figure 1: Experimental workflow for the isolation of this compound.

5.2. Proposed Mechanism of Toxicity

The precise signaling pathway initiated by this compound that leads to rhabdomyolysis has not yet been fully elucidated. However, the general mechanism of drug- and toxin-induced rhabdomyolysis involves a disruption of cellular energy homeostasis and calcium regulation in muscle cells. The following diagram illustrates this general proposed pathway.

toxicity_pathway toxin This compound muscle_cell Skeletal Muscle Cell toxin->muscle_cell atp_depletion ATP Depletion muscle_cell->atp_depletion Disruption of energy metabolism ca_influx Increased Intracellular Ca²⁺ muscle_cell->ca_influx Ion channel dysfunction atp_depletion->ca_influx Impairs Ca²⁺ pumps cell_damage Myocyte Damage and Necrosis ca_influx->cell_damage Activation of degradative enzymes release Release of Intracellular Components (Myoglobin, Creatine Kinase) cell_damage->release rhabdomyolysis Rhabdomyolysis release->rhabdomyolysis kidney_failure Acute Kidney Failure rhabdomyolysis->kidney_failure Myoglobinuria

References

An In-depth Technical Guide to the Physicochemical Properties of Cycloprop-2-ene Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cycloprop-2-ene carboxylic acid, a naturally occurring mycotoxin, is a fascinating molecule characterized by its highly strained three-membered ring system.[1][2][3] This inherent ring strain imparts unique reactivity, making it a valuable and versatile building block in organic synthesis.[1] Its derivatives are particularly significant as potent dienophiles in Diels-Alder reactions and as precursors for a variety of complex molecular architectures.[1][4][5] However, the parent acid exhibits limited stability, which has led to the development of more robust derivatives, such as N-acyloxazolidinones, for practical applications.[4][5][6] This guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and a review of its key chemical transformations.

Physicochemical Properties

The physicochemical properties of this compound are fundamental to understanding its behavior in both chemical and biological systems. While the parent acid's instability presents challenges for handling and long-term storage, its derivatives have been synthesized to overcome this limitation.[4][5][6]

Quantitative Data Summary

The key physicochemical identifiers and properties for this compound are summarized in the table below. These values are crucial for predicting its behavior in various solvents, its potential for membrane permeation, and its acidic nature.

PropertyValueSource
IUPAC Name cycloprop-2-ene-1-carboxylic acid[1][7]
CAS Number 26209-00-7[1][3][7][8]
Molecular Formula C₄H₄O₂[1][3][7][8]
Molecular Weight 84.07 g/mol [1][7][8]
Melting Point 40–41 °C (104–106 °F; 313–314 K)[1][3]
pKa 4.246[1][3]
logP (XLogP3) 0.3[7]
logP (experimental) -0.816[3]
SMILES C1=CC1C(=O)O[1][3][7]
InChI InChI=1S/C4H4O2/c5-4(6)3-1-2-3/h1-3H,(H,5,6)[1][7][8]
InChI Key DBWAQSJZNKRLLE-UHFFFAOYSA-N[1][3][7][8]
Stability and Reactivity

The defining characteristic of this compound is the substantial ring strain of the cyclopropene (B1174273) moiety, which dictates its high reactivity.[1] While derivatives substituted with a carbonyl group are generally more stable than their alkyl-substituted counterparts, cycloprop-2-ene carboxylates with a single substituent at the C-3 position are often not practical for long-term storage.[2][4] To address this, stable, crystalline derivatives, such as 3-(cycloprop-2-en-1-oyl)-oxazolidinones, have been developed. These derivatives are stable over long periods while retaining the high reactivity of the cyclopropene ring, particularly as dienophiles in stereoselective Diels-Alder reactions.[4][5][6]

The carboxylic acid moiety allows for the generation of dianions using alkyllithium reagents. These dianions can then be functionalized at the vinylic position by a range of electrophiles, providing a powerful method for substitution on the cyclopropene ring.[1][9][10]

Experimental Protocols

This section details the methodologies for the synthesis of stable this compound derivatives and the general procedures for characterizing the compound and determining its key properties.

Synthesis of Stable 3-(Cycloprop-2-en-1-oyl)-oxazolidinone Derivatives

The synthesis of stable derivatives is crucial for utilizing the chemistry of this compound. The following protocol is based on the rhodium-catalyzed reaction of acetylene (B1199291) with ethyl diazoacetate, followed by hydrolysis and coupling with an oxazolidinone auxiliary.[1][4]

Step 1: Synthesis of Ethyl cycloprop-2-ene carboxylate

  • A flame-dried 1 L round-bottomed flask is charged with Rh₂(OAc)₄ (0.271 mmol) in 800 mL of CH₂Cl₂ and cooled to 0 °C in an ice water bath.[4]

  • The flask is swept with nitrogen, and then acetylene gas (pre-purified by passing through cold traps at -60 to -65 °C to remove acetone) is sparged through the solution for 30 minutes.[4]

  • Ethyl diazoacetate (81 mmol) is added slowly over 5 hours via syringe pump while maintaining the temperature at 0 °C.[4]

  • The resulting ethyl cycloprop-2-ene carboxylate is typically not purified and is carried forward to the next step.[4]

Step 2: Hydrolysis to this compound

  • The crude ethyl cycloprop-2-ene carboxylate is hydrolyzed under basic conditions (e.g., using aqueous potassium hydroxide (B78521) in methanol) to yield the corresponding carboxylic acid.[5]

Step 3: Coupling with an Oxazolidinone

  • The crude this compound is coupled with a chiral auxiliary, such as (S)-4-phenyloxazolidinone, to form the stable N-acyloxazolidinone derivative.[1] This step typically involves an activating agent for the carboxylic acid.

G cluster_0 Step 1: Cyclopropenation cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Coupling A Acetylene + Ethyl Diazoacetate C Ethyl cycloprop-2-ene carboxylate A->C Rh-catalyzed cycloaddition B Rh₂(OAc)₄ Catalyst CH₂Cl₂, 0°C B->C D This compound C->D Basic Hydrolysis (e.g., KOH/MeOH) F Stable N-acyloxazolidinone Derivative D->F E Oxazolidinone Auxiliary E->F Coupling Agent

Caption: Synthetic workflow for stable N-acyloxazolidinone derivatives.

Characterization Methods

The structural elucidation of this compound and its derivatives relies on a combination of standard spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H-NMR and ¹³C-NMR are essential for confirming the structure. In ¹H-NMR spectra, the acidic proton of the carboxylic acid is typically observed between 10-13 ppm.[1] The unique signals from the highly strained cyclopropene ring are also key identifiers.[1]

  • Infrared (IR) Spectroscopy : IR spectroscopy is used to identify key functional groups. A characteristic C=O stretching vibration for the carboxylic acid is observed around 1700 cm⁻¹.[1]

  • High-Resolution Mass Spectrometry (HRMS) : HRMS is used to confirm the elemental composition by providing a highly accurate mass of the molecular ion (e.g., [M+H]⁺).[1][4]

Determination of pKa

The pKa, or acid dissociation constant, is a measure of the acidity of a compound. For carboxylic acids, this is typically determined by potentiometric titration.

  • Preparation : A solution of this compound of known concentration is prepared in deionized water.

  • Titration : The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.

  • Measurement : The pH of the solution is measured using a calibrated pH meter after each addition of the titrant.

  • Analysis : A titration curve (pH vs. volume of titrant added) is plotted. The pH at the half-equivalence point (where half of the acid has been neutralized) is equal to the pKa of the acid.

G A Prepare Acid Solution (Known Concentration) B Titrate with Standardized Strong Base (e.g., NaOH) A->B C Monitor pH with Calibrated Meter B->C D Plot Titration Curve (pH vs. Volume of Base) C->D E Determine Half-Equivalence Point D->E F pKa = pH at Half-Equivalence Point E->F

Caption: Experimental workflow for pKa determination by titration.

Determination of logP

The partition coefficient (logP) is a measure of a compound's lipophilicity and is critical in drug development for predicting absorption and distribution. The shake-flask method is a common technique for its determination.

  • System Preparation : A two-phase system of n-octanol and water is prepared and mutually saturated by vigorous mixing followed by separation.

  • Dissolution : A known amount of this compound is dissolved in one of the phases (typically the one in which it is more soluble).

  • Partitioning : The solution is added to a known volume of the second phase in a separatory funnel. The funnel is shaken for a set period to allow the compound to partition between the two immiscible layers.

  • Separation & Analysis : The two phases are separated. The concentration of the analyte in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

  • Calculation : The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

Key Chemical Transformations

The unique reactivity of the cyclopropene ring makes it a valuable intermediate in a variety of chemical reactions.

Diels-Alder Cycloaddition

Derivatives of this compound are highly reactive dienophiles in stereoselective Diels-Alder reactions.[1] The strained double bond readily reacts with both cyclic and acyclic dienes to form bicyclo[4.1.0]heptene adducts. The reaction exhibits high endo-selectivity and the facial selectivity is controlled by the substituent on the cyclopropene ring, making it a powerful tool for constructing complex polycyclic systems with high diastereoselectivity.[4]

G cluster_reactants Reactants cluster_product Product React1 Cyclopropene Derivative (Dienophile) Product Diels-Alder Adduct (Bicyclo[4.1.0]heptene derivative) React1->Product React2 Diene React2->Product [4+2] Cycloaddition

Caption: General scheme of the Diels-Alder reaction.

Dianion Formation and Functionalization

The carboxylic acid group can be deprotonated twice using strong bases like alkyllithiums to form a dianion.[1][9] This species is relatively stable towards ring-opening and can be functionalized by reacting with various electrophiles such as aldehydes, ketones, and alkyl halides.[1][9] This reaction allows for the introduction of diverse functional groups at the vinylic position of the cyclopropene ring. The choice of solvent is critical, with THF being superior to Et₂O, and additives like N-methylmorpholine N-oxide (NMO) can enhance the stability and reactivity of the dianion.[9][10]

G A Cycloprop-2-ene Carboxylic Acid B Dianion Intermediate A->B 2 eq. Alkyllithium (e.g., n-BuLi) D Vinylically Functionalized Cyclopropene B->D C Electrophile (e.g., R-X, RCHO) C->D Electrophilic Attack

Caption: Pathway for dianion formation and electrophilic trapping.

Conclusion

This compound is a molecule of significant interest due to the unique chemical reactivity conferred by its strained ring system. While its inherent instability poses challenges, the development of stable derivatives has unlocked its potential as a versatile synthetic intermediate, particularly in cycloaddition reactions. The data and protocols presented in this guide offer a foundational resource for researchers in organic synthesis and drug development, enabling further exploration and application of this remarkable compound.

References

Spectroscopic Characterization of Cycloprop-2-ene Carboxylic Acid Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize cycloprop-2-ene carboxylic acid derivatives, a class of strained molecules with significant potential in organic synthesis and drug development. The unique structural features of the cyclopropene (B1174273) ring impart distinct spectroscopic signatures that are crucial for their identification and characterization. This document details the key features observed in Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy, Infrared (IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of this compound derivatives. The strained three-membered ring and the presence of a double bond create a unique electronic environment, resulting in characteristic chemical shifts for the ring protons and carbons.

¹H NMR Spectroscopy

The proton NMR spectra of this compound derivatives are distinguished by signals in specific regions corresponding to the olefinic and methine protons of the cyclopropene ring.

Table 1: Typical ¹H NMR Chemical Shifts for this compound Derivatives

ProtonChemical Shift (δ) Range (ppm)Multiplicity
Olefinic Protons (H-2, H-3)6.8 - 7.5Doublet or Multiplet
Methine Proton (H-1)2.0 - 3.7Triplet or Multiplet

Note: Chemical shifts are typically referenced to tetramethylsilane (B1202638) (TMS) at 0.00 ppm. The exact chemical shifts and coupling constants are dependent on the specific derivative and the solvent used.

The olefinic protons of the cyclopropene ring typically resonate in the downfield region due to the sp² hybridization of the carbon atoms and the ring strain. The methine proton, attached to the sp³ hybridized carbon bearing the carboxylic acid derivative, appears further upfield. The coupling between the methine proton and the olefinic protons can provide valuable structural information.

¹³C NMR Spectroscopy

The ¹³C NMR spectra provide crucial information about the carbon framework of this compound derivatives. The chemical shifts of the cyclopropene ring carbons are particularly diagnostic.

Table 2: Typical ¹³C NMR Chemical Shifts for this compound Derivatives

CarbonChemical Shift (δ) Range (ppm)
Olefinic Carbons (C-2, C-3)100 - 110
Methine Carbon (C-1)15 - 20
Carbonyl Carbon (C=O)170 - 180

Note: Chemical shifts are typically referenced to the solvent peak or TMS.

The olefinic carbons of the cyclopropene ring are significantly shielded compared to typical acyclic alkenes, appearing at a relatively upfield chemical shift. The methine carbon resonates in the aliphatic region. The carbonyl carbon of the carboxylic acid or its derivative appears in the expected downfield region.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. For this compound derivatives, the key vibrational modes are the C=C stretching of the cyclopropene ring and the C=O stretching of the carbonyl group.

Table 3: Characteristic IR Absorption Frequencies for this compound Derivatives

Functional GroupAbsorption Frequency (cm⁻¹)Intensity
C=C Stretch (Cyclopropene)1640 - 1680Medium to Weak
C=O Stretch (Carboxylic Acid Derivative)1690 - 1800Strong
=C-H Stretch (Cyclopropene)3080 - 3150Medium

The C=C stretching frequency of the cyclopropene ring is sensitive to substitution and ring strain. The C=O stretching frequency is highly dependent on the nature of the carboxylic acid derivative (e.g., acid, ester, amide) and any conjugation. For instance, the C=O stretch of an oxazolidinone derivative is often observed in the range of 1700-1790 cm⁻¹[1].

High-Resolution Mass Spectrometry (HRMS)

HRMS is essential for determining the elemental composition of a molecule with high accuracy, confirming its molecular formula. The fragmentation patterns observed in the mass spectrum can also provide valuable structural information.

For many this compound derivatives, the molecular ion peak [M+H]⁺ or [M+Na]⁺ is readily observed. The fragmentation of these molecules can be complex due to the strained ring system. Common fragmentation pathways may involve the loss of the carboxylic acid derivative moiety or rearrangements of the cyclopropene ring. For example, derivatives of cyclopropene fatty acids have been studied by mass spectrometry, where the location of the ring can be determined from the fragmentation patterns of their ozonolysis products or methanethiol (B179389) adducts[2].

Experimental Protocols

Detailed experimental protocols are crucial for obtaining high-quality spectroscopic data. The following are generalized procedures for the characterization of this compound derivatives.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • ¹H NMR Parameters:

    • Pulse sequence: Standard single-pulse experiment.

    • Spectral width: 0-12 ppm.

    • Number of scans: 16-64, depending on the sample concentration.

    • Relaxation delay: 1-5 s.

  • ¹³C NMR Parameters:

    • Pulse sequence: Proton-decoupled pulse sequence.

    • Spectral width: 0-200 ppm.

    • Number of scans: 1024 or more, as ¹³C has a low natural abundance.

    • Relaxation delay: 2-5 s.

IR Spectroscopy
  • Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For liquid samples, a thin film can be prepared between two NaCl or KBr plates.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Parameters:

    • Spectral range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of scans: 16-32.

High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the sample (typically ~1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

  • Instrumentation: A high-resolution mass spectrometer such as a Time-of-Flight (TOF) or Orbitrap instrument, often coupled with an electrospray ionization (ESI) source.

  • Parameters:

    • Ionization mode: Positive or negative ion mode, depending on the analyte.

    • Mass range: A range appropriate to detect the expected molecular ion.

    • Data acquisition: Acquire data in high-resolution mode to obtain accurate mass measurements.

Mandatory Visualization: Diels-Alder Reaction Workflow

This compound derivatives are potent dienophiles in Diels-Alder reactions due to their ring strain. The following diagram illustrates the general workflow for the reaction of a 3-(cycloprop-2-en-1-oyl)oxazolidinone with cyclopentadiene.

Diels_Alder_Workflow start Start reagents Reactants: - 3-(Cycloprop-2-en-1-oyl)oxazolidinone - Cyclopentadiene start->reagents reaction Diels-Alder Reaction (e.g., at room temperature) reagents->reaction Combine solvent Solvent (e.g., Dichloromethane) solvent->reaction workup Aqueous Workup reaction->workup purification Purification (e.g., Column Chromatography) workup->purification product Diels-Alder Adduct purification->product characterization Spectroscopic Characterization (NMR, IR, HRMS) product->characterization end End characterization->end

Caption: Workflow for the Diels-Alder reaction of a this compound derivative.

References

An In-Depth Technical Guide on the Toxicology and Biological Activity of Cycloprop-2-ene Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cycloprop-2-ene carboxylic acid, a naturally occurring mycotoxin found in the mushroom Russula subnigricans, is a potent inducer of rhabdomyolysis. This technical guide provides a comprehensive overview of the current understanding of its toxicological profile and biological activities. The primary toxic effect, rhabdomyolysis, is characterized by skeletal muscle breakdown and the release of intracellular contents, leading to a significant elevation in serum creatine (B1669601) phosphokinase. The oral lethal dose (LD50) in mice has been established at 2.5 mg/kg. The underlying mechanism of toxicity is believed to be indirect, involving the induction of oxidative stress and dysregulation of calcium homeostasis within muscle cells, rather than a direct cytotoxic assault. This document summarizes key toxicological data, details relevant experimental protocols for in vivo and in vitro assessment, and visually represents the hypothesized signaling pathways and experimental workflows using Graphviz diagrams.

Toxicological Profile

The most prominent toxicological effect of this compound is severe rhabdomyolysis, a condition involving the rapid breakdown of skeletal muscle tissue.[1][2] This leads to the release of intracellular muscle components, such as myoglobin (B1173299) and creatine phosphokinase (CPK), into the bloodstream.[1][2]

Quantitative Toxicological Data

To date, quantitative toxicological data for this compound is limited. The most definitive value is the acute oral LD50 in mice. Further research is required to establish a more comprehensive dose-response profile for various toxicological endpoints.

ParameterSpeciesRoute of AdministrationValueKey IndicatorReference
LD50MouseOral2.5 mg/kgMortality[2]
Note: No quantitative data on dose-response relationships for serum creatine kinase levels or in vitro IC50 values in muscle cell lines were found in the public domain.

Biological Activity and Mechanism of Action

The biological activity of this compound is primarily centered on its myotoxic effects. Current evidence suggests that the compound does not directly target and destroy muscle cells. Instead, it is thought to trigger a cascade of biochemical reactions that culminate in rhabdomyolysis.[1] The proposed mechanism involves the induction of oxidative stress and disruption of intracellular calcium homeostasis, two interconnected cellular stress pathways known to play a central role in drug-induced myopathies.

Hypothesized Signaling Pathways

The precise molecular targets of this compound have not yet been fully elucidated. However, based on the general pathophysiology of drug-induced rhabdomyolysis, the following signaling pathways are hypothesized to be involved.

Hypothesized_Toxicity_Pathway_of_Cycloprop-2-ene_Carboxylic_Acid cluster_Oxidative_Stress Oxidative Stress Induction cluster_Calcium_Dysregulation Calcium Homeostasis Disruption cluster_Cellular_Damage Downstream Cellular Damage C2ECA Cycloprop-2-ene Carboxylic Acid NADPH_Oxidase NADPH Oxidase Activation (?) C2ECA->NADPH_Oxidase Direct or Indirect Effect Mitochondria Mitochondrial Dysfunction (?) C2ECA->Mitochondria Direct or Indirect Effect RyR Ryanodine Receptor (RyR) Modulation (?) C2ECA->RyR Direct or Indirect Effect SERCA SERCA Pump Inhibition (?) C2ECA->SERCA Direct or Indirect Effect ROS ↑ Reactive Oxygen Species (ROS) NADPH_Oxidase->ROS Mitochondria->ROS Nrf2_Response Nrf2 Pathway (Cellular Defense) ROS->Nrf2_Response Feedback ROS->RyR Oxidative Modification ROS->SERCA Oxidative Modification Mitochondrial_Damage Further Mitochondrial Damage ROS->Mitochondrial_Damage Ca_Influx ↑ Cytosolic Ca²⁺ RyR->Ca_Influx SERCA->Ca_Influx Protease_Activation Protease Activation (e.g., Calpains) Ca_Influx->Protease_Activation Ca_Influx->Mitochondrial_Damage Membrane_Damage Sarcolemmal Membrane Damage Protease_Activation->Membrane_Damage Mitochondrial_Damage->Membrane_Damage Rhabdomyolysis Rhabdomyolysis Membrane_Damage->Rhabdomyolysis

Hypothesized signaling cascade of this compound-induced rhabdomyolysis.

Experimental Protocols

This section details standardized experimental protocols relevant to the study of this compound-induced myotoxicity.

In Vivo Rhabdomyolysis Induction in Mice

This protocol describes a common method for inducing rhabdomyolysis in a mouse model to study the effects of myotoxic agents.

In_Vivo_Rhabdomyolysis_Workflow cluster_Preparation Animal Preparation cluster_Dosing Dosing Regimen cluster_Monitoring Monitoring and Sample Collection cluster_Analysis Biochemical and Histological Analysis Acclimatization Acclimatize Mice (e.g., 1 week) Grouping Randomize into Control & Treatment Groups Acclimatization->Grouping Dosing Administer Cycloprop-2-ene Carboxylic Acid (Oral Gavage) Grouping->Dosing Observation Clinical Observation (e.g., 24-72h) Dosing->Observation Blood_Collection Blood Collection (e.g., Cardiac Puncture) Observation->Blood_Collection Tissue_Harvesting Harvest Skeletal Muscle (e.g., Gastrocnemius) Observation->Tissue_Harvesting CPK_Assay Serum Creatine Phosphokinase (CPK) Assay Blood_Collection->CPK_Assay Histology Muscle Histopathology (H&E Staining) Tissue_Harvesting->Histology

Workflow for in vivo assessment of this compound-induced rhabdomyolysis.

Protocol Details:

  • Animal Model: Male C57BL/6 mice, 8-10 weeks old.

  • Acclimatization: House animals for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity, ad libitum access to food and water).

  • Grouping: Randomly assign mice to a vehicle control group and one or more treatment groups with varying doses of this compound.

  • Dosing: Prepare a solution of this compound in a suitable vehicle (e.g., corn oil). Administer a single dose via oral gavage.

  • Monitoring: Observe the animals for clinical signs of toxicity, such as lethargy, muscle weakness, and changes in urine color, at regular intervals for up to 72 hours.

  • Sample Collection: At predetermined time points (e.g., 24, 48, and 72 hours post-dosing), euthanize the animals and collect blood via cardiac puncture. Perfuse the animals with saline and harvest skeletal muscle tissue (e.g., gastrocnemius, tibialis anterior).

  • Serum Creatine Phosphokinase (CPK) Assay:

    • Separate serum from the collected blood by centrifugation.

    • Determine CPK activity using a commercial kinetic enzymatic assay kit. The assay is based on the following coupled reactions:

      • Creatine Phosphate + ADP --(CK)--> Creatine + ATP

      • ATP + D-glucose --(Hexokinase)--> ADP + Glucose-6-Phosphate

      • Glucose-6-Phosphate + NADP+ --(G6PDH)--> 6-Phosphogluconate + NADPH + H+

    • The rate of NADPH formation is measured spectrophotometrically at 340 nm and is directly proportional to the CPK activity in the serum.

  • Histopathology:

    • Fix the harvested muscle tissue in 10% neutral buffered formalin.

    • Process the tissue, embed in paraffin, and section at 5 µm thickness.

    • Stain the sections with Hematoxylin and Eosin (H&E).

    • Examine the stained sections under a light microscope for evidence of muscle fiber degeneration, necrosis, inflammation, and regeneration.

In Vitro Cytotoxicity Assessment in C2C12 Myotubes

This protocol outlines a method for assessing the cytotoxicity of this compound on a murine skeletal muscle cell line.

In_Vitro_Cytotoxicity_Workflow cluster_Culture Cell Culture and Differentiation cluster_Treatment Compound Treatment cluster_Assay Viability and Mechanistic Assays cluster_Analysis Data Analysis Seeding Seed C2C12 Myoblasts in 96-well plates Differentiation Induce Differentiation to Myotubes (e.g., horse serum) Seeding->Differentiation Treatment Expose Myotubes to varying concentrations of C2ECA Differentiation->Treatment Viability_Assay Cell Viability Assay (e.g., MTT, LDH) Treatment->Viability_Assay ROS_Assay Reactive Oxygen Species (ROS) Measurement (e.g., DCFH-DA) Treatment->ROS_Assay Calcium_Assay Intracellular Calcium Imaging (e.g., Fura-2 AM) Treatment->Calcium_Assay IC50_Calc Calculate IC50 (for viability) Viability_Assay->IC50_Calc Data_Interpretation Analyze ROS and Calcium Data ROS_Assay->Data_Interpretation Calcium_Assay->Data_Interpretation

References

A Computational and Experimental Guide to the Stability of Cycloprop-2-ene Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Cycloprop-2-ene carboxylic acid and its derivatives are valuable synthetic intermediates, yet their utility is often hampered by inherent instability due to significant ring strain. This guide provides a comprehensive overview of the computational and experimental studies aimed at understanding and overcoming the stability challenges associated with this class of molecules. We delve into the electronic and structural factors governing their stability, present detailed synthetic protocols for the preparation of stabilized derivatives, and offer a comparative analysis of their reactivity. This document is intended to serve as a valuable resource for chemists and drug development professionals working with these high-energy compounds.

Introduction: The Challenge of Ring Strain

The cyclopropene (B1174273) ring, a three-membered carbocycle containing a double bond, is one of the most highly strained and reactive functionalities in organic chemistry.[1] The deviation of bond angles from the ideal sp² (120°) and sp³ (109.5°) geometries results in significant angle and torsional strain, rendering these molecules prone to polymerization and other decomposition pathways.[1] this compound, in particular, combines this inherent ring strain with the reactivity of a carboxylic acid moiety, making it a versatile but challenging synthetic building block.

Computational studies have been instrumental in quantifying the strain energy of the parent cyclopropene, with ab initio calculations at various levels of theory (G2, G3, CBS-Q) estimating it to be approximately 54.1 kcal/mol.[1] This high degree of stored potential energy is the primary driver for the high reactivity and inherent instability of these compounds.

Computational Studies on Stability

While comprehensive computational studies dedicated solely to this compound are limited, the principles of substituent effects on the stability of strained rings are well-established. Theoretical calculations, primarily using Density Functional Theory (DFT), provide valuable insights into the geometric and electronic factors that influence the stability of cyclopropene derivatives.

Key Factors Influencing Stability:
  • Electronic Effects: The electronic nature of substituents on the cyclopropene ring plays a crucial role in modulating its stability. Electron-withdrawing groups, such as a carbonyl group at the C1 position, can confer a degree of stabilization.[2]

  • Steric Hindrance: The introduction of bulky substituents at the C3 position can sterically shield the strained double bond, thereby increasing the kinetic stability of the molecule by preventing intermolecular reactions that lead to decomposition. A classic example is the comparison between the extremely unstable 3-methylcyclopropene (B13435246) and the relatively stable 3,3-dimethylcyclopropene.[3]

  • Hyperconjugation: The interaction of the cyclopropyl (B3062369) group's Walsh orbitals with adjacent carbocationic centers is known to be a powerful stabilizing effect. While not directly applicable to the neutral acid, this principle highlights the unique electronic nature of the cyclopropane (B1198618) ring that can be exploited in derivative design.

Quantitative Computational Data

To provide a quantitative understanding of the factors influencing stability, we have compiled data from various computational studies on cyclopropene and related systems. The following table summarizes key computational parameters.

Molecule/SystemComputational MethodCalculated ParameterValueReference
CyclopropeneG2, G3, CBS-QStrain Energy54.1 kcal/mol[1]
DicyclopropylcarbeneB3LYP/6-311+G(3df, 2p)//B3LYP/6-31G(d) + ZPEStabilization Energy~9 kcal/mol greater than diisopropylcarbene[4]
Substituted CyclopentenesDensity Functional TheoryRing Strain Energies (RSEs)Varied based on substituent[5]

Note: The data presented here is a compilation from different studies and is intended for comparative purposes. The exact values can vary depending on the level of theory and basis set used.

Experimental Protocols for the Synthesis of Stable Derivatives

The inherent instability of this compound has driven the development of synthetic strategies to produce more stable and handleable derivatives. The most successful approach to date involves the conversion of the carboxylic acid to a 3-(cycloprop-2-en-1-oyl)oxazolidinone.[1][3][6][7][8][9] These crystalline derivatives exhibit remarkable stability, allowing for long-term storage and use in a variety of synthetic transformations.[3]

Scalable Synthesis of 3-(Cycloprop-2-en-1-oyl)oxazolidinones

The following is a detailed protocol for the scalable synthesis of 3-(cycloprop-2-en-1-oyl)oxazolidinones, adapted from the work of Fox and coworkers.[3]

Step 1: Synthesis of Ethyl Cycloprop-2-ene Carboxylate

This step involves the rhodium-catalyzed reaction of acetylene (B1199291) with ethyl diazoacetate.[1][3]

  • Materials: Rh₂(OAc)₄, Dichloromethane (CH₂Cl₂), Acetylene gas, Ethyl diazoacetate.

  • Procedure:

    • A flame-dried round-bottomed flask is charged with Rh₂(OAc)₄ in CH₂Cl₂ and cooled in an ice bath.

    • The flask is swept with nitrogen, and then the solution is sparged with acetylene gas for 30 minutes.

    • Ethyl diazoacetate is added slowly via syringe pump over several hours at 0 °C.

    • Upon completion of the addition, the acetylene flow is stopped, and the mixture is sparged with nitrogen.

    • The reaction mixture is filtered through a short silica (B1680970) gel plug to remove the catalyst. The resulting solution of crude ethyl cycloprop-2-ene carboxylate is used directly in the next step without purification.

Step 2: Hydrolysis to this compound

The crude ethyl ester is hydrolyzed to the corresponding carboxylic acid.[3]

  • Materials: Crude ethyl cycloprop-2-ene carboxylate solution, Methanol (MeOH), Aqueous Potassium Hydroxide (KOH).

  • Procedure:

    • The filtrate from Step 1 is transferred to a large round-bottomed flask and cooled in an ice bath.

    • Methanol is added, followed by the dropwise addition of aqueous KOH.

    • The mixture is allowed to stir overnight under a nitrogen atmosphere.

    • The reaction is monitored by TLC to ensure complete hydrolysis.

    • Upon completion, the mixture is acidified and extracted to yield this compound.

Step 3: Coupling with an Oxazolidinone

The carboxylic acid is coupled with a chiral oxazolidinone to yield the stable derivative.[1][3]

  • Materials: this compound, Chiral oxazolidinone (e.g., (S)-4-phenyloxazolidinone), Coupling agent (e.g., EDC), Base (e.g., DMAP), Dichloromethane (CH₂Cl₂).

  • Procedure:

    • To a solution of this compound and the chiral oxazolidinone in CH₂Cl₂ is added the coupling agent and base.

    • The reaction mixture is stirred at room temperature until the starting materials are consumed (monitored by TLC).

    • The reaction is quenched, and the product is purified by column chromatography to yield the 3-(cycloprop-2-en-1-oyl)oxazolidinone as a stable, crystalline solid.

Mandatory Visualizations

Signaling Pathways and Logical Relationships

The stability of this compound is a function of several interconnected factors. The following diagram illustrates the key relationships governing the stability and reactivity of these compounds.

cluster_0 Factors Influencing Stability cluster_1 Molecular Properties Ring Strain Ring Strain This compound This compound Ring Strain->this compound High Electronic Effects Electronic Effects Stable Derivatives Stable Derivatives Electronic Effects->Stable Derivatives Stabilizing Substituents Steric Hindrance Steric Hindrance Steric Hindrance->Stable Derivatives Bulky Groups Decomposition Decomposition This compound->Decomposition Instability Controlled Reactivity Controlled Reactivity Stable Derivatives->Controlled Reactivity Enhanced Utility

Key factors influencing the stability of this compound.
Experimental Workflow

The synthetic workflow for the preparation of stable 3-(cycloprop-2-en-1-oyl)oxazolidinone derivatives is a multi-step process that requires careful control of reaction conditions.

Start Start Rh-catalyzed Cyclopropanation Rh-catalyzed Cyclopropanation Start->Rh-catalyzed Cyclopropanation Acetylene + Ethyl Diazoacetate Hydrolysis Hydrolysis Rh-catalyzed Cyclopropanation->Hydrolysis Crude Ester Coupling with Oxazolidinone Coupling with Oxazolidinone Hydrolysis->Coupling with Oxazolidinone Carboxylic Acid Purification Purification Coupling with Oxazolidinone->Purification Crude Product Stable Derivative Stable Derivative Purification->Stable Derivative Crystalline Solid

Synthetic workflow for stable cyclopropene derivatives.

Conclusion

The inherent instability of this compound, driven by its high ring strain, presents a significant challenge for its widespread use in organic synthesis and drug development. However, through a combination of computational insights and clever synthetic strategies, this limitation can be effectively overcome. The formation of 3-(cycloprop-2-en-1-oyl)oxazolidinone derivatives provides a robust solution, yielding stable, crystalline compounds that are readily accessible through scalable synthetic routes. This guide has provided a detailed overview of the key stability-determining factors, quantitative computational data, and practical experimental protocols to empower researchers to confidently work with this fascinating and highly reactive class of molecules. Further computational studies focusing on a broader range of substituents and their quantitative impact on stability would be a valuable contribution to this field.

References

Natural Sources of Cycloprop-2-ene Carboxylic Acid Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources, biosynthesis, and experimental analysis of cycloprop-2-ene carboxylic acid analogs. These unique molecules, characterized by a highly strained three-membered ring, are of significant interest due to their diverse biological activities. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the biosynthetic pathways to serve as a valuable resource for researchers in natural product chemistry, drug discovery, and related fields.

Introduction to this compound Analogs

Cycloprop-2-ene carboxylic acids and their analogs are a rare class of naturally occurring compounds. The inherent ring strain of the cyclopropene (B1174273) moiety imparts significant reactivity and unique biological properties. Notable examples include this compound itself, isolated from a toxic mushroom, and the longer-chain cyclopropene fatty acids (CPEFAs), such as sterculic acid and malvalic acid, found in certain plant families. These compounds have been investigated for their effects on lipid metabolism and other cellular processes.

Prominent Natural Sources and Quantitative Data

The primary natural sources of this compound analogs are found within the plant kingdom, specifically in the order Malvales, and in certain species of fungi. The concentrations of these compounds can vary significantly between species and even within different tissues of the same organism.

Table 1: Quantitative Analysis of this compound Analogs in Various Natural Sources

CompoundNatural SourcePlant PartConcentration (% of Total Fatty Acids)Reference(s)
Sterculic Acid Sterculia foetidaSeed Oil65 - 78%[1][2]
Sterculia apetalaSeed Oil56.3%[3]
Sterculia mexicanaSeed Oil51.3%[3]
Bombax mungubaSeed Oil-[4]
Cottonseed (Gossypium hirsutum)Seed Oil~1%[5]
Syzygium cuminiSeed Oil1.8%[6]
Malvalic Acid Sterculia foetidaSeed Oil-[4]
Bombax mungubaSeed Oil-[4]
Cottonseed (Gossypium hirsutum)Seed Oil0.5 - 1%[2]
Syzygium cuminiSeed Oil1.2%[6]
This compound Russula subnigricansMushroomToxic, but not typically quantified as a percentage of total fatty acids. The oral LD50 in mice is 2.5 mg/kg.[7][8]
Dihydrosterculic Acid Cottonseed (Gossypium hirsutum)Seed OilPresent in small amounts alongside sterculic and malvalic acids.[2]

Note: "-" indicates that the source is known to contain the compound, but a specific percentage of total fatty acids was not provided in the referenced literature.

Biosynthesis of Cyclopropene Fatty Acids

The biosynthesis of sterculic acid and malvalic acid originates from oleic acid, a common unsaturated fatty acid. The key steps involve the formation of a cyclopropane (B1198618) ring followed by desaturation to the cyclopropene.

The biosynthesis of dihydrosterculic acid in Sterculia foetida involves the addition of a methylene (B1212753) group from S-adenosylmethionine (SAM) to the double bond of oleate.[1] This reaction is catalyzed by a cyclopropane fatty acid (CPA) synthase.[1] Dihydrosterculic acid is then thought to be a precursor to sterculic acid. The biosynthesis of malvalic acid is believed to proceed through a similar pathway, followed by the removal of one carbon atom.[9][10]

Biosynthesis_of_Cyclopropene_Fatty_Acids Oleic_Acid Oleic Acid Dihydrosterculic_Acid Dihydrosterculic Acid (Cyclopropane) Oleic_Acid->Dihydrosterculic_Acid SAM S-Adenosylmethionine (SAM) CPA_Synthase Cyclopropane Fatty Acid Synthase SAM->CPA_Synthase Sterculic_Acid Sterculic Acid (Cyclopropene) Dihydrosterculic_Acid->Sterculic_Acid Malvalic_Acid Malvalic Acid Sterculic_Acid->Malvalic_Acid CPA_Synthase->Dihydrosterculic_Acid Methylene bridge formation Desaturase Desaturase Desaturase->Sterculic_Acid Alpha_Oxidation α-Oxidation Alpha_Oxidation->Malvalic_Acid

Biosynthesis of Sterculic and Malvalic Acids.

Experimental Protocols

Isolation and Purification of Cyclopropene Fatty Acid Methyl Esters

A common method for the isolation and purification of malvalic and sterculic acid methyl esters involves several key steps, starting from the seed oils of plants like Bombax munguba and Sterculia foetida.[4]

Isolation_Workflow Start Seed Oil (e.g., Bombax munguba, Sterculia foetida) Transmethylation Transmethylation (Sodium methylate in hexane) Start->Transmethylation Crude_FAMEs Crude Fatty Acid Methyl Esters (FAMEs) Transmethylation->Crude_FAMEs Cooling Cooling (6°C) and Centrifugation (for B. munguba) Crude_FAMEs->Cooling Column_Chromatography Column Chromatography (for S. foetida) Crude_FAMEs->Column_Chromatography Enriched_FAMEs Enriched Cyclopropene FAMEs Cooling->Enriched_FAMEs Column_Chromatography->Enriched_FAMEs Urea_Fractionation Urea (B33335) Fractionation Enriched_FAMEs->Urea_Fractionation Supernatant Supernatant enriched with Malvalate and Sterculate Urea_Fractionation->Supernatant Prep_HPLC Preparative Reversed-Phase HPLC Supernatant->Prep_HPLC Pure_Malvalate Pure Methyl Malvalate (95-97% purity) Prep_HPLC->Pure_Malvalate Pure_Sterculate Pure Methyl Sterculate (95-98% purity) Prep_HPLC->Pure_Sterculate

Isolation of Cyclopropene Fatty Acid Methyl Esters.

Methodology Details:

  • Transmethylation: The seed oil is transmethylated using sodium methylate in hexane (B92381) to convert the triglycerides into fatty acid methyl esters (FAMEs).[4]

  • Initial Separation: For Bombax munguba oil, the hexane solution of crude FAMEs is cooled to 6°C, and insoluble FAMEs are removed by centrifugation. For Sterculia foetida oil, column chromatography is used for the initial separation.[4]

  • Urea Fractionation: The resulting FAME mixture is subjected to urea fractionation to enrich the cyclopropene fatty acids.

  • Preparative HPLC: The final purification is achieved by preparative reversed-phase high-performance liquid chromatography (HPLC) to yield highly pure methyl malvalate and methyl sterculate.[4]

Analytical Characterization

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the identification and quantification of cyclopropene fatty acids. FAMEs are separated on a suitable capillary column (e.g., DB-23) and detected by a mass spectrometer.[1]

High-Performance Liquid Chromatography (HPLC): A quantitative method for the determination of malvalic acid, sterculic acid, and dihydrosterculic acid in cottonseed products has been developed using HPLC.[11] This method involves:

  • Extraction of the oil from the sample.

  • Saponification to free fatty acids.

  • Derivatization with 2-bromoacetophenone (B140003) to form phenacyl esters.

  • Separation and quantification of the esters using dual-column reverse-phase HPLC with external standards.[11]

Conclusion

The natural world offers a select number of sources for this compound and its fatty acid analogs. Plants of the order Malvales, particularly species of Sterculia, are rich in sterculic and malvalic acids, while the toxic mushroom Russula subnigricans is a source of the parent this compound. The unique chemical properties and biological activities of these compounds make them compelling targets for further research in pharmacology and medicinal chemistry. The experimental protocols and biosynthetic pathways outlined in this guide provide a foundational understanding for scientists and researchers aiming to explore these fascinating natural products.

References

Methodological & Application

Application Notes and Protocols: Utilizing Cycloprop-2-ene Carboxylic Acid Derivatives in Diels-Alder Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of stable cycloprop-2-ene carboxylic acid derivatives, specifically 3-(cycloprop-2-en-1-oyl)oxazolidinones, as dienophiles in Diels-Alder reactions. These compounds are highly reactive due to the ring strain of the cyclopropene (B1174273) moiety, yet are remarkably stable for storage and handling, making them valuable reagents in organic synthesis.

Introduction

This compound and its derivatives are potent dienophiles in [4+2] cycloaddition reactions. The inherent ring strain of the cyclopropene ring system significantly enhances its reactivity towards dienes, allowing for the formation of bicyclo[4.1.0]heptene scaffolds. A key challenge with simple cyclopropenes is their instability. However, derivatives such as 3-(cycloprop-2-en-1-oyl)oxazolidinones have been developed as stable, crystalline solids that are amenable to long-term storage without decomposition.[1][2][3] Despite their stability, these compounds readily participate in stereoselective Diels-Alder reactions with a variety of cyclic and acyclic dienes.[3] The oxazolidinone chiral auxiliary can also facilitate diastereoselective transformations, making these reagents particularly useful in asymmetric synthesis.

Data Presentation

The following table summarizes the quantitative data for the Diels-Alder reactions of a 3-(cycloprop-2-en-1-oyl)oxazolidinone derivative with various dienes. The reactions demonstrate high yields and excellent stereoselectivity.

DienophileDieneProductYield (%)Stereoselectivity
3-(Cycloprop-2-en-1-oyl)-3H-benzooxazol-2-oneCyclopentadiene3-(Tricyclo[3.2.1.02,4]oct-6-en-3-oyl)benzooxazol-2-one95%Single diastereomer (endo)[3]
3-(Cycloprop-2-en-1-oyl)-3H-benzooxazol-2-one1,3-Cyclohexadiene3-(Tricyclo[4.2.0.02,4]oct-7-en-3-oyl)benzooxazol-2-one93%Single diastereomer (endo)[3]
3-(Cycloprop-2-en-1-oyl)-3H-benzooxazol-2-one(E)-1,3-Octadiene3-[rel-(1R,2R,6R,7R)-2-Butyl-bicyclo[4.1.0]hept-4-en-3-oyl]benzooxazol-2-one64%Single diastereomer (endo)[3]

Experimental Protocols

The following are detailed methodologies for the synthesis of the dienophile and its subsequent use in Diels-Alder reactions.

Protocol 1: Synthesis of 3-(Cycloprop-2-en-1-oyl)-3H-benzooxazol-2-one

This protocol describes the synthesis of a stable this compound derivative that can be used as a dienophile.

Materials:

  • This compound

  • 1,1'-Carbonyldiimidazole (CDI)

  • Benzoxazol-2-one

  • Dry Tetrahydrofuran (THF)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica (B1680970) Gel for column chromatography

  • Solvents for chromatography (e.g., Dichloromethane (B109758), Ethyl Acetate, Hexane)

Procedure:

  • To a solution of this compound (1.0 eq) in dry THF, add CDI (1.1 eq).

  • Stir the mixture at room temperature for 1 hour.

  • Add benzoxazol-2-one (1.2 eq) to the reaction mixture.

  • Continue stirring at room temperature for 12-16 hours.

  • Quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain 3-(cycloprop-2-en-1-oyl)-3H-benzooxazol-2-one as a white solid.[3]

Protocol 2: General Procedure for Diels-Alder Reactions

This general protocol can be adapted for the reaction of 3-(cycloprop-2-en-1-oyl)oxazolidinone derivatives with various dienes.[3]

Materials:

  • 3-(Cycloprop-2-en-1-oyl)-3H-benzooxazol-2-one (dienophile)

  • Diene (e.g., cyclopentadiene, 1,3-cyclohexadiene, (E)-1,3-octadiene) (typically 2-5 equivalents)

  • Dry solvent (e.g., Dichloromethane or neat)

Procedure:

  • Dissolve the 3-(cycloprop-2-en-1-oyl)-3H-benzooxazol-2-one (1.0 eq) in a minimal amount of dry dichloromethane or use the diene as the solvent if it is a liquid.

  • Add the diene (2-5 eq) to the solution of the dienophile.

  • Stir the reaction mixture at room temperature. The reaction time will vary depending on the diene (typically from a few hours to overnight).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the excess diene and solvent under reduced pressure.

  • The resulting Diels-Alder adduct is typically obtained as a single diastereomer and can be purified by recrystallization or silica gel chromatography if necessary.[3]

Mandatory Visualizations

The following diagrams illustrate the synthesis and reaction workflow.

Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Dienophile Synthesis start1 Acetylene step1 Rh-catalyzed reaction start1->step1 start2 Ethyl Diazoacetate start2->step1 step2 Hydrolysis step1->step2 step3 Coupling with Oxazolidinone step2->step3 dienophile Stable Dienophile (3-(cycloprop-2-en-1-oyl)oxazolidinone) step3->dienophile

Caption: Synthetic workflow for the preparation of stable this compound dienophiles.

Diels_Alder_Workflow cluster_reactants Reactants cluster_reaction Diels-Alder Reaction cluster_product Product dienophile 3-(Cycloprop-2-en-1-oyl)oxazolidinone reaction [4+2] Cycloaddition dienophile->reaction diene Diene (e.g., Cyclopentadiene) diene->reaction product Bicyclo[4.1.0]heptene Adduct (endo diastereomer) reaction->product

Caption: General workflow for the Diels-Alder reaction using a cyclopropenoyl oxazolidinone.

References

Cycloprop-2-ene Carboxylic Acid: A Bioorthogonal Chemical Reporter for Advanced Biological Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bioorthogonal chemistry has revolutionized our ability to study biological processes in their native environment. An ideal bioorthogonal reporter should be small, non-perturbative, highly reactive with its specific ligation partner, and stable in a biological context. Cycloprop-2-ene carboxylic acid and its derivatives have emerged as powerful tools in this field, offering a unique combination of small size and high reactivity, making them excellent candidates for a wide range of applications in chemical biology and drug development.[1][2][3] Their high ring-strain energy drives rapid cycloaddition reactions, enabling the precise labeling and tracking of biomolecules in living systems.[3]

This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives as bioorthogonal chemical reporters.

Principle of Bioorthogonal Labeling

The core principle of using cyclopropene (B1174273) derivatives as bioorthogonal reporters lies in their rapid and specific reaction with a partner molecule, most commonly a tetrazine, via an inverse-electron-demand Diels-Alder (IEDDA) reaction.[4] This reaction is exceptionally fast and proceeds efficiently under physiological conditions without the need for a catalyst, which can be toxic to cells.[5]

The workflow for bioorthogonal labeling using cyclopropene reporters typically involves two steps:

  • Metabolic Incorporation: A biomolecule of interest (e.g., a protein, glycan, or nucleic acid) is metabolically labeled by introducing a precursor molecule containing the cyclopropene moiety. Cells are cultured in the presence of this precursor, which is then incorporated into the target biomolecule through the cell's natural biosynthetic pathways.[6][7]

  • Bioorthogonal Ligation ("Click" Reaction): The cyclopropene-labeled biomolecule is then selectively reacted with a probe molecule containing a tetrazine group. This probe can be a fluorophore for imaging, a biotin (B1667282) tag for affinity purification, or a therapeutic agent for targeted drug delivery.[5][8]

Advantages of Cyclopropene Reporters

  • Small Size: The cyclopropene group is one of the smallest bioorthogonal reporters available, minimizing potential perturbations to the structure and function of the labeled biomolecule.[1][9]

  • High Reactivity: The strained double bond of the cyclopropene ring leads to exceptionally fast reaction kinetics with tetrazines, enabling rapid labeling even at low concentrations.[4]

  • Excellent Bioorthogonality: Cyclopropenes are stable in the presence of biological nucleophiles and do not react with endogenous functional groups, ensuring high specificity of labeling.[6][7]

  • Versatility: The carboxylic acid handle allows for straightforward chemical modification, enabling the synthesis of a wide range of functionalized cyclopropene probes for various applications.[10]

Applications in Research and Drug Development

  • Protein Labeling and Tracking: Metabolic labeling with cyclopropene-containing amino acids allows for the visualization and tracking of newly synthesized proteins in live cells.[9]

  • Glycan Engineering and Imaging: Cyclopropene-modified sugars can be metabolically incorporated into cellular glycans, providing a powerful tool for studying glycosylation dynamics and identifying changes associated with disease.[6][7]

  • Nucleic Acid Labeling: The incorporation of cyclopropene-modified nucleosides into DNA and RNA enables the study of nucleic acid metabolism and localization.[5][11][12]

  • Targeted Drug Delivery: The high specificity of the cyclopropene-tetrazine ligation can be harnessed to deliver drugs specifically to cells or tissues that have been pre-labeled with a cyclopropene reporter.[8]

  • In Vivo Imaging: The fast kinetics and bioorthogonality of the reaction make it suitable for in vivo imaging applications in animal models.[4]

Quantitative Data: Reaction Kinetics

The efficiency of a bioorthogonal reaction is determined by its second-order rate constant (k₂). The table below summarizes the reported rate constants for the IEDDA reaction between various cyclopropene derivatives and tetrazines.

Cyclopropene DerivativeTetrazine PartnerSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Solvent/Conditions
1-methylcyclopropene uracil (B121893) nucleoside5-TAMRA-Tz fluorescent dye56.6 ± 1.94Phosphate-Buffered Saline (PBS)
Caged Cyclopropene (uncaged)s-tetrazineup to 270-fold improvement over first generationNot specified
General CyclopropeneTetrazine10⁰ to 10⁴Not specified

Note: The reactivity of cyclopropenes can be modulated by their substitution pattern. "Caged" cyclopropenes are derivatives that are initially unreactive and can be activated by an external stimulus like light, providing spatiotemporal control over the labeling reaction.[13][14][15][16]

Experimental Protocols

Protocol 1: Metabolic Labeling of Cellular Proteins with a Cyclopropene-Containing Amino Acid

Objective: To metabolically incorporate a cyclopropene-containing amino acid into newly synthesized proteins in cultured mammalian cells.

Materials:

  • Mammalian cell line of choice (e.g., HeLa, HEK293T)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Methionine-free medium

  • Cyclopropene-containing amino acid analog (e.g., a cyclopropene-modified methionine analog)

  • Phosphate-Buffered Saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer)

  • Protease inhibitor cocktail

Procedure:

  • Cell Seeding: Seed mammalian cells in a multi-well plate at a density that will result in 70-80% confluency on the day of the experiment.

  • Starvation: On the day of the experiment, aspirate the complete medium, wash the cells once with warm PBS, and then incubate the cells in methionine-free medium for 1-2 hours. This step depletes the intracellular pool of natural methionine.

  • Metabolic Labeling: Replace the starvation medium with methionine-free medium supplemented with the cyclopropene-containing amino acid analog (typically 50-100 µM). Incubate the cells for 4-16 hours to allow for incorporation into newly synthesized proteins.

  • Cell Lysis:

    • Wash the cells twice with ice-cold PBS.

    • Add ice-cold cell lysis buffer supplemented with protease inhibitors to each well.

    • Incubate on ice for 15-30 minutes with gentle rocking.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay). The lysate is now ready for downstream bioorthogonal ligation.

Protocol 2: Bioorthogonal Ligation of Cyclopropene-Labeled Proteins with a Tetrazine-Fluorophore

Objective: To fluorescently label the cyclopropene-modified proteins in the cell lysate via an IEDDA reaction with a tetrazine-fluorophore.

Materials:

  • Cell lysate containing cyclopropene-labeled proteins (from Protocol 1)

  • Tetrazine-conjugated fluorophore (e.g., Tetrazine-Alexa Fluor 488)

  • PBS or other suitable reaction buffer

  • SDS-PAGE gels and running buffer

  • Fluorescence gel scanner

  • Western blot apparatus and reagents

Procedure:

  • Ligation Reaction:

    • In a microcentrifuge tube, combine 20-50 µg of the cyclopropene-labeled protein lysate with the tetrazine-fluorophore. A final concentration of 100-250 µM of the tetrazine probe is typically sufficient.

    • Adjust the final volume with PBS.

    • Incubate the reaction at room temperature for 1-2 hours, or at 4°C overnight. The reaction is typically complete within a short time due to the fast kinetics.

  • Analysis by SDS-PAGE:

    • Add SDS-PAGE loading buffer to the reaction mixture and boil for 5 minutes.

    • Load the samples onto an SDS-PAGE gel and run the gel according to standard procedures.

  • In-Gel Fluorescence Scanning:

    • After electrophoresis, carefully remove the gel and visualize the fluorescently labeled proteins using a fluorescence gel scanner with the appropriate excitation and emission wavelengths for the chosen fluorophore.

  • Western Blot Analysis (Optional):

    • Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.

    • Probe the membrane with an antibody against a protein of interest to confirm its labeling.

    • Detect the antibody signal using a secondary antibody conjugated to a different fluorophore or an enzyme for chemiluminescent detection.

Visualizations

Experimental_Workflow cluster_labeling Metabolic Labeling cluster_ligation Bioorthogonal Ligation & Analysis cell_culture 1. Cell Culture metabolic_labeling 2. Incubate with Cyclopropene Precursor cell_culture->metabolic_labeling Introduce Precursor cell_lysis 3. Cell Lysis metabolic_labeling->cell_lysis Harvest Cells add_probe 4. Add Tetrazine Probe (e.g., Fluorophore) cell_lysis->add_probe Labeled Lysate analysis 5. Analysis (Fluorescence Imaging, Western Blot, etc.) add_probe->analysis Covalent Ligation

Caption: Experimental workflow for bioorthogonal labeling using a cyclopropene reporter.

IEDDA_Reaction cluster_reactants Reactants cluster_product Product cyclopropene Cyclopropene (on Biomolecule) product Covalently Labeled Biomolecule cyclopropene->product Inverse-Electron-Demand Diels-Alder Cycloaddition tetrazine Tetrazine (Probe) tetrazine->product

Caption: The inverse-electron-demand Diels-Alder (IEDDA) reaction.

Signaling_Pathway_Drug_Targeting cluster_cell Target Cell cluster_drug Targeted Drug Delivery receptor Cell Surface Receptor (Metabolically Labeled with Cyclopropene) signaling Downstream Signaling Cascade receptor->signaling Activation cellular_response Cellular Response (e.g., Proliferation) signaling->cellular_response Signal Transduction drug Tetrazine-Drug Conjugate drug->receptor Bioorthogonal Ligation

Caption: Targeted drug delivery using cyclopropene-tetrazine ligation.

References

Application Notes and Protocols: Functionalization of Cycloprop-2-ene Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis and functionalization of cycloprop-2-ene carboxylic acid, a versatile building block in organic synthesis and drug discovery. The inherent ring strain and diverse reactivity of this molecule make it an attractive scaffold for the construction of complex molecular architectures. The following protocols detail key methodologies for the preparation of stable derivatives and their subsequent transformations, including Diels-Alder reactions and copper-catalyzed carbozincation.

I. Synthesis of Stable this compound Derivatives

This compound and its simple esters are often unstable for long-term storage.[1][2] To address this, stable crystalline derivatives, such as 3-(cycloprop-2-en-1-oyl)-oxazolidinones, have been developed. These derivatives are readily prepared and serve as excellent substrates for a variety of functionalization reactions.[1][3][4]

Protocol 1: Synthesis of this compound (5)

This protocol describes the synthesis of the parent carboxylic acid, which serves as the precursor for more stable derivatives. The process involves a rhodium-catalyzed cyclopropenation of acetylene (B1199291) with ethyl diazoacetate, followed by hydrolysis.[1][2]

Experimental Protocol:

  • Cyclopropenation:

    • To a flame-dried 1 L round-bottomed flask containing Rh₂(OAc)₄ (120 mg, 0.271 mmol) in 800 mL of CH₂Cl₂ at 0 °C (ice water bath), sparge with acetylene gas for 30 minutes. Ensure the acetylene is passed through two cold traps (-60 to -65 °C) to remove acetone.

    • Add ethyl diazoacetate (10 mL, 9.2 g, 81 mmol, containing 15% CH₂Cl₂) over 5 hours via syringe pump at 0 °C. The reaction mixture will turn dark green during the addition.

    • After the addition is complete, continue to sparge with acetylene for an additional 30 minutes.

    • Filter the crude solution of ethyl cycloprop-2-ene carboxylate (1a) through a bed of silica (B1680970) gel.

  • Hydrolysis:

    • Directly combine the filtrate from the previous step with a solution of KOH in MeOH.

    • Stir the mixture until the hydrolysis is complete (monitored by TLC).

    • Acidify the reaction mixture and extract the product to isolate this compound (5) as a hydroscopic white solid. The overall yield is approximately 47% based on ethyl diazoacetate.[1]

G acetylene Acetylene intermediate Ethyl cycloprop-2-ene carboxylate (1a) acetylene->intermediate + eda Ethyl Diazoacetate eda->intermediate rh_cat Rh₂(OAc)₄ rh_cat->intermediate product Cycloprop-2-ene carboxylic acid (5) intermediate->product Hydrolysis hydrolysis KOH / MeOH hydrolysis->product

Protocol 2: Synthesis of 3-(Cycloprop-2-en-1-oyl)-oxazolidinones (e.g., Compound 2)

These stable, crystalline derivatives are synthesized by coupling the carboxylic acid with an appropriate oxazolidinone.[1][2]

Experimental Protocol:

  • To a flame-dried 1 L round-bottomed flask containing a solution of this compound (5) (3.2 g, 38 mmol) in 800 mL of THF, cool the mixture to between -25 and -30 °C.

  • Add the desired oxazolidinone, for example, (S)-4-phenyloxazolidinone, and a suitable coupling agent.

  • Stir the reaction at low temperature until completion.

  • Purify the product by crystallization or chromatography to yield the stable 3-(cycloprop-2-en-1-oyl)-oxazolidinone derivative.

II. Functionalization via Diels-Alder Reactions

The stable oxazolidinone derivatives of this compound are highly reactive dienophiles in stereoselective Diels-Alder reactions.[1][2][3] These reactions proceed with high endo-selectivity, providing a reliable method for constructing complex bicyclic systems.[1]

Protocol 3: General Procedure for Diels-Alder Reactions

Experimental Protocol:

  • In a reaction vessel, dissolve the 3-(cycloprop-2-en-1-oyl)-oxazolidinone derivative (e.g., compound 3) in a suitable solvent such as CH₂Cl₂.

  • Add the diene (e.g., cyclopentadiene, 1,3-cyclohexadiene, or (E)-1,3-octadiene).

  • Stir the reaction at room temperature until the cyclopropene (B1174273) derivative is consumed (monitored by TLC).

  • Concentrate the reaction mixture and purify the product by flash chromatography to obtain the Diels-Alder adduct as a single diastereomer.

Table 1: Yields of Diels-Alder Reactions [1]

DieneProductYield (%)
Cyclopentadiene695
1,3-Cyclohexadiene793
(E)-1,3-Octadiene864

G start Start dissolve Dissolve Cyclopropene Derivative in Solvent start->dissolve add_diene Add Diene dissolve->add_diene react Stir at Room Temperature add_diene->react monitor Monitor by TLC react->monitor workup Concentrate and Purify monitor->workup Reaction Complete product Diels-Alder Adduct (Single Diastereomer) workup->product

III. Functionalization via Copper-Catalyzed Carbozincation

Copper-catalyzed carbozincation of cyclopropene derivatives is a powerful method for the diastereoselective formation of functionalized cyclopropanes.[2][5] The ester or oxazolidinone group directs the addition of diorganozinc reagents with high facial selectivity.[2][5]

Protocol 4: Copper-Catalyzed Carbozincation of Cyclopropene Derivatives

Experimental Protocol:

  • In a flame-dried reaction vessel under an inert atmosphere, dissolve the cyclopropene derivative (ester or oxazolidinone) in a suitable anhydrous solvent (e.g., THF).

  • Add a copper(I) salt catalyst, such as CuI, CuCN, or CuBr·SMe₂.

  • Cool the reaction mixture to the desired temperature (e.g., -78 °C).

  • Slowly add the diorganozinc reagent.

  • Stir the reaction until completion, then quench with a suitable electrophile to trap the resulting cyclopropylzinc reagent.

  • Perform an aqueous workup and purify the product by chromatography.

Table 2: Reagents for Copper-Catalyzed Carbozincation

ComponentExamples
Cyclopropene DerivativeEthyl cycloprop-2-ene carboxylate, 3-(cycloprop-2-en-1-oyl)oxazolidinone
Copper(I) CatalystCuI, CuCN, CuBr·SMe₂
Diorganozinc ReagentEt₂Zn, Me₂Zn, Ph₂Zn
ElectrophileH₂O, I₂, allyl bromide

G cyclopropene Cyclopropene Derivative intermediate Cyclopropylzinc Intermediate cyclopropene->intermediate diorganozinc Diorganozinc Reagent diorganozinc->intermediate catalyst Copper(I) Catalyst catalyst->intermediate product Functionalized Cyclopropane (B1198618) intermediate->product electrophile Electrophile electrophile->product

IV. Other Functionalization Strategies

The versatility of this compound extends beyond these examples. Other notable transformations include:

  • Reactions involving the carboxylic acid moiety: The dianions generated from cycloprop-2-ene carboxylic acids can be functionalized by reacting with a range of electrophiles, such as aldehydes, ketones, and alkyl halides, to introduce substituents at the vinylic position.[2]

  • Palladium-catalyzed C-H functionalization: The C-H bonds of the cyclopropane ring can be functionalized using palladium catalysis, often with the aid of a directing group, to introduce aryl groups.[6]

These protocols provide a foundation for the exploration of this compound chemistry, enabling the synthesis of novel and complex molecules for various applications in research and development.

References

Applications of Cycloprop-2-ene Carboxylic Acid in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cycloprop-2-ene carboxylic acid, a highly strained and reactive molecule, has emerged as a versatile building block in medicinal chemistry. While the parent compound is a naturally occurring mycotoxin known to cause rhabdomyolysis, its unique structural and electronic properties have been harnessed by chemists to design novel therapeutic agents. The inherent ring strain of the cyclopropene (B1174273) moiety makes it a potent dienophile in Diels-Alder reactions and a valuable scaffold for creating conformationally constrained peptidomimetics. This document provides an overview of its applications, quantitative data on bioactive derivatives, and detailed experimental protocols for their synthesis and evaluation.

Introduction to this compound Derivatives in Drug Discovery

The instability of this compound has led to the development of more stable derivatives, such as 3-(cycloprop-2-en-1-oyl)oxazolidinones, which are crystalline solids stable for long-term storage while retaining the desired reactivity. These stabilized derivatives have proven particularly useful in the synthesis of complex molecules with potential therapeutic applications. The rigid cyclopropane (B1198618) ring serves as a unique conformational constraint, allowing for the precise orientation of pharmacophoric groups and leading to enhanced binding affinity and selectivity for biological targets.

Key Applications in Medicinal Chemistry

The primary application of this compound derivatives in medicinal chemistry has been in the development of enzyme inhibitors, particularly for viral and cancer-related targets.

HIV-1 Protease Inhibitors

Cyclopropane-containing peptidomimetics have been designed and synthesized as potent inhibitors of HIV-1 protease, a critical enzyme in the life cycle of the human immunodeficiency virus. By replacing a scissile amide bond in the natural substrate with a cyclopropane isostere, researchers have created non-hydrolyzable analogs that bind tightly to the enzyme's active site.

Ras Farnesyltransferase Inhibitors

Ras farnesyltransferase is a key enzyme in the post-translational modification of the Ras oncoprotein, a protein frequently mutated in human cancers. Inhibition of this enzyme prevents the localization of Ras to the cell membrane, thereby blocking its oncogenic signaling. Cyclopropane-derived peptidomimetics have been investigated as inhibitors of Ras farnesyltransferase, offering a potential therapeutic strategy for cancer.

Quantitative Bioactivity Data

The following table summarizes the inhibitory activities of representative cyclopropane-containing peptidomimetics against their respective targets.

Compound ClassTarget EnzymeRepresentative CompoundInhibition Constant (Ki) / IC50Reference
PeptidomimeticHIV-1 ProteaseCyclopropane-derived analogue of 140.16 - 0.47 nM (Ki)[1]
PeptidomimeticHIV-1 ProteaseKnown Inhibitor 140.22 nM (IC50)[1]
PeptidomimeticRas FarnesyltransferaseCAbuΨ[COcpCO]FMCompetitive Inhibitor

Experimental Protocols

Synthesis of Cyclopropane-Containing Peptidomimetics

The synthesis of these peptidomimetics often involves the diastereoselective intramolecular cyclopropanation of chiral allylic diazoacetates. A general workflow is depicted below.

Synthesis_Workflow Start Chiral Allylic Alcohol Step1 Diazoacetate Esterification Start->Step1 Step2 Rh(II)-Catalyzed Cyclopropanation Step1->Step2 Step3 Lactone Opening Step2->Step3 Step4 Peptide Coupling Step3->Step4 End Cyclopropane-Containing Peptidomimetic Step4->End

General workflow for the synthesis of cyclopropane-containing peptidomimetics.

Protocol: Synthesis of a Cyclopropyl (B3062369) Lactone Intermediate [1]

  • Diazoesterification: To a solution of the chiral allylic alcohol in a suitable solvent (e.g., dichloromethane), add an excess of diazoacetyl chloride at 0 °C. Stir the reaction mixture for 2-4 hours until the starting material is consumed (monitored by TLC).

  • Work-up: Quench the reaction with saturated aqueous sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude allylic diazoester.

  • Cyclopropanation: Dissolve the crude diazoester in a dry, non-polar solvent (e.g., pentane (B18724) or dichloromethane). Add a catalytic amount of a chiral rhodium(II) catalyst (e.g., Rh₂(S-DOSP)₄). Stir the mixture at room temperature for 12-24 hours.

  • Purification: Concentrate the reaction mixture and purify the residue by flash column chromatography on silica (B1680970) gel to yield the enantiomerically enriched cyclopropyl lactone.

In Vitro Enzyme Inhibition Assays

Protocol: HIV-1 Protease Inhibition Assay (FRET-based) [2][3]

This assay measures the cleavage of a fluorogenic substrate by HIV-1 protease.

Materials:

  • Recombinant HIV-1 Protease

  • Fluorogenic substrate (e.g., a peptide with a fluorescent reporter and a quencher)

  • Assay Buffer (e.g., 50 mM MES, pH 6.0, 0.1 M NaCl, 1 mM EDTA, 1 mM DTT, 10% glycerol)

  • Test compounds (dissolved in DMSO)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add 2 µL of each compound dilution. Include wells with DMSO only as a negative control and a known HIV-1 protease inhibitor as a positive control.

  • Add 88 µL of HIV-1 protease solution (final concentration ~5-10 nM) to each well.

  • Incubate the plate at 37 °C for 15 minutes.

  • Initiate the reaction by adding 10 µL of the fluorogenic substrate (final concentration ~5-10 µM) to each well.

  • Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 340/490 nm) every minute for 30-60 minutes.

  • Calculate the initial reaction rates (V₀) from the linear portion of the fluorescence versus time curves.

  • Determine the percent inhibition for each compound concentration and calculate the IC50 value by fitting the data to a dose-response curve. The Ki value can be determined using the Cheng-Prusoff equation if the substrate concentration and Km are known.

HIV_Protease_Assay_Workflow Start Prepare Reagents Step1 Add Inhibitor to Plate Start->Step1 Step2 Add HIV-1 Protease Step1->Step2 Step3 Pre-incubate Step2->Step3 Step4 Add Substrate Step3->Step4 Step5 Measure Fluorescence Step4->Step5 Step6 Data Analysis (IC50/Ki) Step5->Step6

Workflow for the HIV-1 protease inhibition assay.

Protocol: Ras Farnesyltransferase Inhibition Assay (Scintillation Proximity Assay) [4]

This assay measures the incorporation of a radiolabeled farnesyl group onto a biotinylated peptide substrate.

Materials:

  • Recombinant Ras Farnesyltransferase (FTase)

  • [³H]-Farnesyl pyrophosphate ([³H]-FPP)

  • Biotinylated Ras peptide substrate (e.g., Biotin-KKSKTKCVIM)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM NaCl, 10 mM MgCl₂, 5 mM DTT)

  • Test compounds (dissolved in DMSO)

  • Streptavidin-coated scintillation proximity assay (SPA) beads

  • 96-well microplate

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add 5 µL of each compound dilution.

  • Prepare a master mix containing assay buffer, FTase (final concentration ~2-5 nM), and the biotinylated peptide substrate (final concentration ~100-200 nM). Add 20 µL of this mix to each well.

  • Initiate the reaction by adding 5 µL of [³H]-FPP (final concentration ~50-100 nM).

  • Incubate the plate at 37 °C for 30-60 minutes.

  • Terminate the reaction by adding 50 µL of a stop solution containing streptavidin-coated SPA beads.

  • Incubate for another 30 minutes at room temperature to allow the biotinylated peptide to bind to the beads.

  • Measure the radioactivity in each well using a scintillation counter.

  • Calculate the percent inhibition and determine the IC50 value.

FTase_Assay_Workflow Start Prepare Reagents Step1 Add Inhibitor to Plate Start->Step1 Step2 Add FTase & Substrate Step1->Step2 Step3 Initiate with [3H]-FPP Step2->Step3 Step4 Incubate Step3->Step4 Step5 Terminate & Add SPA Beads Step4->Step5 Step6 Measure Radioactivity Step5->Step6 Step7 Data Analysis (IC50) Step6->Step7

Workflow for the Ras farnesyltransferase inhibition assay.

Signaling Pathways

The development of inhibitors targeting HIV-1 protease and Ras farnesyltransferase is aimed at disrupting key cellular and viral processes.

HIV Life Cycle and the Role of Protease

HIV-1 protease is essential for the maturation of new viral particles. It cleaves the Gag and Gag-Pol polyproteins into functional structural proteins and enzymes. Inhibition of this protease results in the production of immature, non-infectious virions.

HIV_Lifecycle cluster_host Host Cell Entry Viral Entry RT Reverse Transcription Entry->RT Integration Integration into Host DNA RT->Integration Transcription Transcription Integration->Transcription Translation Translation (Gag-Pol polyprotein) Transcription->Translation Assembly Virion Assembly Translation->Assembly Budding Budding Assembly->Budding Protease HIV-1 Protease Budding->Protease cleaves Gag-Pol Maturation Viral Maturation Protease->Maturation NonInfectious Non-infectious Virion Protease->NonInfectious Inhibitor Cyclopropane-based Inhibitor Inhibitor->Protease inhibits Infectious Infectious Virion Maturation->Infectious

Role of HIV-1 Protease in the viral life cycle and the effect of inhibitors.
Ras Signaling Pathway and the Role of Farnesyltransferase

Ras proteins are small GTPases that act as molecular switches in signal transduction pathways that control cell growth, differentiation, and survival. Farnesylation is the first and essential step for Ras to become localized to the plasma membrane, where it can be activated.

Ras_Signaling cluster_cytoplasm Cytoplasm cluster_membrane Plasma Membrane PreRas Precursor Ras FTase Farnesyltransferase PreRas->FTase farnesylation FTase->PreRas remains cytosolic FarnesylatedRas Farnesylated Ras FTase->FarnesylatedRas MembraneRas Membrane-bound Ras FarnesylatedRas->MembraneRas translocation ActiveRas Active Ras-GTP MembraneRas->ActiveRas activation Downstream Downstream Signaling (e.g., Raf-MEK-ERK) ActiveRas->Downstream Growth Cell Proliferation, Survival, Differentiation Downstream->Growth Inhibitor Cyclopropane-based Inhibitor Inhibitor->FTase inhibits

The Ras signaling pathway and the role of farnesyltransferase.

Conclusion

This compound derivatives have proven to be valuable scaffolds in medicinal chemistry, enabling the development of potent enzyme inhibitors with therapeutic potential. Their unique conformational properties and synthetic accessibility make them attractive for the design of novel drugs targeting a range of diseases. The protocols and data presented here provide a foundation for researchers to explore the further applications of this intriguing class of molecules in drug discovery.

References

Cycloprop-2-ene Carboxylic Acid: A Versatile Building Block for Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Cycloprop-2-ene carboxylic acid and its derivatives are highly valuable, strained building blocks in organic synthesis. The inherent ring strain of the cyclopropene (B1174273) moiety, combined with the versatility of the carboxylic acid handle, enables a wide range of chemical transformations for the construction of complex molecular architectures. These building blocks have found applications in the synthesis of natural products, as well as in the development of novel therapeutic agents, particularly antivirals. This document provides an overview of the applications of this compound and detailed protocols for its derivatization and use in key chemical reactions.

Synthesis of Stable this compound Derivatives

The inherent instability of many 3-substituted cyclopropenes can be overcome by converting this compound into more stable N-acyloxazolidinone derivatives. These crystalline solids are stable for long-term storage and serve as reactive dienophiles in various cycloaddition reactions.

Experimental Protocol: Synthesis of 3-(Cycloprop-2-en-1-oyl)oxazolidinones

This protocol describes a scalable, two-step synthesis starting from the rhodium-catalyzed reaction of acetylene (B1199291) with ethyl diazoacetate to form ethyl cycloprop-2-ene carboxylate, followed by hydrolysis and coupling with an oxazolidinone.

Step 1: Synthesis of this compound

  • A flame-dried 1 L round-bottomed flask containing Rh₂(OAc)₄ (120 mg, 0.271 mmol) in 800 mL of CH₂Cl₂ is cooled in an ice-water bath.

  • The flask is swept with N₂. The N₂ is then turned off, and the solution is sparged with acetylene gas for 30 minutes (acetone is removed from the acetylene by passing it through two cold traps at -60 to -65 °C).

  • Ethyl diazoacetate (10 mL, 9.2 g, 81 mmol, containing 15% CH₂Cl₂) is added over 5 hours via syringe pump at 0 °C. The mixture will turn dark green during the addition.

  • After the addition is complete, the reaction mixture is stirred for an additional hour at 0 °C.

  • The mixture is then filtered through a bed of silica (B1680970) gel and the solvent is removed under reduced pressure to yield crude ethyl cycloprop-2-ene carboxylate.

  • The crude ester is dissolved in methanol (B129727) and treated with a solution of KOH in methanol.

  • The reaction is stirred at room temperature until the hydrolysis is complete (monitored by TLC).

  • The methanol is removed under reduced pressure, and the residue is partitioned between water and diethyl ether.

  • The aqueous layer is acidified with HCl and extracted with diethyl ether.

  • The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated to afford this compound as a hydroscopic white solid.

Step 2: Synthesis of 3-(Cycloprop-2-en-1-oyl)oxazolidinone

  • A flame-dried 100 mL round-bottomed flask containing this compound (84 mg, 1.0 mmol) and 20 mL of THF is chilled to -25 to -30 °C.

  • Triethylamine (0.36 g, 0.50 mL, 3.5 mmol) and 1-adamantoyl chloride (238 mg, 1.2 mmol) are added sequentially under a nitrogen atmosphere.

  • The mixture is stirred at -25 to -30 °C for one hour.

  • LiCl (0.21 g, 5.0 mmol) and the desired oxazolidinone (e.g., (S)-4-phenyloxazolidinone) are added.

  • The reaction is allowed to warm to room temperature and stirred until completion.

  • The reaction is quenched with saturated aqueous NH₄Cl and the product is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated.

  • The crude product is purified by flash chromatography to yield the stable N-acyloxazolidinone derivative.

Application in Stereoselective Diels-Alder Reactions

N-(Cycloprop-2-enoyl)oxazolidinones are excellent dienophiles in Diels-Alder reactions, reacting with a variety of cyclic and acyclic dienes with high stereoselectivity. The oxazolidinone chiral auxiliary directs the facial selectivity of the cycloaddition, leading to the formation of single diastereomers.

Quantitative Data for Diels-Alder Reactions
DieneDienophileProductYield (%)DiastereoselectivityReference
Cyclopentadiene (B3395910)3-(Cycloprop-2-en-1-oyl)-(S)-4-benzyloxazolidin-2-oneTricyclic adduct95Single diastereomer
1,3-Cyclohexadiene3-(Cycloprop-2-en-1-oyl)-(S)-4-benzyloxazolidin-2-oneTricyclic adduct93Single diastereomer
(E)-1,3-Octadiene3-(Cycloprop-2-en-1-oyl)-(S)-4-benzyloxazolidin-2-oneBicyclic adduct64Single diastereomer
Experimental Protocol: Diels-Alder Reaction of 3-(Cycloprop-2-en-1-oyl)oxazolidinone with Cyclopentadiene
  • To a solution of 3-(cycloprop-2-en-1-oyl)oxazolidinone (1.0 mmol) in CH₂Cl₂ (10 mL) at -78 °C is added freshly distilled cyclopentadiene (3.0 mmol).

  • A Lewis acid catalyst (e.g., Et₂AlCl, 1.1 mmol) is added dropwise.

  • The reaction mixture is stirred at -78 °C for 3 hours.

  • The reaction is quenched with saturated aqueous NaHCO₃ solution.

  • The mixture is allowed to warm to room temperature and extracted with CH₂Cl₂.

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash chromatography on silica gel to afford the Diels-Alder adduct.

G A Cycloprop-2-ene Carboxylic Acid B N-Acyl-Oxazolidinone Derivative (Stable) A->B Coupling with chiral auxiliary D Diels-Alder Adduct (Complex Molecule) B->D [4+2] Cycloaddition C Diene C->D

Synthetic workflow for complex molecules via Diels-Alder reaction.

Functionalization via Cycloprop-2-ene Carboxylate Dianions

The vinylic position of the cyclopropene ring can be functionalized through the generation of a dianion followed by reaction with various electrophiles. This method allows for the introduction of a wide range of substituents onto the cyclopropene core. The use of N-methylmorpholine N-oxide (NMO) as an additive has been shown to improve the stability and reactivity of the dianion.

Experimental Protocol: Alkylation of 1,2-Diphenylthis compound
  • To a dried 25 mL round-bottomed flask is added (+/-)-1,2-diphenylthis compound (114 mg, 0.483 mmol) and N-methylmorpholine-N-oxide (113 mg, 0.966 mmol).

  • The flask is purged with argon, and anhydrous THF (5 mL) is added.

  • The solution is cooled to -78 °C, and MeLi (1.6 M in Et₂O, 0.63 mL, 1.01 mmol) is added dropwise.

  • The reaction mixture is allowed to warm to room temperature and stirred for 1 hour.

  • The electrophile (e.g., butyl iodide, 0.22 mL, 1.93 mmol) is added, and the reaction is stirred at room temperature for 24 hours.

  • The reaction is quenched with saturated aqueous NH₄Cl and extracted with Et₂O.

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated.

  • The crude product is purified by chromatography to yield the alkylated product.

Application in the Synthesis of Antiviral Agents

The cyclopropane (B1198618) ring is a key structural motif in several biologically active molecules, including carbocyclic nucleoside analogues with potent antiviral activity. These compounds often mimic natural nucleosides and can act as inhibitors of viral replication by targeting viral enzymes such as DNA polymerase or reverse transcriptase.

Antiviral Activity of Cyclopentenyl Carbocyclic Nucleosides
CompoundVirusEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)Reference
1,2,3-Triazole analogue (17c)Vaccinia virus0.4>100>250
1,2,3-Triazole analogue (17c)Cowpox virus39>100>2.6
1,2,3-Triazole analogue (17c)SARS-CoV47>100>2.1
1,2,4-Triazole analogue (17a)SARS-CoV21>100>4.8
9-Deazaneplanocin A (1)HIV5.2>100>19.2

EC₅₀: 50% effective concentration; CC₅₀: 50% cytotoxic concentration; SI = CC₅₀/EC₅₀

Proposed Mechanism of Action for Carbocyclic Nucleoside Analogues

Carbocyclic nucleoside analogues exert their antiviral activity by interfering with the viral replication process. After entering the host cell, they are phosphorylated by cellular kinases to their active triphosphate form. This triphosphate analogue can then be incorporated into the growing viral DNA or RNA chain by the viral polymerase. Due to the modification in the carbocyclic ring, the incorporated analogue acts as a chain terminator, preventing further elongation of the nucleic acid strand and thus halting viral replication.

G cluster_cell Host Cell cluster_virus Viral Replication A Carbocyclic Nucleoside Analogue (Prodrug) B Phosphorylation (Cellular Kinases) A->B Uptake C Active Triphosphate Analogue B->C D Viral DNA/RNA Polymerase C->D Competitive Inhibition E Viral DNA/RNA Elongation D->E F Chain Termination E->F Incorporation of Analogue G Inhibition of Viral Replication F->G

Proposed antiviral mechanism of carbocyclic nucleoside analogues.

Application Notes and Protocols for Cycloprop-2-ene Carboxylic Acid in Plant Biology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of cycloprop-2-ene carboxylic acid and its derivatives as novel chemical tools in plant biology research. The information is based on recent studies demonstrating their utility in dissecting plant developmental processes, particularly apical hook formation in the model organism Arabidopsis thaliana.

Introduction

This compound and its derivatives are emerging as valuable tools for chemical genetics and plant biology research.[1][2] Due to their high ring-strain energy, cyclopropene (B1174273) derivatives are highly reactive and have been utilized in bioorthogonal chemistry.[1][2][3] Their small size also makes them suitable for probing biological systems.[1][2][3] Recent research has focused on synthesizing stable derivatives of this compound to explore their effects on plant growth and development.[1][2] A series of synthesized cycloprop-2-ene-1-carboxylate derivatives, referred to as TK compounds, have been shown to specifically affect apical hook development in Arabidopsis thaliana seedlings.[1][2][3]

The unique mode of action of these compounds, which appears to be independent of ethylene (B1197577) receptor and gibberellin biosynthesis inhibition, suggests they may act on novel molecular targets within plant signaling pathways.[1][2][3] This opens up new avenues for identifying components of plant growth regulation and for the potential development of new herbicides or plant growth regulators.[1][2][3]

Applications in Plant Biology

The primary application of this compound derivatives in plant biology research is the study of apical hook development. The apical hook is a crucial structure that protects the delicate shoot apical meristem and cotyledons as a seedling emerges from the soil.[4][5][6] Its formation is a complex process involving the integration of multiple hormonal signals, including ethylene, gibberellins (B7789140), and auxin.[5][7]

By using this compound derivatives, researchers can:

  • Probe Novel Regulatory Mechanisms: Investigate the molecular pathways governing apical hook development that are distinct from the well-characterized ethylene and gibberellin signaling pathways.[1][2]

  • Identify New Signaling Components: Utilize these compounds as chemical probes to identify the protein targets through which they exert their effects, potentially uncovering new regulators of plant growth.

  • Dissect Hormonal Crosstalk: Further elucidate the intricate network of hormonal interactions that control differential growth in plants.

Quantitative Data

The following tables summarize the quantitative effects of various cycloprop-2-ene-1-carboxylate derivatives (TK compounds) and other treatments on the apical hook curvature of etiolated Arabidopsis thaliana seedlings. The data is adapted from Koyama et al. (2023).

Table 1: Effect of TK Compounds on Apical Hook Curvature in the Presence of ACC

Treatment (at 10 µM)Mean Hook Angle (degrees) ± S.E.Statistical Significance (vs. mock)
Mock~160-
TK3A~110
TK4A~125
TK5A~90***
TK7A~120
TK8A~110
  • ACC (1-aminocyclopropane-1-carboxylate) is an ethylene precursor used to induce hook formation.

  • ***p<0.001, *p<0.01

Table 2: Effect of Active TK Compounds on Apical Hook Curvature in the ctr1 Mutant

Treatment (at 10 µM)Mean Hook Angle (degrees) ± S.E.Statistical Significance (vs. mock)
Mock~170-
STS (20 µM)~170Not Significant
TK3A~130
TK4A~140
TK5A~110
TK7A~135
TK8A~125***
  • The constitutive triple response 1 (ctr1) mutant exhibits a constitutive ethylene response, resulting in an exaggerated apical hook.

  • STS (silver thiosulfate) is an ethylene receptor inhibitor.

  • **p<0.001

Experimental Protocols

General Synthesis of Cycloprop-2-ene-1-carboxylate Derivatives (TK Compounds)

The TK compounds were synthesized via the rhodium-catalyzed reaction of alkynes with α-diazo esters.[1] For example, TK2 was synthesized from TK1 by removing the t-butyldimethylsilyl (TBS) group, and TK6 was synthesized from the ethyl ester of 2-methyl-3-(trimethylsilyl)cycloprop-2-ene-1-carboxylate by removing the TMS group.[1] The resulting ester compounds (TK1-9) were then hydrolyzed to their corresponding carboxylic acids (TK3A-TK9A) for biological assays.[2] For detailed synthetic procedures, researchers should refer to the supplementary materials of the original research articles.

Protocol for Arabidopsis thaliana Apical Hook Development Assay

This protocol outlines the methodology for assessing the effect of this compound derivatives on apical hook formation in etiolated Arabidopsis thaliana seedlings.

Materials:

  • Arabidopsis thaliana seeds (e.g., Col-0 wild type, ctr1 mutant)

  • Murashige and Skoog (MS) medium including vitamins

  • Sucrose (B13894)

  • Phytagel or Agar (B569324)

  • Petri dishes (e.g., 90 mm)

  • Test compounds (this compound derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • ACC (1-aminocyclopropane-1-carboxylate) stock solution

  • Stereomicroscope with a camera

  • Image analysis software (e.g., ImageJ)

Procedure:

  • Seed Sterilization:

    • Place seeds in a 1.5 mL microcentrifuge tube.

    • Add 1 mL of 70% (v/v) ethanol (B145695) and vortex for 1 minute.

    • Pellet the seeds by centrifugation and remove the ethanol.

    • Add 1 mL of 20% (v/v) commercial bleach containing 0.05% (v/v) Triton X-100. Vortex for 10 minutes.

    • Pellet the seeds and wash them five times with sterile distilled water.

  • Plating:

    • Prepare MS medium containing 1% (w/v) sucrose and solidified with 0.8% (w/v) agar or 0.4% (w/v) Phytagel. Adjust the pH to 5.7.

    • Autoclave the medium and cool it to ~50-60°C.

    • Add the test compounds and/or ACC to the molten medium to the desired final concentration. Ensure the solvent concentration is consistent across all plates, including the control (mock) plate.

    • Pour the medium into sterile Petri dishes and allow it to solidify.

    • Resuspend the sterilized seeds in 0.1% (w/v) sterile agar solution and sow them on the surface of the medium.

  • Incubation:

    • Seal the Petri dishes with breathable tape.

    • Stratify the seeds by incubating the plates at 4°C in the dark for 2-4 days to synchronize germination.

    • Expose the plates to light for 4-6 hours to induce germination.

    • Wrap the plates in aluminum foil to ensure complete darkness and incubate them vertically at 22°C for 3 days.

  • Data Acquisition and Analysis:

    • After the incubation period, carefully remove the plates from the dark.

    • Photograph the etiolated seedlings using a stereomicroscope equipped with a camera.

    • Measure the angle of the apical hook using image analysis software. The angle is typically measured as the internal angle formed by the upper part of the hypocotyl.[3]

    • Perform statistical analysis (e.g., Dunnett's test) to compare the hook angles of treated seedlings to the control.[2]

Signaling Pathways and Experimental Workflows

Proposed Mode of Action in the Ethylene Signaling Pathway

The experimental data suggests that the active TK compounds do not function by inhibiting ethylene receptors or gibberellin biosynthesis.[1][2] In the ctr1 mutant, which has a constitutively active ethylene response, the TK compounds were still able to reduce the exaggerated hook angle.[2] This indicates that these cyclopropene derivatives likely act downstream of the CTR1 protein in the ethylene signaling pathway or through an entirely separate mechanism.[2]

Ethylene_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ETR1 ETR1/ERS1 CTR1 CTR1 ETR1->CTR1 activates (in air) EIN4 ETR2/ERS2/EIN4 EIN4->CTR1 activates (in air) EIN2 EIN2 CTR1->EIN2 phosphorylates (inactivates C-terminus) EIN3_EIL1 EIN3/EIL1 EIN2->EIN3_EIL1 activates (cleaved C-terminus) TK_Compound Cycloprop-2-ene Carboxylic Acid Derivatives (TK) TK_Compound->EIN2 Possible Inhibition TK_Compound->EIN3_EIL1 Possible Inhibition Ethylene_Response Ethylene Response (Apical Hook Formation) TK_Compound->Ethylene_Response Inhibits ERFs ERFs EIN3_EIL1->ERFs activates ERFs->Ethylene_Response Ethylene Ethylene Ethylene->ETR1 inactivates Ethylene->EIN4 inactivates

Caption: Proposed site of action for this compound derivatives in the ethylene signaling pathway.

Experimental Workflow for Screening Chemical Effects on Plant Growth

The following diagram illustrates a general workflow for screening the effects of chemical compounds, such as this compound derivatives, on plant growth and development.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_followup Follow-up Studies Compound_Synthesis 1. Synthesize & Prepare Test Compounds Media_Prep 2. Prepare Growth Media with Compounds Compound_Synthesis->Media_Prep Seed_Sterilization 3. Sterilize & Sow Seeds Media_Prep->Seed_Sterilization Incubation 4. Incubate under Controlled Conditions Seed_Sterilization->Incubation Phenotyping 5. Phenotypic Analysis (e.g., Imaging) Incubation->Phenotyping Data_Analysis 6. Quantitative Measurement & Statistical Analysis Phenotyping->Data_Analysis Dose_Response Dose-Response Curve Data_Analysis->Dose_Response Mutant_Screening Screening with Relevant Mutants Data_Analysis->Mutant_Screening Target_ID Target Identification Mutant_Screening->Target_ID

Caption: General experimental workflow for testing chemical effects on plant development.

References

Application Notes and Protocols for Strain-Release Driven Reactions of Cyclopropenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for conducting strain-release driven reactions of cyclopropenes. These reactions are powerful tools in synthetic chemistry, enabling the rapid construction of complex molecular architectures relevant to drug discovery and development. The high ring strain of cyclopropenes serves as a thermodynamic driving force for a variety of transformations.

Introduction to Strain-Release Driven Reactions of Cyclopropenes

Cyclopropenes, the most strained of all carbocycles, are highly reactive molecules.[1] This reactivity stems from their significant ring strain energy, which can be harnessed to drive a wide range of chemical transformations that are often difficult to achieve with other alkenes.[2] The release of this strain provides a powerful thermodynamic incentive for reactions such as cycloadditions, ring-opening reactions, and rearrangements. These reactions have found significant utility in the synthesis of complex organic molecules, including those with potential therapeutic applications. The ability to introduce the compact and rigid cyclopropene (B1174273) motif and then leverage its stored energy for further molecular elaboration makes it an attractive strategy in medicinal chemistry.[1]

Catalysis plays a crucial role in controlling the outcome of these reactions. Transition metals, particularly rhodium and gold, have been extensively used to mediate the ring-opening of cyclopropenes to generate reactive carbene intermediates.[3][4] These intermediates can then participate in a variety of subsequent bond-forming events. Lewis acids are also employed to activate cyclopropenes for cycloaddition reactions.[5]

Key Strain-Release Driven Reactions and Quantitative Data

Strain-release driven reactions of cyclopropenes can be broadly categorized into several types, each offering unique synthetic advantages. Below is a summary of key reaction types with quantitative data presented for easy comparison.

Rhodium-Catalyzed Ring-Opening and Intermolecular Cyclopropanation

Rhodium catalysts are highly effective in promoting the ring-opening of cyclopropenes to form rhodium-carbene intermediates. These intermediates can be trapped by various alkenes and heterocycles to afford cyclopropane (B1198618) derivatives.[1][3]

EntryCyclopropene SubstrateAlkene/HeterocycleCatalyst (mol%)SolventTime (h)Yield (%)Reference
13,3-Dimethyl-1-(4-tolyl)cycloprop-1-eneIndole (B1671886)[Rh(CO)2Cl]2 (1)DCE1285[1]
21-Phenyl-3,3-dimethylcycloprop-1-eneN-Methylindole[Rh(CO)2Cl]2 (1)DCE1292[1]
33,3-Dimethyl-1-(4-methoxyphenyl)cycloprop-1-eneBenzofuran[Rh(CO)2Cl]2 (1)DCE1278[1]
41-(4-Chlorophenyl)-3,3-dimethylcycloprop-1-eneStyrene[Rh(CO)2Cl]2 (1)DCE1265[1]
Gold-Catalyzed Ring-Opening Addition Reactions

Gold(I) catalysts can also facilitate the ring-opening of cyclopropenes, leading to the regioselective addition of nucleophiles.[4]

EntryCyclopropene SubstrateNucleophileCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
11-Methyl-3-phenylcyclopropeneMethanol[(IPr)Au(CH3CN)]SbF6 (1)DCE90191[6]
21-Methyl-3-(4-tolyl)cyclopropeneEthanol[(IPr)Au(CH3CN)]SbF6 (1)DCE90199[6]
31-Methyl-3-(4-chlorophenyl)cyclopropeneIsopropanol[(IPr)Au(CH3CN)]SbF6 (1)DCE90181[6]
[3+2] Cycloaddition Reactions

Donor-acceptor (D-A) cyclopropanes, which can be derived from cyclopropenes, undergo [3+2] cycloaddition reactions with various dipolarophiles when activated by a Lewis acid.[5][7]

EntryD-A CyclopropaneDipolarophileCatalyst (mol%)SolventTime (h)Yield (%)Reference
1Dimethyl 2-phenylcyclopropane-1,1-dicarboxylateN-BenzylidenemethylamineSc(OTf)3 (10)CH2Cl2469[7]
2Dimethyl 2-(4-methylphenyl)cyclopropane-1,1-dicarboxylateN-BenzylidenemethylamineSc(OTf)3 (10)CH2Cl2475[7]
3Dimethyl 2-(4-chlorophenyl)cyclopropane-1,1-dicarboxylateBenzaldehydeSc(OTf)3 (10)CH2Cl2662[7]

Experimental Protocols

Protocol 1: Synthesis of a Cyclopropene Derivative via [2+1] Cycloaddition

This protocol describes a general procedure for the synthesis of cyclopropenes from alkynes and diazo compounds, a common method for preparing these strained rings.[8]

Materials:

  • Substituted alkyne (1.0 equiv)

  • Ethyl diazoacetate (1.2 equiv)

  • Dirhodium(II) acetate (B1210297) dimer [Rh2(OAc)4] (1 mol%)

  • Dichloromethane (DCM), anhydrous

  • Argon or Nitrogen atmosphere

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the substituted alkyne and anhydrous DCM.

  • Add the dirhodium(II) acetate dimer catalyst to the solution.

  • Slowly add a solution of ethyl diazoacetate in anhydrous DCM to the reaction mixture at room temperature over 1-2 hours using a syringe pump.

  • Stir the reaction mixture at room temperature for an additional 2-4 hours after the addition is complete.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate as the eluent to afford the desired cyclopropene derivative.

Protocol 2: Rhodium-Catalyzed Strain-Release Cyclopropanation

This protocol details the intermolecular cyclopropanation of an indole using a cyclopropene as a carbene precursor, catalyzed by a rhodium complex.[1][3]

Materials:

  • Cyclopropene derivative (1.0 equiv)

  • Indole (1.2 equiv)

  • Bis(carbonyl)rhodium(I) chloride dimer [[Rh(CO)2Cl]2] (1 mol%)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Argon or Nitrogen atmosphere

Procedure:

  • In a dry Schlenk tube under an inert atmosphere, dissolve the cyclopropene derivative and indole in anhydrous DCE.

  • Add the rhodium catalyst to the reaction mixture.

  • Seal the tube and heat the reaction mixture at 60-80 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Concentrate the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the cyclopropa[b]indoline product.

Protocol 3: Monitoring Reaction Kinetics using UV-Vis Spectroscopy

This protocol outlines a method for monitoring the kinetics of a fast cyclopropene reaction, such as a cycloaddition with a colored diene (e.g., tetrazine), using UV-Vis spectrophotometry.[9][10]

Materials:

  • Cyclopropene derivative

  • Colored reaction partner (e.g., a tetrazine)

  • Spectrophotometer-grade solvent (e.g., acetonitrile (B52724) or dichloromethane)

  • UV-Vis spectrophotometer with a temperature-controlled cuvette holder

  • Stopped-flow accessory (for very fast reactions)

Procedure:

  • Prepare stock solutions of the cyclopropene and the colored reactant in the chosen solvent. The concentrations should be chosen such that the initial absorbance at the monitoring wavelength is in the linear range of the instrument (typically 0.1-1.0).

  • Set the spectrophotometer to the desired reaction temperature.

  • Determine the wavelength of maximum absorbance (λmax) for the colored reactant. Set the spectrophotometer to monitor the absorbance at this wavelength over time (kinetics mode).

  • For a standard kinetics run, add a known volume of the cyclopropene solution to a cuvette containing the colored reactant solution, mix rapidly, and immediately start data acquisition.

  • For fast reactions, use a stopped-flow apparatus to ensure rapid and efficient mixing of the reactants before the first data point is collected. The instrument can be set to collect data points at millisecond intervals.[9]

  • Record the absorbance decay over time until the reaction is complete.

  • Analyze the kinetic trace by fitting the data to an appropriate rate law (e.g., pseudo-first-order if one reactant is in large excess) to determine the rate constant.

Visualizations

Experimental Workflow for Strain-Release Driven Reactions

experimental_workflow cluster_synthesis Cyclopropene Synthesis cluster_reaction Strain-Release Reaction cluster_analysis Analysis start Starting Materials (Alkyne, Diazo Compound) synthesis [2+1] Cycloaddition (e.g., Rh-catalyzed) start->synthesis purification1 Purification (Chromatography) synthesis->purification1 cyclopropene Cyclopropene Derivative purification1->cyclopropene reactants Reactants (Cyclopropene, Substrate) cyclopropene->reactants reaction_step Reaction (e.g., Cycloaddition, Ring-Opening) reactants->reaction_step catalyst Catalyst (e.g., Rh, Au, Lewis Acid) catalyst->reaction_step purification2 Purification (Chromatography) reaction_step->purification2 monitoring Reaction Monitoring (TLC, GC-MS, NMR, UV-Vis) reaction_step->monitoring product Final Product purification2->product characterization Product Characterization (NMR, MS, X-ray) product->characterization

Caption: General workflow for the synthesis and reaction of cyclopropenes.

Signaling Pathway of a Rhodium-Catalyzed Ring-Opening Reaction

rhodium_catalysis cyclopropene Cyclopropene oxidative_addition Oxidative Addition (Ring-Opening) cyclopropene->oxidative_addition Strain Release rh_catalyst Rh(I) Catalyst rh_catalyst->oxidative_addition rh_carbene Rhodium-Carbene Intermediate oxidative_addition->rh_carbene cyclopropanation Carbene Transfer/ Cyclopropanation rh_carbene->cyclopropanation substrate Substrate (e.g., Alkene, Indole) substrate->cyclopropanation product Cyclopropane Product cyclopropanation->product catalyst_regeneration Catalyst Regeneration cyclopropanation->catalyst_regeneration catalyst_regeneration->rh_catalyst

Caption: Catalytic cycle for a rhodium-catalyzed cyclopropene ring-opening reaction.

References

Application Notes and Protocols for the Synthesis and Use of Stable Cycloprop-2-ene Carboxylic Acid Derivatives in Bioorthogonal Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of stable cycloprop-2-ene carboxylic acid derivatives and their application in bioorthogonal labeling. Detailed protocols for key experiments, quantitative data for reaction kinetics and stability, and visualizations of experimental workflows are presented to facilitate the adoption of this powerful technology in your research.

Introduction

This compound derivatives have emerged as valuable tools in bioorthogonal chemistry. Their small size and high reactivity in inverse-electron-demand Diels-Alder (iEDDA) reactions with tetrazines make them ideal for labeling biomolecules in living systems with minimal perturbation. This document outlines the synthesis of stable cyclopropene (B1174273) derivatives, their reactivity with tetrazines, and protocols for their use in bioorthogonal labeling applications.

Data Presentation

Stability of Cyclopropene Derivatives

The stability of cyclopropene derivatives is crucial for their successful application in biological environments. While unsubstituted cyclopropenes are highly unstable, substitution at the C3 position significantly enhances their stability. N-acyloxazolidinone derivatives of cycloprop-2-enecarboxylic acid are particularly stable and can be stored for extended periods.[1]

DerivativeConditionsStabilityReference
3-(Cycloprop-2-en-1-oyl)oxazolidinonesLong-term storage at room temperatureStable[2]
1-methyl-3-amido-methylcyclopropeneAqueous solution, presence of cysteineStable overnight[3]
1-methyl-3-carbamate-methylcyclopropeneAqueous solution, presence of cysteineStable overnight, degradation after 1 week[3]
Caged 3-N-spirocyclopropenespH 7.4 PBS with 10 mM glutathioneResistant to reaction for at least 24h[4]
Reaction Kinetics of Cyclopropene-Tetrazine Ligation

The rate of the iEDDA reaction between cyclopropenes and tetrazines is a key parameter for bioorthogonal labeling. The reaction kinetics are influenced by the substituents on both the cyclopropene and the tetrazine. Electron-withdrawing groups on the tetrazine generally increase the reaction rate.

Cyclopropene DerivativeTetrazine DerivativeSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)SolventReference
1-methyl-3-carboxycyclopropene3,6-di-(2-pyridyl)-s-tetrazine0.259:1 MeOH:H₂O[5]
1-methyl-3-hydroxymethylcyclopropene3,6-di-(2-pyridyl)-s-tetrazine0.459:1 MeOH:H₂O[5]
1-methyl-3-aminomethylcyclopropene3,6-di-(2-pyridyl)-s-tetrazine1.19:1 MeOH:H₂O[5]
1-methyl-3-acetamidomethylcyclopropene3,6-di-(2-pyridyl)-s-tetrazine0.89:1 MeOH:H₂O[5]
(1R,2S)-N-((1-methylcycloprop-2-en-1-yl)methyl)acetamide3-(p-benzylaminomethyl)-6-methyl-s-tetrazine-TAMRA56.6 ± 1.94PBS[6]
2-methylcycloprop-2-enecarboxamideBenzylalcohol tetrazine0.137 ± 0.004H₂O/DMSO (12% DMSO)[1]

Experimental Protocols

Protocol 1: Synthesis of Stable 3-(Cycloprop-2-en-1-oyl)oxazolidinones

This protocol describes a scalable synthesis of stable this compound derivatives from acetylene (B1199291) and ethyl diazoacetate.[2]

Materials:

  • Acetylene gas

  • Ethyl diazoacetate

  • Rhodium(II) acetate (B1210297) dimer (Rh₂(OAc)₄)

  • Dichloromethane (DCM)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrochloric acid (HCl)

  • (S)-4-phenyloxazolidinone

  • Triethylamine (TEA)

  • Pivaloyl chloride

  • Lithium chloride (LiCl)

  • Tetrahydrofuran (THF)

Procedure:

  • Synthesis of ethyl cycloprop-2-ene-1-carboxylate: A solution of ethyl diazoacetate in DCM is added to a DCM solution saturated with acetylene gas in the presence of a catalytic amount of Rh₂(OAc)₄. The reaction is stirred at room temperature until the diazo compound is consumed.

  • Hydrolysis to cycloprop-2-ene-1-carboxylic acid: The crude ethyl cycloprop-2-ene-1-carboxylate is hydrolyzed using aqueous NaOH. The reaction mixture is then acidified with HCl to precipitate the carboxylic acid.

  • Coupling with oxazolidinone: The cycloprop-2-ene-1-carboxylic acid is dissolved in THF and cooled to -78 °C. TEA and pivaloyl chloride are added to form the mixed anhydride (B1165640). In a separate flask, (S)-4-phenyloxazolidinone is deprotonated with n-butyllithium in THF at -78 °C. The solution of the mixed anhydride is then added to the lithium salt of the oxazolidinone. The reaction is stirred at low temperature and then warmed to room temperature. The product, 3-((S)-cycloprop-2-enoyl)-4-phenyloxazolidin-2-one, is purified by column chromatography.

Protocol 2: Bioorthogonal Labeling of Proteins in Live Cells

This protocol details the labeling of a target protein expressed with a cyclopropene-bearing unnatural amino acid using a tetrazine-functionalized fluorescent probe in live cells.

Materials:

  • Mammalian cells expressing the target protein with an incorporated cyclopropene-bearing unnatural amino acid.

  • Cell culture medium (e.g., DMEM)

  • Fetal bovine serum (FBS)

  • Phosphate-buffered saline (PBS)

  • Tetrazine-functionalized fluorescent probe (e.g., Tetrazine-Cy5)

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 3% bovine serum albumin in PBS)

  • DAPI solution (for nuclear staining)

Procedure:

  • Cell Culture and Protein Expression: Culture the cells expressing the target protein under appropriate conditions.

  • Labeling:

    • Wash the cells with warm PBS.

    • Incubate the cells with a solution of the tetrazine-functionalized fluorescent probe in cell culture medium (without FBS) for 30-60 minutes at 37 °C. The optimal concentration of the probe should be determined empirically but is typically in the low micromolar range.

  • Fixation and Permeabilization:

    • Wash the cells twice with PBS.

    • Fix the cells with the fixative solution for 15 minutes at room temperature.

    • Wash the cells twice with PBS.

    • Permeabilize the cells with permeabilization buffer for 10 minutes at room temperature.

    • Wash the cells twice with PBS.

  • Blocking and Staining:

    • Block non-specific binding by incubating the cells with blocking buffer for 30 minutes at room temperature.

    • (Optional) If required, perform immunostaining for other proteins of interest at this stage.

    • Stain the nuclei by incubating the cells with DAPI solution for 5 minutes at room temperature.

  • Imaging:

    • Wash the cells three times with PBS.

    • Mount the coverslips on microscope slides and image using a fluorescence microscope with appropriate filter sets for the chosen fluorophore and DAPI.

Protocol 3: Synthesis and Activation of a Photo-caged Cyclopropene

This protocol describes the synthesis of a light-activatable cyclopropene derivative and its subsequent uncaging to allow for bioorthogonal reaction.[4]

Materials:

  • 3-N-Boc-spiro[2.2]pentan-1-amine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • 6-nitroveratryl chloroformate (NVOC-Cl)

  • Triethylamine (TEA)

  • UV lamp (e.g., 365 nm)

Procedure:

  • Boc Deprotection: The Boc-protected spirocyclopropene is treated with TFA in DCM to remove the Boc protecting group, yielding the free amine.

  • Caging: The resulting amine is reacted with NVOC-Cl in the presence of TEA to afford the NVOC-caged cyclopropene. The product is purified by column chromatography.

  • Photo-activation (Uncaging): The NVOC-caged cyclopropene is dissolved in a suitable solvent (e.g., acetonitrile/water). The solution is irradiated with a UV lamp (e.g., at 365 nm) for a specific duration to cleave the NVOC group and release the reactive cyclopropene. The uncaging can be monitored by techniques such as HPLC or mass spectrometry. The uncaged cyclopropene is then ready to react with a tetrazine partner.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis of Stable Cyclopropene Derivative Acetylene Acetylene Cyclopropenation Cyclopropenation Acetylene->Cyclopropenation Ethyl_diazoacetate Ethyl_diazoacetate Ethyl_diazoacetate->Cyclopropenation Rh_catalyst Rh_catalyst Rh_catalyst->Cyclopropenation Hydrolysis Hydrolysis Cyclopropenation->Hydrolysis Coupling Coupling Hydrolysis->Coupling Stable_Derivative Stable_Derivative Coupling->Stable_Derivative

Caption: Workflow for the synthesis of stable this compound derivatives.

Bioorthogonal_Labeling_Workflow cluster_labeling Bioorthogonal Labeling in Live Cells Express_Protein Express Protein with Cyclopropene UAA Add_Tetrazine_Probe Add Tetrazine-Fluorophore Probe to Cells Express_Protein->Add_Tetrazine_Probe IEDDA_Reaction Inverse-Electron-Demand Diels-Alder Reaction Add_Tetrazine_Probe->IEDDA_Reaction Wash_Fix_Permeabilize Wash, Fix, and Permeabilize Cells IEDDA_Reaction->Wash_Fix_Permeabilize Fluorescence_Imaging Fluorescence Imaging Wash_Fix_Permeabilize->Fluorescence_Imaging Caged_Cyclopropene_Activation cluster_caging Spatiotemporal Control with Caged Cyclopropene Caged_Cyclopropene Inactive Caged Cyclopropene Uncaged_Cyclopropene Active Cyclopropene Caged_Cyclopropene->Uncaged_Cyclopropene Uncaging UV_Light UV Light (365 nm) UV_Light->Uncaged_Cyclopropene Tetrazine_Reaction Reaction with Tetrazine Uncaged_Cyclopropene->Tetrazine_Reaction

References

Application Notes and Protocols: Cycloprop-2-ene Carboxylic Acid in the Synthesis of Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of cycloprop-2-ene carboxylic acid and its derivatives in the design and synthesis of potent enzyme inhibitors. The unique strained three-membered ring of the cyclopropene (B1174273) moiety offers a valuable scaffold for creating novel therapeutics by acting as a bioisostere for various functional groups and enabling unique interactions with enzyme active sites. This document details the synthesis of key intermediates, their application in targeting specific enzymes, and the protocols for evaluating their inhibitory activity.

Introduction to this compound in Drug Discovery

This compound is a highly strained and reactive molecule. Its derivatives have emerged as versatile building blocks in medicinal chemistry. The rigid cyclopropene ring can mimic the conformation of other cyclic and acyclic structures, a concept known as bioisosterism, which is crucial in drug design to improve potency, selectivity, and pharmacokinetic properties. The inherent reactivity of the cyclopropene double bond can also be exploited for covalent inhibition of enzymes, leading to irreversible inactivation and prolonged therapeutic effects.

This document focuses on the application of this compound derivatives in the inhibition of three key enzyme classes:

  • O-Acetylserine Sulfhydrylase (OASS): A crucial enzyme in the cysteine biosynthesis pathway of bacteria, making it an attractive target for novel antibiotics.

  • Glutathione S-transferase Omega-1 (GSTO1): An enzyme implicated in cancer progression and inflammation.

  • Carbonic Anhydrases (CAs) and Acetylcholinesterase (AChE): Enzymes with well-established roles in various physiological processes and diseases.

Synthesis of Stable this compound Derivatives

The inherent instability of this compound necessitates its conversion into more stable derivatives for practical use in multi-step syntheses. A widely adopted strategy is the formation of N-acyloxazolidinones.

Protocol 1: Synthesis of 3-(Cycloprop-2-en-1-oyl)oxazolidinone

This protocol describes a scalable synthesis of a stable and crystalline derivative of this compound.

Materials:

  • Ethyl diazoacetate

  • Acetylene gas

  • Rhodium(II) acetate (B1210297) dimer (Rh₂(OAc)₄)

  • Dichloromethane (CH₂Cl₂)

  • Lithium hydroxide (B78521) (LiOH)

  • Tetrahydrofuran (THF)

  • Water (H₂O)

  • (S)-4-Phenyloxazolidinone

  • Pyridine

  • Thionyl chloride (SOCl₂)

Procedure:

  • Synthesis of Ethyl Cycloprop-2-ene-1-carboxylate: A solution of Rh₂(OAc)₄ in CH₂Cl₂ is cooled in an ice bath. Acetylene gas is bubbled through the solution while ethyl diazoacetate is added dropwise. The reaction is monitored by TLC until completion. The solvent is carefully removed under reduced pressure to yield crude ethyl cycloprop-2-ene-1-carboxylate.

  • Hydrolysis to this compound: The crude ester is dissolved in a mixture of THF and water. Lithium hydroxide is added, and the mixture is stirred at room temperature until the ester is fully hydrolyzed (monitored by TLC). The reaction is then acidified with dilute HCl and the product is extracted with an organic solvent.

  • Formation of N-acyloxazolidinone: The crude carboxylic acid is dissolved in CH₂Cl₂ containing pyridine. The solution is cooled in an ice bath, and thionyl chloride is added dropwise. After stirring, (S)-4-phenyloxazolidinone is added, and the reaction is allowed to warm to room temperature. The product, 3-(cycloprop-2-en-1-oyl)-(S)-4-phenyloxazolidinone, is then purified by column chromatography.

Application in the Synthesis of Enzyme Inhibitors

O-Acetylserine Sulfhydrylase (OASS) Inhibitors

While direct synthesis from this compound is not widely reported, the cyclopropane (B1198618) carboxylic acid scaffold is a key feature of potent OASS inhibitors. The following protocol describes the synthesis of a representative trans-2-substituted-cyclopropane-1-carboxylic acid inhibitor.

Protocol 2: Synthesis of a trans-2-Substituted-Cyclopropane-1-Carboxylic Acid OASS Inhibitor

Materials:

Procedure:

  • Cyclopropanation: To a solution of methyl isoeugenol and rhodium(II) acetate dimer in dichloromethane, ethyl diazoacetate is added dropwise at room temperature. The reaction mixture is stirred until completion.

  • Purification: The crude product is purified by column chromatography to yield the trans- and cis-cyclopropane esters.

  • Hydrolysis: The isolated trans-ester is dissolved in a mixture of methanol and water, and lithium hydroxide is added. The mixture is heated to reflux until the hydrolysis is complete.

  • Purification: After cooling and acidification, the final product, a trans-2-substituted-cyclopropane-1-carboxylic acid, is purified by crystallization or chromatography.

Glutathione S-transferase Omega-1 (GSTO1) Inhibitors

Cyclopropene derivatives can act as electrophiles to covalently modify the active site cysteine of GSTO1.

Protocol 3: Synthesis of a Cyclopropene-based GSTO1 Inhibitor (Conceptual)

This conceptual protocol outlines the synthesis of a potential GSTO1 inhibitor from a stable this compound derivative.

Materials:

  • 3-(Cycloprop-2-en-1-oyl)oxazolidinone

  • Amine-containing linker (e.g., ethylenediamine)

  • Suitable electrophilic warhead for GSTO1 targeting (if necessary)

  • Coupling agents (e.g., HATU, DIPEA)

  • Organic solvents (e.g., DMF, CH₂Cl₂)

Procedure:

  • Amide Coupling: 3-(Cycloprop-2-en-1-oyl)oxazolidinone is reacted with an excess of an amine-containing linker in the presence of a coupling agent like HATU and a base like DIPEA in an anhydrous solvent such as DMF.

  • Further Functionalization (Optional): The other end of the linker can be further functionalized with a group known to enhance binding to the GSTO1 active site.

  • Purification: The final compound is purified using column chromatography or preparative HPLC.

Experimental Protocols for Enzyme Inhibition Assays

O-Acetylserine Sulfhydrylase (OASS) Inhibition Assay

Principle:

The assay measures the production of cysteine from O-acetylserine and sulfide (B99878), catalyzed by OASS. The amount of cysteine produced is quantified using ninhydrin (B49086), which forms a colored product.

Protocol 4: OASS Activity Assay

Materials:

  • Purified OASS enzyme

  • O-acetylserine (OAS)

  • Sodium sulfide (Na₂S)

  • Ninhydrin reagent

  • Potassium phosphate (B84403) buffer (pH 7.5)

  • Test inhibitors

Procedure:

  • Reaction Mixture: Prepare a reaction mixture containing potassium phosphate buffer, OAS, and Na₂S.

  • Enzyme and Inhibitor Incubation: In a microplate, add the test inhibitor at various concentrations to the wells, followed by the OASS enzyme. Incubate for a specified time at room temperature.

  • Initiate Reaction: Add the reaction mixture to each well to start the enzymatic reaction.

  • Stop Reaction and Develop Color: After a set incubation time, stop the reaction by adding the ninhydrin reagent. Heat the plate to develop the color.

  • Measure Absorbance: Measure the absorbance at the appropriate wavelength (e.g., 560 nm).

  • Data Analysis: Calculate the percentage of inhibition and determine the IC₅₀ value for each inhibitor.

Glutathione S-transferase Omega-1 (GSTO1) Inhibition Assay

Principle:

This assay utilizes a fluorescently labeled probe that covalently binds to the active site of GSTO1. In the presence of an inhibitor, the binding of the probe is reduced, which can be quantified.

Protocol 5: Fluorescence Polarization Activity-Based Protein Profiling (FluoPol-ABPP) for GSTO1

Materials:

  • Purified GSTO1 enzyme

  • Fluorescent activity-based probe (e.g., a rhodamine-tagged probe)

  • Assay buffer (e.g., PBS)

  • Test inhibitors

Procedure:

  • Enzyme and Inhibitor Incubation: In a microplate, incubate the GSTO1 enzyme with various concentrations of the test inhibitor.

  • Probe Labeling: Add the fluorescent probe to each well and incubate to allow for covalent labeling of the active enzyme.

  • Measure Fluorescence Polarization: Read the fluorescence polarization of each well using a suitable plate reader. An increase in polarization indicates probe binding to the enzyme.

  • Data Analysis: The decrease in fluorescence polarization in the presence of the inhibitor is used to calculate the percentage of inhibition and the IC₅₀ value.

Carbonic Anhydrase (CA) Inhibition Assay

Principle:

The assay measures the esterase activity of CA using p-nitrophenyl acetate (p-NPA) as a substrate, which is hydrolyzed to the colored product p-nitrophenol.

Protocol 6: Carbonic Anhydrase Activity Assay

Materials:

  • Purified carbonic anhydrase

  • p-Nitrophenyl acetate (p-NPA)

  • Tris-HCl buffer (pH 7.4)

  • Test inhibitors

Procedure:

  • Enzyme and Inhibitor Incubation: Pre-incubate the CA enzyme with various concentrations of the inhibitor in Tris-HCl buffer.

  • Initiate Reaction: Add the substrate p-NPA to start the reaction.

  • Measure Absorbance: Monitor the increase in absorbance at 400 nm due to the formation of p-nitrophenol over time.

  • Data Analysis: Calculate the rate of reaction for each inhibitor concentration and determine the IC₅₀ value.

Acetylcholinesterase (AChE) Inhibition Assay

Principle:

This colorimetric assay is based on the Ellman's method, where AChE hydrolyzes acetylthiocholine (B1193921) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, which is measured spectrophotometrically.

Protocol 7: Acetylcholinesterase Inhibition Assay

Materials:

  • Purified acetylcholinesterase

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (pH 8.0)

  • Test inhibitors

Procedure:

  • Reaction Mixture: Prepare a solution of DTNB in phosphate buffer.

  • Enzyme and Inhibitor Incubation: In a microplate, add the AChE enzyme and the test inhibitor at various concentrations.

  • Initiate Reaction: Add the DTNB solution and the substrate ATCI to each well.

  • Measure Absorbance: Immediately start monitoring the increase in absorbance at 412 nm over time.

  • Data Analysis: Calculate the enzyme activity and the percentage of inhibition for each inhibitor concentration to determine the IC₅₀ value.

Data Presentation

The inhibitory activities of various cyclopropane and cyclopropene-based compounds against their target enzymes are summarized in the tables below for easy comparison.

Table 1: Inhibitory Activity of Cyclopropane Carboxylic Acid Derivatives against O-Acetylserine Sulfhydrylase (OASS)

Compound IDStructureKdiss (µM)IC₅₀ (µM)
1 (±)-trans-2-[(1E)-prop-1-en-1-yl]cyclopropanecarboxylic acid1.5700
2 trans-2-(2-naphthylmethyl)cyclopropanecarboxylic acid>10-
3 trans-2-(biphenyl-4-ylmethyl)cyclopropanecarboxylic acid>10-

Table 2: Inhibitory Activity of a Cyclopropene Electrophile against Glutathione S-transferase Omega-1 (GSTO1)

Compound IDStructureTarget EnzymeAssay TypeNotes
4 Cyclopropene-based electrophileGSTO1Activity-Based Protein ProfilingCovalently modifies the active site cysteine.

Table 3: Inhibitory Activity of Bromophenol Derivatives with a Cyclopropyl Moiety

Compound IDStructureTarget EnzymeKi (nM)
5 Bromophenol Derivative 1Carbonic Anhydrase I7.8 ± 0.9
6 Bromophenol Derivative 2Carbonic Anhydrase II43.1 ± 16.7
7 Bromophenol Derivative 3Acetylcholinesterase159.6 ± 21.9

Visualizations

The following diagrams illustrate key concepts and workflows described in these application notes.

Synthesis_Workflow cluster_start Starting Material cluster_intermediate Stable Intermediate cluster_inhibitors Enzyme Inhibitors Cycloprop-2-ene\nCarboxylic Acid Cycloprop-2-ene Carboxylic Acid N-Acyloxazolidinone\nDerivative N-Acyloxazolidinone Derivative Cycloprop-2-ene\nCarboxylic Acid->N-Acyloxazolidinone\nDerivative Stabilization OASS Inhibitor OASS Inhibitor N-Acyloxazolidinone\nDerivative->OASS Inhibitor Multi-step Synthesis GSTO1 Inhibitor GSTO1 Inhibitor N-Acyloxazolidinone\nDerivative->GSTO1 Inhibitor Functionalization CA/AChE Inhibitor CA/AChE Inhibitor N-Acyloxazolidinone\nDerivative->CA/AChE Inhibitor Scaffold Modification

Caption: Synthetic workflow from this compound.

OASS_Inhibition_Pathway O-Acetylserine O-Acetylserine OASS OASS O-Acetylserine->OASS Sulfide Sulfide Sulfide->OASS Cysteine Cysteine OASS->Cysteine Catalysis Cyclopropane\nInhibitor Cyclopropane Inhibitor Cyclopropane\nInhibitor->OASS Inhibition

Caption: Inhibition of the OASS catalytic pathway.

GSTO1_Inhibition_Mechanism GSTO1\n(Active Cysteine) GSTO1 (Active Cysteine) Covalently Modified\nGSTO1 (Inactive) Covalently Modified GSTO1 (Inactive) GSTO1\n(Active Cysteine)->Covalently Modified\nGSTO1 (Inactive) Covalent Modification Cyclopropene\nElectrophile Cyclopropene Electrophile Cyclopropene\nElectrophile->Covalently Modified\nGSTO1 (Inactive)

Caption: Covalent inhibition mechanism of GSTO1.

Application of Cycloprop-2-ene Carboxylates in Materials Science: Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cycloprop-2-ene carboxylates are highly strained, three-membered ring structures that have garnered significant interest in organic chemistry as versatile synthetic intermediates. Their inherent ring strain makes them potent dienophiles in Diels-Alder reactions and reactive monomers for various polymerization techniques. While their application in complex molecule synthesis is well-established, their utilization in materials science is an emerging field with considerable potential. The ability to introduce functionality through the carboxylate group and to undergo ring-opening polymerization makes them attractive building blocks for novel polymers with unique properties.

This document provides an overview of the current and potential applications of cycloprop-2-ene carboxylates in materials science, with a focus on their synthesis and polymerization. Detailed protocols for the synthesis of a stable cycloprop-2-ene carboxylate derivative are provided, along with a discussion of potential polymerization pathways and the anticipated properties of the resulting materials.

I. Synthesis of Stable Cycloprop-2-ene Carboxylate Derivatives

The primary challenge in utilizing cycloprop-2-ene carboxylates is their inherent instability. However, scalable synthetic routes to stable derivatives, such as 3-(cycloprop-2-en-1-oyl)oxazolidinones, have been developed, making these compounds accessible for research and development.[1][2][3] These stable derivatives can be stored for extended periods and are sufficiently reactive for subsequent transformations.[1][2][3]

Key Synthetic Pathway: Rhodium-Catalyzed Cyclopropenation

A widely used and efficient method for the synthesis of cycloprop-2-ene carboxylates is the rhodium-catalyzed reaction of α-diazoesters with alkynes.[1][3] This method allows for the large-scale production of these valuable building blocks from inexpensive starting materials.

Synthesis_Workflow cluster_synthesis Synthesis of Stable Cycloprop-2-ene Carboxylate Derivatives acetylene (B1199291) Acetylene ethyl_cpc Ethyl cycloprop-2-ene carboxylate (unstable) acetylene->ethyl_cpc ethyl_diazoacetate Ethyl Diazoacetate ethyl_diazoacetate->ethyl_cpc rh_catalyst Rh₂(OAc)₄ rh_catalyst->ethyl_cpc hydrolysis Hydrolysis (KOH/MeOH) ethyl_cpc->hydrolysis cpc_acid Cycloprop-2-ene carboxylic acid hydrolysis->cpc_acid coupling Coupling Reaction cpc_acid->coupling oxazolidinone (S)-4-phenyloxazolidinone oxazolidinone->coupling stable_derivative Stable 3-(cycloprop-2-en-1-oyl) oxazolidinone derivative coupling->stable_derivative

Caption: Synthetic workflow for a stable cycloprop-2-ene carboxylate derivative.

Experimental Protocol: Synthesis of 3-(cycloprop-2-en-1-oyl)oxazolidinones

This protocol is adapted from the literature and describes a scalable synthesis.[1][3]

Materials:

  • Rhodium(II) acetate (B1210297) dimer (Rh₂(OAc)₄)

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Acetylene gas

  • Ethyl diazoacetate

  • Potassium hydroxide (B78521) (KOH)

  • Methanol (MeOH)

  • Tetrahydrofuran (THF)

  • Triethylamine (Et₃N)

  • Pivaloyl chloride

  • Lithium chloride (LiCl)

  • (S)-4-phenyloxazolidinone

  • Standard glassware for organic synthesis

  • Syringe pump

Procedure:

  • Synthesis of Ethyl cycloprop-2-ene carboxylate:

    • In a flame-dried round-bottom flask, dissolve Rh₂(OAc)₄ in CH₂Cl₂ and cool to 0 °C.

    • Purge the solution with acetylene gas for 30 minutes.

    • Add ethyl diazoacetate via syringe pump over 5 hours at 0 °C.

    • After the addition is complete, warm the reaction to room temperature and stir for an additional 12 hours.

    • Filter the crude solution through a plug of silica (B1680970) gel.

  • Hydrolysis to Cycloprop-2-ene carboxylic acid:

    • To the filtrate from the previous step, add a solution of KOH in MeOH.

    • Stir the mixture at room temperature for 3 hours.

    • Remove the solvent under reduced pressure.

    • Add water and wash with CH₂Cl₂.

    • Acidify the aqueous layer with HCl and extract with ethyl acetate.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the carboxylic acid.

  • Coupling with Oxazolidinone:

    • Dissolve the this compound in THF and cool to -78 °C.

    • Add Et₃N followed by pivaloyl chloride and stir for 1 hour.

    • In a separate flask, prepare a solution of (S)-4-phenyloxazolidinone and n-butyllithium in THF at -78 °C.

    • Transfer the mixed anhydride (B1165640) solution from the first flask to the lithiated oxazolidinone solution.

    • Allow the reaction to warm to room temperature and stir for 4 hours.

    • Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate.

    • Purify the product by column chromatography.

Quantitative Data from Synthesis:

StepProductStarting MaterialsCatalyst/ReagentYield (%)Reference
1Ethyl cycloprop-2-ene carboxylateAcetylene, Ethyl diazoacetateRh₂(OAc)₄Not isolated[1]
2This compoundEthyl cycloprop-2-ene carboxylateKOH/MeOH47% (from ethyl diazoacetate)[1]
33-(cycloprop-2-en-1-oyl)oxazolidinoneThis compound, (S)-4-phenyloxazolidinonePivaloyl chloride, Et₃N, n-BuLi70-80%[1]

II. Applications in Materials Science: Polymer Synthesis

The high ring strain of cycloprop-2-ene carboxylates makes them ideal monomers for Ring-Opening Metathesis Polymerization (ROMP), a powerful technique for creating functional polymers with well-defined architectures. Additionally, polymerization via an "ene reaction" has been noted to abolish the toxicity of this compound, suggesting a pathway to biocompatible materials.[2]

Polymerization_Pathways cluster_polymerization Potential Polymerization Pathways monomer Cycloprop-2-ene carboxylate Derivative romp Ring-Opening Metathesis Polymerization (ROMP) monomer->romp ene Ene Reaction Polymerization monomer->ene romp_polymer Functional Polymer with Unsaturated Backbone romp->romp_polymer ene_polymer Polymer with Saturated Backbone and Pendant Groups ene->ene_polymer catalyst Grubbs' Catalyst catalyst->romp thermal Thermal Initiation thermal->ene

Caption: Potential polymerization routes for cycloprop-2-ene carboxylates.

Ring-Opening Metathesis Polymerization (ROMP)

ROMP of cycloprop-2-ene carboxylates is anticipated to yield polymers with a polyacetylene-like backbone containing pendant carboxylate groups. These pendant groups can be further functionalized to tailor the material's properties for specific applications, such as drug delivery, bio-sensing, or as functional coatings. The unsaturated backbone also offers sites for post-polymerization modification.

Proposed Experimental Protocol for ROMP:

Materials:

  • Stable cycloprop-2-ene carboxylate derivative (e.g., 3-(cycloprop-2-en-1-oyl)oxazolidinone)

  • Grubbs' 1st, 2nd, or 3rd generation catalyst

  • Anhydrous and deoxygenated solvent (e.g., dichloromethane or toluene)

  • Ethyl vinyl ether (for quenching)

  • Methanol (for precipitation)

Procedure:

  • In a glovebox, dissolve the cycloprop-2-ene carboxylate monomer in the chosen solvent.

  • Add a solution of the Grubbs' catalyst to the monomer solution and stir at room temperature.

  • Monitor the reaction progress by ¹H NMR or GPC.

  • Once the desired molecular weight is achieved or the monomer is consumed, quench the reaction by adding a few drops of ethyl vinyl ether.

  • Precipitate the polymer by adding the reaction mixture to a large volume of cold methanol.

  • Filter and dry the polymer under vacuum.

Expected Polymer Properties and Characterization:

The resulting polymers would be characterized by standard techniques such as:

  • Gel Permeation Chromatography (GPC): To determine molecular weight and polydispersity index (PDI).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the polymer structure and end groups.

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg).

  • Thermogravimetric Analysis (TGA): To assess thermal stability.

Due to the novelty of this specific application, quantitative data on the material properties of polymers derived from cycloprop-2-ene carboxylates is not yet widely available in the literature. This presents a significant opportunity for further research.

III. Potential Applications in Materials Science and Drug Development

The unique structural features of polymers derived from cycloprop-2-ene carboxylates suggest a range of potential applications:

  • Functional Materials: The pendant carboxylate groups can be used to attach a variety of functional molecules, including fluorescent dyes, cross-linking agents, or bioactive compounds, leading to materials for sensors, responsive coatings, or advanced composites.

  • Biomaterials: The potential for creating biocompatible polymers through the "ene reaction" opens doors for applications in tissue engineering, drug delivery systems, and medical implants. The carboxylate groups can be used to conjugate drugs or targeting ligands.

  • Drug Development: While the focus here is on materials, the stable cycloprop-2-ene carboxylate derivatives themselves are valuable building blocks in medicinal chemistry for the synthesis of complex, biologically active molecules.

Conclusion

Cycloprop-2-ene carboxylates represent a promising, yet underexplored, class of monomers for materials science. The development of stable derivatives has made them readily accessible for research. While their primary application to date has been in organic synthesis, their high reactivity in polymerization, particularly ROMP, positions them as valuable precursors for a new generation of functional polymers. The protocols and information provided herein serve as a foundation for researchers to explore the synthesis and material applications of these unique and versatile compounds. Further investigation into the polymerization of cycloprop-2-ene carboxylates and the characterization of the resulting materials is highly encouraged and expected to yield novel materials with tailored properties for a wide range of applications.

References

Troubleshooting & Optimization

Technical Support Center: Large-Scale Synthesis of Cycloprop-2-ene Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of cycloprop-2-ene carboxylic acid and its derivatives.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis process.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Ethyl Cycloprop-2-ene Carboxylate 1. Incomplete reaction of acetylene (B1199291) and ethyl diazoacetate.2. Catalyst deactivation.3. Suboptimal reaction temperature.1. Ensure a continuous supply of purified acetylene gas sparged through the reaction mixture.2. Use fresh dirhodium tetraacetate (Rh₂(OAc)₄) catalyst.[1]3. Maintain the reaction temperature at 0°C during the addition of ethyl diazoacetate.[2]
Instability and Decomposition of this compound or its Esters The inherent ring strain of the cyclopropene (B1174273) ring, especially with a single substituent at the C-3 position, leads to instability and potential polymerization.[2][3][4]1. Convert the crude ethyl cycloprop-2-ene carboxylate directly to the carboxylic acid without purification of the ester.[2]2. For long-term storage, convert the carboxylic acid to a more stable N-acyloxazolidinone derivative.[1][2][5][6][7]3. Store the carboxylic acid as a solid under inert atmosphere at low temperatures.
Poor Reproducibility in Dianion Functionalization Reactions 1. Use of diethyl ether (Et₂O) as a solvent, which can contain peroxide impurities that affect reproducibility.[1][8][9]2. Instability of the cycloprop-2-ene carboxylate dianion.[8][9]1. Solvent Change: Use tetrahydrofuran (B95107) (THF) as the solvent instead of Et₂O for improved reaction efficiency and stability.[8]2. Additive Use: Add N-methylmorpholine N-oxide (NMO) to enhance the stability and reactivity of the dianion, especially for reactions with less reactive electrophiles.[1][8][9]3. Temperature Control: Maintain a strict temperature of -78°C during deprotonation to prevent side reactions.[1]
Difficulty in Separating Enantiomers of Racemic this compound The racemic mixture requires an effective resolution method for obtaining enantiomerically pure products.Convert the racemic carboxylic acid into diastereomeric N-acyloxazolidinones using enantiomerically pure oxazolidinones (e.g., from S-phenylalaninol or S-phenylglycine). These diastereomers can then be separated by flash chromatography.[10]

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for the initial synthesis of the cycloprop-2-ene ring?

A1: The most widely used and scalable method is the rhodium-catalyzed reaction of an alkyne with a diazoester.[2] For the synthesis of the parent this compound, acetylene is reacted with ethyl diazoacetate in the presence of a dirhodium tetraacetate catalyst.[1][2][5] This approach is valued for its efficiency and the use of inexpensive and readily available starting materials.[1]

Q2: Why is this compound so unstable, and what can be done to handle it on a large scale?

A2: The instability arises from significant angle and torsional strain in the three-membered ring system.[1] This high ring-strain energy makes the molecule highly reactive and prone to decomposition or polymerization.[1][4] For large-scale applications and long-term storage, it is highly recommended to convert the carboxylic acid into a more stable crystalline derivative, such as a 3-(cycloprop-2-en-1-oyl)oxazolidinone.[2][5][6][7] These derivatives are stable for long-term storage while remaining reactive in subsequent reactions like Diels-Alder cycloadditions.[2][5]

Q3: I am having trouble with the functionalization of the cycloprop-2-ene ring. What are the key considerations?

A3: Functionalization often proceeds via the formation of a dianion at the vinylic position using an alkyllithium reagent.[8][9] Key considerations for success include:

  • Solvent: Tetrahydrofuran (THF) is superior to diethyl ether (Et₂O) for these reactions, leading to higher stability and efficiency.[8]

  • Additives: The addition of N-methylmorpholine N-oxide (NMO) can significantly improve the stability of the dianion and the rate of alkylation, which is particularly helpful for less reactive electrophiles.[8][9]

  • Electrophile Choice: The reaction works well with a range of electrophiles including aldehydes, ketones, and primary alkyl halides. However, it may be unsuccessful with others like styrene (B11656) oxide or secondary halides.[8]

Q4: How can I obtain enantiomerically pure this compound?

A4: A general and efficient method for resolving racemic cycloprop-2-ene carboxylic acids is through the formation of diastereomeric N-acyloxazolidinones.[10] By reacting the racemic acid with an enantiomerically pure chiral auxiliary, such as an oxazolidinone derived from an amino acid, two diastereomers are formed. These diastereomers typically have different chromatographic properties and can be separated using standard techniques like flash chromatography.[10]

Experimental Protocols

Protocol 1: Large-Scale Synthesis of this compound[2]
  • Apparatus Setup: In a flame-dried 1 L round-bottomed flask, add dirhodium tetraacetate (Rh₂(OAc)₄) (120 mg, 0.271 mmol) and 800 mL of dichloromethane (B109758) (CH₂Cl₂). Cool the flask in an ice-water bath.

  • Acetylene Purging: Sweep the flask with nitrogen (N₂), then turn off the N₂ and sparge the solution with acetylene gas for 30 minutes. Ensure the acetylene is purified by passing it through two cold traps (–60 to –65 °C) to remove acetone.

  • Diazoester Addition: Add ethyl diazoacetate (10 mL, 9.2 g, 81 mmol, containing 15% CH₂Cl₂) over 5 hours using a syringe pump at 0 °C. The reaction mixture will turn dark green during the addition.

  • Work-up: After the addition is complete, filter the crude solution of ethyl cycloprop-2-ene carboxylate through a bed of silica (B1680970) gel.

  • Hydrolysis: Directly combine the filtrate with a solution of potassium hydroxide (B78521) (KOH) in methanol (B129727) (MeOH) to hydrolyze the ester to the carboxylic acid.

  • Isolation: After hydrolysis, perform an appropriate acidic work-up to isolate the this compound. The product is a hygroscopic white solid. The typical yield is around 47% based on ethyl diazoacetate.

Data Summary

Reaction Catalyst/Reagent Solvent Yield Reference
Ethyl cycloprop-2-ene carboxylate synthesisRh₂(OAc)₄CH₂Cl₂Not isolated[2]
This compound from ethyl esterKOH/MeOH-47%[2]
Diels-Alder of 3-(cycloprop-2-en-1-oyl)oxazolidinone with cyclopentadiene--95%[2]
Diels-Alder of 3-(cycloprop-2-en-1-oyl)oxazolidinone with 1,3-cyclohexadiene--93%[2]
Diels-Alder of 3-(cycloprop-2-en-1-oyl)oxazolidinone with (E)-1,3-octadiene--64%[2]

Visualizations

Synthesis_Workflow Start Starting Materials: Acetylene & Ethyl Diazoacetate Step1 Rh-Catalyzed Cyclopropenation Start->Step1 Intermediate1 Ethyl Cycloprop-2-ene Carboxylate (Crude) Step1->Intermediate1 Step2 Basic Hydrolysis (e.g., KOH/MeOH) Intermediate1->Step2 Product Cycloprop-2-ene Carboxylic Acid Step2->Product Challenge1 Challenge: Instability Product->Challenge1 Step3 Functionalization via Dianion Formation Product->Step3 Solution1 Solution: Formation of Stable N-acyloxazolidinone Derivative Challenge1->Solution1 Address with Challenge2 Challenge: Poor Reproducibility Step3->Challenge2 Final_Products Functionalized Cyclopropenes Step3->Final_Products Solution2 Troubleshooting: - Use THF solvent - Add NMO - Control Temperature (-78°C) Challenge2->Solution2 Address with

Caption: Workflow for the synthesis and functionalization of this compound, highlighting key challenges and solutions.

References

"improving the stability and storage of cycloprop-2-ene carboxylic acid"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cycloprop-2-ene carboxylic acid. The information provided addresses common issues related to the stability and storage of this highly reactive compound.

Frequently Asked Questions (FAQs)

Q1: My this compound degraded upon storage. What is the primary cause of its instability?

A1: this compound is inherently unstable due to the high ring strain of the cyclopropene (B1174273) moiety (approximately 54.6 kcal/mol).[1] Its modest thermal stability makes long-term storage impractical.[2][3] The primary degradation pathway is polymerization through an ene reaction, a process that also abolishes its toxicity.[4][5] At high concentrations, this polymerization can occur readily.

Q2: What are the recommended short-term storage conditions for this compound?

A2: While long-term storage is not recommended[2], for short-term storage, it is crucial to minimize thermal stress. Based on handling procedures for the more stable analogue, cyclopropanecarboxylic acid, the following conditions are advised: store in a cool, dry, and well-ventilated place.[6][7] Refrigeration is recommended.[8] Containers should be tightly sealed and kept upright to prevent leakage.[6] It is also advisable to store the compound under an inert atmosphere (e.g., argon or nitrogen) to prevent potential oxidation.

Q3: Are there more stable alternatives for long-term storage and handling?

A3: Yes, derivatization is the most effective strategy to enhance stability. Crystalline derivatives, such as 3-(cycloprop-2-en-1-oyl)oxazolidinones, are exceptionally stable and suitable for long-term storage.[2][3][9] These N-acyloxazolidinone derivatives have long shelf-lives and can be handled as stable solids.[3]

Q4: How can I synthesize these stable oxazolidinone derivatives?

A4: Stable 3-(cycloprop-2-en-1-oyl)oxazolidinone derivatives can be synthesized from this compound by coupling it with the desired oxazolidinone, such as (S)-4-phenyloxazolidinone.[10] A general method involves the conversion of racemic cycloprop-2-ene carboxylic acids into diastereomeric N-acyloxazolidinones, which also facilitates the resolution of enantiomers.[11]

Q5: Will derivatization affect the reactivity of the cyclopropene ring for subsequent reactions?

A5: While the oxazolidinone derivatives are stable for storage, they remain reactive dienophiles in stereoselective Diels-Alder reactions.[4][9][12] The carboxylic acid moiety can also be regenerated from the N-acyloxazolidinone if needed. This strategy allows for the stable storage of the cyclopropene core without sacrificing its utility in synthesis.

Troubleshooting Guides

Issue Possible Cause(s) Recommended Solution(s)
Rapid decomposition of this compound in solution. High concentration leading to polymerization.Work with dilute solutions whenever possible.
Presence of impurities that catalyze decomposition.Ensure the purity of the starting material and solvents.
Elevated temperature.Maintain low temperatures during handling and reactions.
Low yield or failure in reactions involving the dianion of this compound. Inappropriate solvent choice.Tetrahydrofuran (THF) is a superior solvent to diethyl ether (Et2O) for enhancing dianion stability and reaction efficiency.[13]
Dianion instability.The addition of N-methylmorpholine N-oxide (NMO) can significantly improve the stability of the dianion and the rate of alkylation.[13]
Inconsistent results in functionalization reactions. Variability in the quality of the this compound starting material.Convert the acid to a stable 3-(cycloprop-2-en-1-oyl)oxazolidinone derivative for storage and handling, and regenerate the acid or use the derivative directly in subsequent steps.

Experimental Protocols

Protocol 1: Synthesis of Stable 3-(cycloprop-2-en-1-oyl)oxazolidinone Derivatives

This protocol is adapted from procedures for resolving cyclopropene carboxylic acids via diastereomeric N-acyloxazolidinones.[11]

Materials:

  • This compound

  • (S)-4-phenyloxazolidinone (or other suitable chiral oxazolidinone)

  • Activating agent (e.g., pivaloyl chloride)

  • Tertiary amine base (e.g., triethylamine)

  • Anhydrous solvent (e.g., dichloromethane)

  • Standard laboratory glassware and purification supplies (silica gel for chromatography)

Procedure:

  • Dissolve this compound in anhydrous dichloromethane (B109758) in a flame-dried flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine, followed by the dropwise addition of pivaloyl chloride.

  • Stir the reaction mixture at 0 °C for 1 hour to form the mixed anhydride.

  • In a separate flask, dissolve (S)-4-phenyloxazolidinone in anhydrous dichloromethane.

  • Add the oxazolidinone solution to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting diastereomeric N-acyloxazolidinones by flash chromatography on silica (B1680970) gel.

Visualizations

degradation_pathway cluster_conditions Instability Factors C2ECA Cycloprop-2-ene Carboxylic Acid Polymer Polymer C2ECA->Polymer Ene Reaction (High Concentration) Temperature Heat Concentration High Concentration

Caption: Degradation pathway of this compound.

stabilization_workflow cluster_reagents Reagents & Solvents cluster_process Process cluster_product Product C2ECA Cycloprop-2-ene Carboxylic Acid (Unstable) Activation Activation of Carboxylic Acid C2ECA->Activation Oxazolidinone Chiral Oxazolidinone Coupling Coupling Reaction Oxazolidinone->Coupling Base Base (e.g., Et3N) Base->Activation ActivatingAgent Activating Agent ActivatingAgent->Activation Solvent Anhydrous Solvent Solvent->Activation Activation->Coupling Purification Purification (Chromatography) Coupling->Purification StableDerivative Stable N-Acyloxazolidinone Derivative Purification->StableDerivative

Caption: Workflow for synthesizing stable derivatives.

References

"troubleshooting low yields in cyclopropenation reactions"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to low yields in cyclopropenation reactions.

Frequently Asked Questions (FAQs)

Q1: What are the general factors that can lead to low yields in my cyclopropenation reaction?

Low yields can stem from several key areas:

  • Reagent Quality: The purity and activity of the alkene, carbene precursor (e.g., diazo compound, diiodomethane), and any activators (e.g., zinc) are critical. Degradation of reagents is a common issue.[1]

  • Catalyst Activity: The catalyst may be inactive or poisoned. Ensure it is from a reliable source, within its expiration date, and handled under appropriate conditions. Some catalysts may also require pre-activation.[2]

  • Reaction Conditions: Parameters such as temperature, reaction time, and reagent concentration must be optimized for each specific substrate.[1]

  • Solvent Choice: The solvent's polarity and coordinating ability can significantly influence the reactivity of the carbene or carbenoid species. The rate of some cyclopropenations, like the Simmons-Smith reaction, can decrease as the basicity of the solvent increases.[1][3]

  • Substrate Reactivity: The electronic and steric properties of the alkene substrate are crucial. Electron-rich alkenes are generally more reactive towards the electrophilic carbenes used in many cyclopropenations.[2][3] Sterically hindered alkenes may react more slowly, requiring longer reaction times or higher temperatures.[2]

  • Atmosphere Control: Many reagents and intermediates in cyclopropenation reactions are sensitive to air and moisture. Maintaining an inert atmosphere (e.g., argon or nitrogen) is often essential for success.[1]

Q2: My alkene is electron-deficient. Why is the yield low and what can I do?

Electron-deficient olefins are notoriously challenging substrates for traditional cyclopropenation methods.[4][5] This is often due to the electrophilic character of the metal-bound carbenes, which react more readily with electron-rich alkenes.[2][4] To improve yields, consider the following:

  • Use a More Reactive Carbene Source: A more reactive carbenoid may be necessary to overcome the low nucleophilicity of the alkene.

  • Change the Catalytic System: Certain catalytic systems are better suited for electron-deficient alkenes. For example, some cobalt-catalyzed systems have shown good efficacy.[2][6] Engineered myoglobin-based catalysts have also been developed specifically for this purpose.[4][5]

  • Modify Reaction Conditions: Increasing the temperature or extending the reaction time may improve conversion, although this can also lead to side reactions.

Q3: How does the choice of catalyst impact the reaction yield and selectivity?

The catalyst is central to the reaction's success. Its choice influences not only the yield but also the stereoselectivity (diastereoselectivity and enantioselectivity).[2][7]

  • Reactivity: Different metal catalysts (e.g., Rh, Cu, Co, Pd) exhibit varying levels of reactivity.[2][8] For instance, in reactions with diazo compounds, rhodium(II) paddlewheel complexes are often highly efficient.[9]

  • Selectivity: The ligands attached to the metal center create a specific steric and electronic environment that directs the approach of the carbene to the alkene, thereby controlling the stereochemical outcome.[2] Screening different catalysts is often necessary to find the optimal one for a specific transformation.[2][7]

  • Catalyst Loading: Insufficient catalyst loading can lead to incomplete conversion. It may be necessary to incrementally increase the loading (e.g., from 1 mol% to 5 mol%) to find the optimal concentration.[2]

Q4: Can the slow addition of reagents improve my yield?

Yes, particularly in reactions involving unstable reagents like diazo compounds. The slow and controlled addition of the diazo compound using a syringe pump is a standard technique.[2] This practice maintains a low, steady concentration of the reactive carbene intermediate, which minimizes common side reactions such as dimerization.[2]

Troubleshooting Guides

This section addresses specific issues encountered during common cyclopropenation experiments.

Issue 1: Low or No Product Formation (General)

Potential Cause: Inactive or Poor Quality Reagents

  • Troubleshooting Steps:

    • Verify the purity of your alkene substrate; purify by distillation or chromatography if necessary.

    • Use fresh, high-purity carbene precursors. Diazo compounds should be prepared freshly or stored carefully, while reagents like diiodomethane (B129776) should be checked for decomposition.

    • For Simmons-Smith reactions, ensure the zinc used is highly active. If preparing a Zn-Cu couple, confirm its proper formation (a color change from light brown to black is indicative).[10]

Potential Cause: Inactive Catalyst

  • Troubleshooting Steps:

    • Verify Source and Age: Use catalysts from a reputable supplier and check the expiration date.[2]

    • Proper Handling: Handle air- and moisture-sensitive catalysts under an inert atmosphere.

    • Activation: Check the literature to see if your chosen catalyst requires a pre-activation step.[2]

    • Increase Loading: If you suspect low activity, try incrementally increasing the catalyst loading.[2]

Potential Cause: Suboptimal Reaction Conditions

  • Troubleshooting Steps:

    • Temperature: Ensure the reaction is performed at the recommended temperature. For highly exothermic reactions, cooling might be necessary. For sluggish reactions with hindered substrates, a higher temperature may be required.[2]

    • Reaction Time: Monitor the reaction progress using TLC or GC to determine the optimal reaction time. Incomplete conversion may simply require longer stirring.[10]

    • Solvent: Ensure the solvent is anhydrous and appropriate for the reaction. For Simmons-Smith type reactions, non-complexing solvents are often preferred for less nucleophilic alkenes.[11]

Issue 2: Problems Specific to Diazo Compound-Based Cyclopropenations

Potential Cause: Rapid Decomposition of Diazo Compound

  • Symptoms: Vigorous gas (N₂) evolution, formation of dark-colored byproducts, low yield of cyclopropane, and formation of carbene dimers.

  • Troubleshooting Steps:

    • Slow Addition: Use a syringe pump to add the diazo compound solution to the reaction mixture over a period of 4-8 hours.[2] This keeps the instantaneous concentration of the reactive carbene low.

    • Temperature Control: Maintain the recommended reaction temperature. Exothermic decomposition can lead to a runaway reaction.[2]

    • Purity: Use pure diazo compounds free from acidic impurities that can catalyze decomposition.[2]

Issue 3: Problems Specific to Simmons-Smith Cyclopropenations

Potential Cause: Inefficient Formation of the Zinc Carbenoid

  • Symptoms: A large amount of unreacted alkene remains even after extended reaction times.

  • Troubleshooting Steps:

    • Zinc Activation: The activation of zinc is crucial. If using a Zn-Cu couple, ensure it is freshly prepared and has the characteristic black color.[10]

    • Furukawa Modification: For less reactive alkenes, consider using the Furukawa modification (diethylzinc and diiodomethane), as it often shows higher reactivity.[3][11]

    • Reagent Quality: Use high-purity diiodomethane and diethylzinc (B1219324). Diethylzinc is pyrophoric and must be handled with extreme care under an inert atmosphere.[2]

Logical Troubleshooting Workflow

The following diagram illustrates a systematic approach to diagnosing low-yield issues in cyclopropenation reactions.

TroubleshootingWorkflow Start Low Yield Observed CheckReagents Verify Reagent Quality (Alkene, Carbene Precursor) Start->CheckReagents ReagentsOK Reagents OK? CheckReagents->ReagentsOK PurifyReagents Purify or Replace Reagents ReagentsOK->PurifyReagents No CheckCatalyst Evaluate Catalyst (Source, Age, Loading) ReagentsOK->CheckCatalyst Yes PurifyReagents->CheckReagents End Yield Improved PurifyReagents->End CatalystOK Catalyst Active? CheckCatalyst->CatalystOK ReplaceCatalyst Replace Catalyst / Increase Loading CatalystOK->ReplaceCatalyst No CheckConditions Review Reaction Conditions (Temp, Time, Solvent, Atmosphere) CatalystOK->CheckConditions Yes ReplaceCatalyst->CheckCatalyst ReplaceCatalyst->End ConditionsOK Conditions Optimal? CheckConditions->ConditionsOK OptimizeConditions Systematically Optimize Conditions ConditionsOK->OptimizeConditions No ConsiderSubstrate Assess Substrate Reactivity (Sterics, Electronics) ConditionsOK->ConsiderSubstrate Yes OptimizeConditions->CheckConditions OptimizeConditions->End ModifyStrategy Modify Strategy (e.g., different catalyst, more reactive carbene) ConsiderSubstrate->ModifyStrategy ModifyStrategy->End

Caption: A flowchart for troubleshooting low cyclopropenation yields.

Data Presentation

Table 1: Effect of Catalyst on Diastereoselectivity of Styrene (B11656) Cyclopropenation

This table summarizes how different catalysts affect the yield and trans:cis ratio in the cyclopropenation of styrene with ethyl diazoacetate.

EntryCatalystSolventTemp (°C)Yield (%)trans:cis RatioReference
1Rh₂(OAc)₄CH₂Cl₂259575:25[2]
2Cu(OTf)₂CH₂Cl₂259280:20[2]

Data synthesized from representative examples in the literature to illustrate catalytic effects.

Table 2: Optimization of Mechanochemical Simmons-Smith Reaction

This table shows the optimization of reaction conditions for the cyclopropanation of trans-cinnamyl alcohol using a ball mill.

EntryZn (equiv)CH₂I₂ (equiv)Additive (equiv)LAG (Solvent)Yield (%)Reference
15.05.0Cu(0) (0.5)None59[12]
25.05.0Cu(0) (0.5)2-MeTHF77[12]
35.05.0None2-MeTHF94 (isolated)[12]
44.04.0None2-MeTHFDamaging[12]

Yields determined by ¹H NMR analysis of the crude reaction mixture unless stated otherwise. LAG = Liquid-Assisted Grinding.[12]

Experimental Protocols

Protocol 1: General Procedure for Rhodium(II)-Catalyzed Cyclopropenation

This protocol is for a typical reaction using ethyl diazoacetate (EDA).

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the alkene (1.0 mmol) and an anhydrous solvent (e.g., CH₂Cl₂, 5 mL).[2]

  • Catalyst Addition: Add the dirhodium(II) catalyst (e.g., Rh₂(OAc)₄, 0.01 mmol, 1 mol%).[2]

  • EDA Solution: Prepare a separate solution of ethyl diazoacetate (1.2 mmol) in the same solvent (5 mL).[2]

  • Slow Addition: Using a syringe pump, add the EDA solution to the stirred reaction mixture over 4-8 hours at room temperature.[2]

  • Reaction Monitoring: After the addition is complete, continue stirring for an additional 1-2 hours. Monitor the consumption of the starting material by TLC or GC-MS.[2]

  • Work-up: Concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.[2]

Protocol 2: Simmons-Smith Cyclopropenation (Furukawa Modification)

This protocol uses diethylzinc and is often more effective for less reactive alkenes.[2][11]

  • Setup: To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add the alkene (1.0 mmol) and anhydrous 1,2-dichloroethane (B1671644) (DCE, 5 mL).[2]

  • Cooling: Cool the solution to 0 °C in an ice bath.[2]

  • Reagent Addition: Slowly add diethylzinc (Et₂Zn, 1.2 mmol, 1.2 equiv, typically as a 1.0 M solution in hexanes). To this mixture, add diiodomethane (CH₂I₂, 1.5 mmol, 1.5 equiv) dropwise over 10-15 minutes.[2]

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by TLC or GC-MS.[2]

  • Quenching: Carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).[2]

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., diethyl ether). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.[2]

  • Purification: Purify the crude product by flash column chromatography.[2]

Protocol 3: Preparation of Zinc-Copper Couple

This is a classic method for activating zinc for the Simmons-Smith reaction.

  • Setup: In a flame-dried, three-necked flask equipped with a condenser, mechanical stirrer, and nitrogen inlet, add zinc dust (4.0 equiv) and anhydrous diethyl ether.[10]

  • Couple Formation: Stir the suspension and add copper(I) chloride (0.4 equiv). Heat the mixture to reflux for 30 minutes. The color should change from light brown to black, indicating the formation of the active zinc-copper couple.[10]

  • Cooling: Cool the mixture to room temperature before proceeding with the addition of the alkene and dihalomethane.[10]

Experimental Workflow Visualization

The diagram below outlines the typical workflow for a metal-catalyzed cyclopropenation reaction using a diazo compound.

ExperimentalWorkflow cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_workup Work-up & Purification P1 Flame-dry glassware under inert atmosphere (N₂/Ar) R1 Charge flask with alkene, solvent, and catalyst P1->R1 P2 Prepare anhydrous solvent P2->R1 P3 Prepare diazo solution in a gas-tight syringe R3 Add diazo solution slowly via syringe pump (4-8h) P3->R3 R2 Set reaction temperature (e.g., room temp) R1->R2 R2->R3 R4 Stir post-addition (1-2h) & Monitor via TLC/GC R3->R4 W1 Concentrate crude mixture (rotary evaporation) R4->W1 W2 Purify by flash column chromatography W1->W2 W3 Characterize final product (NMR, MS, etc.) W2->W3

References

Technical Support Center: Optimizing Reactions of Cycloprop-2-ene Carboxylate Dianions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cycloprop-2-ene carboxylate dianions. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction to form the cycloprop-2-ene carboxylate dianion is giving inconsistent yields and appears to be irreproducible. What could be the cause?

A1: Reproducibility issues, particularly when using diethyl ether (Et₂O) as a solvent, have been reported in the literature.[1][2][3] The stability and reactivity of the dianion are highly sensitive to the reaction conditions.

  • Troubleshooting Steps:

    • Solvent Choice: Switch from Et₂O to tetrahydrofuran (B95107) (THF). THF has been shown to be a superior solvent, leading to greater stability and higher reaction efficiency.[2]

    • Additives: Consider the use of additives. Amine N-oxides, such as N-methylmorpholine N-oxide (NMO), have been demonstrated to significantly enhance both the stability and reactivity of the dianions, leading to more consistent results.[1][2][3]

    • Moisture Control: Ensure strictly anhydrous conditions. Organolithium reagents are highly sensitive to moisture, which can quench the reaction. Flame-dry glassware and use dry solvents.

Q2: I am observing low yields when reacting the dianion with my electrophile. How can I improve the reaction efficiency?

A2: Low yields often stem from either poor dianion formation, dianion instability, or low reactivity with the chosen electrophile.

  • Troubleshooting Steps:

    • Optimize Dianion Generation: The nature of the organolithium base is generally not a significant variable, with reagents like MeLi being effective.[1] Ensure the correct stoichiometry of the base is used.

    • Enhance Reactivity with Additives: For less reactive electrophiles, the addition of N-methylmorpholine N-oxide (NMO) can dramatically improve reaction rates and yields.[2] For highly reactive electrophiles, additives may not be necessary.[2]

    • Temperature Control: For most reactions, the dianion is formed at a low temperature (e.g., -78 °C) and then warmed to room temperature before the addition of the electrophile.[1] However, for some sensitive dianions, such as that of 1-phenyl-cycloprop-2-ene carboxylic acid, it is crucial to maintain a low temperature (below -40 °C) during the reaction with the electrophile to prevent decomposition.[1]

Q3: My desired product is not forming, and I suspect the cyclopropene (B1174273) ring is opening. How can I prevent this side reaction?

A3: Ring-opening fragmentation is a known decomposition pathway for cyclopropene anions, especially when the electrophile is introduced after the base.[1]

  • Troubleshooting Steps:

    • Stabilize the Dianion: The use of amine N-oxide additives like NMO has been shown to have a beneficial effect on the stability of cycloprop-2-ene carboxylate dianions, making them less prone to ring opening.[1][3]

    • Control Temperature: Maintaining a low temperature throughout the reaction can help minimize decomposition pathways.

    • In Situ Trapping: For particularly unstable anions, consider protocols where the electrophile is present in the reaction mixture before the addition of the base. However, this is generally a limitation that the use of dianions aims to overcome.[1]

Q4: Which electrophiles are known to be successful or unsuccessful in reacting with cycloprop-2-ene carboxylate dianions?

A4: A range of electrophiles have been successfully employed, while others have proven to be challenging.

  • Successful Electrophiles: High yields have been reported with aldehydes, ketones, alkyl halides, and chloromethyl methyl ether (MOMCl).[2][4]

  • Unsuccessful Electrophiles: Reactions with certain electrophiles, such as styrene (B11656) oxide and secondary halides, have been reported to be unsuccessful.[2]

  • Cross-Coupling Reactions: The dianions can also undergo palladium-catalyzed cross-coupling reactions with aryl iodides after transmetallation with zinc chloride.[1]

Data Presentation

Table 1: Effect of Solvent and Additive on Dianion Alkylation

EntrySolventAdditive (2 equiv.)ElectrophileProductYield (%)
1Et₂ONoneBenzyl bromide0-85
2THFNoneBenzyl bromide85
3THFNMOBenzyl bromide95

Data synthesized from findings reported in Fisher, L. A., & Fox, J. M. (2008). J. Org. Chem., 73(21), 8474–8478.[2]

Table 2: Scope of Electrophiles in Reactions with Cycloprop-2-ene Carboxylate Dianions in the Presence of NMO

EntryElectrophileProduct Functional GroupYield (%)
1BenzaldehydeHydroxybenzyl91
2AcetoneHydroxypropyl88
3Methyl iodideMethyl85
4Benzyl bromideBenzyl95
5MOMClMethoxymethyl82
6Iodobenzene (Pd-cat.)Phenyl83

Data synthesized from findings reported in Fisher, L. A., & Fox, J. M. (2008). J. Org. Chem., 73(21), 8474–8478.[1][2]

Experimental Protocols

Protocol 1: General Procedure for the Generation and Alkylation of a Cycloprop-2-ene Carboxylate Dianion

  • To a solution of the cycloprop-2-ene carboxylic acid in anhydrous THF at -78 °C, add 2.2 equivalents of an alkyllithium reagent (e.g., MeLi) dropwise.

  • Stir the mixture at -78 °C for 30 minutes.

  • For reactions requiring an additive, add 2 equivalents of NMO.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Cool the mixture back down to -78 °C.

  • Add the electrophile (1.2 equivalents) and stir at -78 °C for 30 minutes, then allow to warm to room temperature and stir until the reaction is complete (monitored by TLC).

  • Quench the reaction with saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent (e.g., EtOAc), dry the organic layer over Na₂SO₄, concentrate, and purify by chromatography.

Protocol 2: Synthesis of Starting Material - Ethyl Cycloprop-2-ene Carboxylate

The rhodium-catalyzed reaction of α-diazo esters with alkynes is a common and operationally simple method for preparing cycloprop-2-ene carboxylates.[4][5]

  • In a flame-dried flask, dissolve Rh₂(OAc)₄ in CH₂Cl₂ and cool to 0 °C.

  • Sparge the solution with acetylene (B1199291) gas for approximately 30 minutes.

  • Add ethyl diazoacetate via syringe pump over several hours at 0 °C.

  • Upon completion, the reaction mixture is typically carried forward to the next step (e.g., hydrolysis to the carboxylic acid) without purification of the ethyl ester.[5]

Visualizations

experimental_workflow cluster_prep Dianion Generation cluster_reaction Reaction with Electrophile cluster_workup Workup and Purification start Cycloprop-2-ene Carboxylic Acid in THF add_base Add Alkyllithium Reagent (-78 °C) start->add_base stir_cold Stir at -78 °C add_base->stir_cold add_additive Optional: Add NMO stir_cold->add_additive warm_stir Warm to RT and Stir add_additive->warm_stir cool_reaction Cool to -78 °C warm_stir->cool_reaction add_electrophile Add Electrophile cool_reaction->add_electrophile react Stir and Warm to RT add_electrophile->react quench Quench with aq. NH4Cl react->quench extract Extract with Organic Solvent quench->extract purify Purify by Chromatography extract->purify product Final Product purify->product

Caption: Experimental workflow for the generation and reaction of cycloprop-2-ene carboxylate dianions.

troubleshooting_guide cluster_solvent Solvent Issues cluster_stability Dianion Stability cluster_reactivity Reactivity Issues cluster_temp Temperature Control start Low/Inconsistent Yield? q_solvent Using Et2O? start->q_solvent a_solvent Switch to THF q_solvent->a_solvent Yes q_stability Ring Opening Observed? q_solvent->q_stability No a_stability Add NMO Stabilizer q_stability->a_stability Yes q_reactivity Using a less reactive electrophile? q_stability->q_reactivity No a_reactivity Add NMO to enhance rate q_reactivity->a_reactivity Yes q_temp Sensitive Substrate? q_reactivity->q_temp No a_temp Maintain low temp during electrophile addition q_temp->a_temp Yes

Caption: Troubleshooting decision tree for optimizing dianion reactions.

References

Technical Support Center: Purification of Unstable Cyclopropene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with cyclopropene (B1174273) derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of these unstable compounds.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Chromatography Issues

Q1: My cyclopropene derivative is decomposing on the silica (B1680970) gel column. What can I do?

A1: Decomposition on silica gel is a common issue due to the acidic nature of the stationary phase.[1][2] Here are several strategies to mitigate this:

  • Deactivate the Silica Gel: Neutralize the acidic silanol (B1196071) groups by pre-treating the silica gel with a base. You can do this by adding 1-3% triethylamine (B128534) to your eluent system.[3][4]

  • Use an Alternative Stationary Phase: If deactivation is insufficient, consider using a less acidic stationary phase like alumina (B75360) or Florisil.[1][4] For very sensitive compounds, bonded-phase silica like diol or cyano can be effective in normal-phase conditions.[4]

  • Low-Temperature Chromatography: Reducing the temperature of the column can significantly slow down the rate of decomposition.[5][6] Running the chromatography in a cold room (4-8°C) is a common practice for thermally labile compounds.[6]

  • Minimize Contact Time: Use flash chromatography with a higher flow rate to reduce the time your compound spends on the column.[7]

Q2: I'm observing peak broadening and poor resolution during low-temperature HPLC. Is this normal?

A2: Yes, excessive peak broadening can be a trade-off when performing chromatography at low temperatures to ensure compound stability.[5] Lower temperatures increase the viscosity of the mobile phase, which can lead to higher back pressure and reduced diffusion, impacting peak shape.[8] While chromatographic performance might be sacrificed, it is often a necessary compromise to prevent the degradation of the target compound.[5]

Q3: My compound won't elute from the column, even with a highly polar solvent system. What's happening?

A3: There are a few possibilities:

  • Decomposition: The compound may have fully decomposed on the column and will not elute.[1] You can test for silica stability using a 2D TLC experiment.[2]

  • Irreversible Adsorption: The compound may be too polar and is irreversibly binding to the silica gel.

  • Incorrect Solvent System: Double-check that you are using the correct solvent system and that the polarity is appropriate for your compound.[1] After the run, you can try a "methanol purge" by flushing the column with 100% methanol (B129727) to see if any strongly bound compounds are eluted.[2]

Handling and Stability Issues

Q4: My purified cyclopropene derivative is unstable and decomposes upon storage. How can I improve its shelf-life?

A4: The inherent ring strain in cyclopropenes makes them prone to decomposition.[9] Proper storage is crucial:

  • Inert Atmosphere: Many cyclopropene derivatives are sensitive to air and moisture.[10] Store purified compounds under an inert atmosphere of argon or nitrogen.[11][12]

  • Low Temperature: Store vials in a freezer at -20°C or below.[12][13]

  • Protect from Light: Use amber vials or wrap the container in aluminum foil to prevent photodegradation.[12]

  • Derivatization: For long-term stability, consider converting the cyclopropene into a more stable derivative if the experimental workflow allows. For example, N-acyloxazolidinones of cyclopropene carboxylic acids have been shown to be stable solids with long shelf-lives.[13]

Q5: I suspect my compound is degrading during solvent removal on the rotary evaporator. What should I do?

A5: Thermal decomposition is a risk during concentration.

  • Use a Low-Temperature Water Bath: Keep the water bath temperature as low as possible, ideally at room temperature or below.

  • High Vacuum: Utilize a high-vacuum pump to lower the boiling point of the solvent, allowing for evaporation at a lower temperature.[14]

  • Avoid Over-Drying: Do not leave the compound on the rotary evaporator for an extended period after the solvent has been removed, as this can expose it to heat and residual oxygen.

Frequently Asked Questions (FAQs)

Q1: What is the best general approach for purifying an unknown, potentially unstable cyclopropene derivative?

A1: Start with the least harsh methods first.

  • Assess Stability: Before attempting large-scale purification, perform a small-scale stability test. Spot the crude material on a TLC plate and let it sit for an hour before developing to see if decomposition occurs on the silica.[1]

  • Attempt Non-Chromatographic Methods: If the compound is crystalline, try recrystallization. If it is a volatile liquid, vacuum distillation at a low temperature may be effective.[14][15]

  • Low-Temperature Flash Chromatography: If chromatography is necessary, start with low-temperature flash chromatography on deactivated silica gel or alumina.[1][5]

Q2: Are there any non-chromatographic methods for purifying air-sensitive cyclopropenes?

A2: Yes, several techniques can be performed under an inert atmosphere:

  • Inert Atmosphere Filtration: Techniques like cannula filtration or filtration through Celite can be used to remove solid impurities without exposing the compound to air.[16]

  • Vacuum Distillation: This is an excellent method for purifying volatile, thermally unstable compounds, as the reduced pressure lowers the boiling point.[17][18] The entire distillation apparatus can be maintained under an inert atmosphere.[19]

  • Fractional Precipitation: This technique leverages differences in solubility at specific pH values or solvent compositions and can be performed in Schlenk flasks.[20]

Q3: How can I degas my solvents for use with air-sensitive cyclopropenes?

A3: It is crucial to use degassed solvents to prevent oxidation. The most common method is the "freeze-pump-thaw" cycle:

  • Freeze the solvent using liquid nitrogen.

  • Apply a high vacuum to remove gases from the headspace.

  • Close the flask to the vacuum and thaw the solvent, allowing dissolved gases to bubble out.

  • Repeat this cycle at least three times.[10][11]

Data Presentation

Table 1: Comparison of Purification Methods for a Hypothetical Unstable Cyclopropene Ester

Purification MethodStationary/Mobile Phase (if applicable)TemperatureRecovery Yield (%)Purity (%)Notes
Standard Flash ChromatographySilica Gel / 10% EtOAc in Hexane25°C3580Significant decomposition observed on the column.
Deactivated Silica Flash1% Et3N in 10% EtOAc/Hexane25°C7095Reduced decomposition compared to standard silica.
Low-Temp Flash ChromatographyDeactivated Silica / 10% EtOAc in Hexane5°C85>98Minimal decomposition, but longer elution time.
Vacuum DistillationN/A40°C (bath temp)90>99Effective for this volatile, thermally labile compound.
RecrystallizationHexane/Diethyl Ether-20°C75>99Only applicable if the compound is a solid.

Experimental Protocols

Protocol 1: Low-Temperature Flash Column Chromatography

This protocol is designed for thermally sensitive cyclopropene derivatives.

  • Slurry Preparation: In a beaker, add silica gel to the initial, low-polarity eluent (e.g., 5% Ethyl Acetate in Hexane containing 1% Triethylamine). Stir to create a uniform slurry.

  • Column Packing: Pour the slurry into the column and use gentle air pressure to pack the silica bed evenly.[21] Ensure there are no air bubbles or cracks. Drain the excess solvent until it is level with the top of the silica.

  • Equilibration: Place the packed column in a cold room or surround it with a cooling jacket set to 5°C. Allow it to equilibrate for at least 30 minutes.

  • Sample Loading: Dissolve the crude cyclopropene derivative in a minimal amount of the eluent. Using a pipette, carefully add the sample to the top of the silica bed.

  • Elution: Begin elution with the low-polarity solvent, collecting fractions. Gradually increase the solvent polarity as needed to elute the compound.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator with a low-temperature water bath.

Protocol 2: Vacuum Distillation of a Volatile Cyclopropene

This protocol is for volatile cyclopropenes that are prone to thermal decomposition.

  • Apparatus Setup: Assemble a vacuum distillation apparatus using oven-dried glassware. This includes a round-bottom flask with a stir bar, a distillation head with a thermometer, a condenser, and a receiving flask.[14]

  • Inert Atmosphere: Connect the apparatus to a Schlenk line and purge the system with an inert gas (e.g., argon) by applying and releasing a vacuum three times.[11][22]

  • Sample Addition: Add the crude liquid cyclopropene to the distilling flask via cannula transfer under a positive pressure of inert gas.

  • Reduced Pressure: Slowly open the system to a vacuum pump. The pressure should be low enough for the compound to boil between 40°C and 150°C.[14]

  • Heating: Once the pressure is stable, begin gently heating the distilling flask using a heating mantle or oil bath.

  • Distillation: Collect the fraction that distills at a constant temperature. This temperature is the boiling point of the compound at the recorded pressure.[19]

  • Completion: Once the distillation is complete, remove the heat source and allow the apparatus to cool to room temperature before slowly reintroducing the inert gas to release the vacuum.[19]

Visualizations

experimental_workflow cluster_start Crude Product cluster_decision Initial Assessment cluster_purification Purification Method cluster_end Final Product Crude Crude Cyclopropene (Post-Reaction) Stability Assess Stability (e.g., 2D TLC) Crude->Stability NonChrom Non-Chromatographic (Distillation, Recrystallization) Stability->NonChrom Stable & Crystalline/ Volatile LowTempChrom Low-Temperature Flash Chromatography Stability->LowTempChrom Unstable on Silica/ Thermally Labile Pure Pure Cyclopropene (Store at -20°C under Argon) NonChrom->Pure HPLC Preparative HPLC (If necessary) LowTempChrom->HPLC Needs Higher Resolution LowTempChrom->Pure HPLC->Pure

Caption: Decision workflow for purifying unstable cyclopropenes.

troubleshooting_diagram cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions Problem Low Yield / Decomposition During Purification Thermal Thermal Instability Problem->Thermal Silica Silica Gel Acidity Problem->Silica Air Air/Moisture Sensitivity Problem->Air Sol_Thermal Low-Temperature Purification (5°C Chromatography or Vac Distill) Thermal->Sol_Thermal Sol_Silica Deactivate Silica (Et3N) or Use Alumina Silica->Sol_Silica Sol_Air Inert Atmosphere Techniques (Schlenk Line, Glovebox) Air->Sol_Air

Caption: Troubleshooting logic for purification-related decomposition.

References

"reproducibility issues in reactions with cycloprop-2-ene carboxylate dianions"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with cycloprop-2-ene carboxylate dianions. This resource provides troubleshooting guidance and answers to frequently asked questions to address reproducibility issues and other common challenges encountered during these sensitive reactions.

Troubleshooting Guide

This guide addresses specific problems you may encounter during the generation and reaction of cycloprop-2-ene carboxylate dianions.

Issue 1: Low or No Product Yield

Question: My reaction is resulting in a low yield or no desired product. What are the likely causes and how can I fix this?

Answer: Low or no yield is a common problem often linked to the stability and reactivity of the dianion. Here are the primary factors to investigate:

  • Solvent Choice: The solvent plays a critical role in the stability of the dianion. Reproducibility issues have been specifically reported when using diethyl ether (Et₂O).[1][2][3]

    • Recommendation: Use Tetrahydrofuran (THF) as the solvent. THF is superior to Et₂O for these reactions, providing enhanced stability for the dianion and leading to more efficient electrophilic capture.[2][4][5] Ensure the THF is anhydrous, for example, by drying over sodium/benzophenone.[4]

  • Dianion Instability: The dianion itself can be unstable, especially at elevated temperatures. For instance, the dianion of 1-phenyl-cycloprop-2-ene carboxylic acid is known to decompose at temperatures above -40 °C.[1]

    • Recommendation: Maintain strict temperature control. Generate the dianion at -78 °C and consider adding the electrophile at this low temperature, especially for sensitive substrates.[1][4]

  • Insufficient Reactivity: The dianion may not be reactive enough to engage with the chosen electrophile, particularly if the electrophile is weak.

    • Recommendation: Incorporate an amine N-oxide additive, such as N-methylmorpholine N-oxide (NMO). Amine N-oxides have been shown to dramatically enhance both the stability and the alkylation rates of these dianions.[1][2][3] NMO is particularly crucial for reactions involving less reactive electrophiles.[2]

Issue 2: Inconsistent Results and Poor Reproducibility

Question: I am experiencing significant batch-to-batch variation in my reaction outcomes. Why is this happening?

Answer: Inconsistent results are the hallmark of the reproducibility issues investigated for this reaction class. The original researchers suspected that an "adventitious and essential impurity" may have been responsible for earlier successes in Et₂O.[1]

  • Primary Cause: The use of Et₂O as a solvent is a major source of irreproducibility.[1][3]

  • Solution Workflow: To ensure consistent results, a standardized and optimized protocol is necessary. The following workflow is recommended to mitigate variability.

G cluster_prep Preparation cluster_reaction Reaction A Start with Cycloprop-2-ene Carboxylic Acid B Use Anhydrous THF (dried over Na/benzophenone) A->B C Optional but Recommended: Add N-methylmorpholine N-oxide (NMO) B->C D Cool to -78 °C C->D Proceed to Reaction E Add Alkyllithium Reagent (e.g., MeLi) to generate dianion D->E F Maintain at -78 °C for Sensitive Substrates or warm as per specific protocol E->F G Add Electrophile F->G H Reaction Quench & Workup G->H I Consistent & High Yield H->I

Caption: Recommended workflow for reproducible reactions.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for reactions involving cycloprop-2-ene carboxylate dianions?

A1: Anhydrous Tetrahydrofuran (THF) is the recommended solvent. Studies have shown that THF is superior to diethyl ether (Et₂O), leading to higher reaction efficiency and dianion stability.[2][5]

Q2: Why are additives like N-methylmorpholine N-oxide (NMO) necessary?

A2: NMO has a significant beneficial effect on both the stability of the dianions and the rates of their subsequent reactions, such as alkylation.[1][3][4] While not always required for highly reactive electrophiles, NMO is essential for improving yields and ensuring success with less reactive electrophiles.[2]

Q3: At what temperature should the reaction be performed?

A3: The dianion should be generated at -78 °C using an alkyllithium reagent like MeLi.[1] For thermally sensitive dianions, such as that of 1-phenyl-cycloprop-2-ene carboxylic acid, the electrophile should also be added at low temperatures (-78 °C to -40 °C).[1] For more stable dianions, the reaction mixture may be allowed to warm to room temperature before the electrophile is added.[1]

Q4: Which electrophiles are suitable for this reaction?

A4: A broad range of electrophiles can be used successfully, including aldehydes, ketones, alkyl halides, and chloromethyl methyl ether (MOMCl).[2][4] However, some electrophiles, such as styrene (B11656) oxide and secondary halides, have been reported to be unsuccessful.[2]

Q5: Can this method be used for cross-coupling reactions?

A5: Yes. The dianion can undergo transmetallation with anhydrous zinc chloride (ZnCl₂). The resulting organozinc species can then be used in palladium-catalyzed cross-coupling reactions with electrophiles like aryl iodides.[1]

G Dianion Cycloprop-2-ene Carboxylate Dianion Product Functionalized Cyclopropene Dianion->Product Direct Reaction Organozinc Organozinc Intermediate Dianion->Organozinc Electrophile Electrophile (e.g., R-X, Aldehyde) Electrophile->Product ZnCl2 + anhy. ZnCl₂ CouplingProduct Aryl-Substituted Cyclopropene Organozinc->CouplingProduct ArI Aryl Iodide + Pd Catalyst

Caption: Reaction pathways for dianion functionalization.

Data Summary

The choice of solvent and the use of an additive significantly impact the reaction outcome. The following tables summarize key quantitative data from comparative studies.

Table 1: Effect of Solvent on Dianion Alkylation

SolventConversion (%)Reference
Diethyl Ether (Et₂O)<50[4]
Tetrahydrofuran (THF)>95[2][4]

Table 2: Effect of N-methylmorpholine N-oxide (NMO) on Dianion Stability

AdditiveTime to Decomposition at RTReference
None~15 minutes[1]
NMO (2 equiv.)> 1 hour[1]

Key Experimental Protocols

Protocol 1: General Procedure for Dianion Generation and Alkylation

This protocol is based on the optimized conditions reported to overcome reproducibility issues.[1][2]

  • Preparation: To a flame-dried flask under an inert atmosphere (argon or nitrogen), add the cycloprop-2-ene carboxylic acid substrate.

  • Solvent and Additive: Add anhydrous THF. If using an additive, add N-methylmorpholine N-oxide (NMO, 2 equivalents) at this stage.

  • Dianion Formation: Cool the solution to -78 °C using a dry ice/acetone bath. Add methyllithium (B1224462) (MeLi, approx. 2.1 equivalents) dropwise. Stir the solution at -78 °C for 30-60 minutes.

  • Electrophilic Quench: Add the desired electrophile (1.1-1.5 equivalents) to the solution. The reaction temperature upon addition depends on the stability of the dianion (see FAQ 3).

  • Workup: Once the reaction is complete (monitored by TLC), quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product using flash column chromatography.

Protocol 2: Palladium-Catalyzed Cross-Coupling

This procedure is adapted for arylation reactions.[1]

  • Dianion Formation: Generate the dianion from the corresponding 1-phenyl-cycloprop-2-ene carboxylic acid in anhydrous THF at -78 °C as described in Protocol 1. NMO is not required for this specific transformation.[1]

  • Transmetallation: To the cold dianion solution, add a solution of anhydrous zinc chloride (ZnCl₂, 1.1 equivalents) in THF. Stir for 10 minutes at -78 °C.

  • Coupling: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol %) followed by the aryl iodide (e.g., iodobenzene, 1.2 equivalents).

  • Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir until completion.

  • Workup and Purification: Perform an aqueous workup and purify by chromatography as described in Protocol 1.

References

"handling and safety precautions for cycloprop-2-ene carboxylic acid"

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No official Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) for cycloprop-2-ene carboxylic acid has been identified in the available literature. The following handling and safety precautions are based on the known high toxicity and reactivity of the compound due to its strained three-membered ring structure, as well as general safety protocols for handling highly reactive and toxic chemicals. All users must conduct a thorough risk assessment before use and handle this compound with extreme caution.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is a known mycotoxin and is considered highly toxic.[1][2] Ingestion can cause rhabdomyolysis, which is the rapid breakdown of muscle tissue.[1][2] The oral LD50 in mice is 2.5 mg/kg.[1] Due to the high ring strain of the cyclopropene (B1174273) moiety, the compound is also highly reactive and potentially unstable.[3][4]

Q2: I cannot find an official Safety Data Sheet (SDS) for this compound. What should I do?

Q3: How should I store this compound?

A3: While specific storage data is unavailable, based on the instability of similar cyclopropene derivatives, it is recommended to store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat, light, and incompatible materials such as strong oxidizing agents and bases.[10] Storage in a refrigerator or freezer may be appropriate, but always consult any available supplier information.

Q4: What personal protective equipment (PPE) is required when handling this compound?

A4: A comprehensive PPE protocol is essential. This includes, but is not limited to:

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) that are regularly inspected for any signs of degradation.

  • Eye Protection: Chemical safety goggles and a face shield.

  • Body Protection: A lab coat, and for larger quantities or when there is a risk of splashing, a chemical-resistant apron or suit may be necessary.

  • Respiratory Protection: All work should be conducted in a certified chemical fume hood to avoid inhalation of any dust or vapors.

Q5: Is there a way to neutralize the toxicity of this compound?

A5: Research indicates that the polymerization of this compound, which can occur at high concentrations, abolishes its toxicity.[1][3] However, this should not be considered a standard waste disposal method without further validation. All waste containing this compound should be treated as hazardous.

Troubleshooting Guides

Problem 1: I'm observing unexpected side reactions or decomposition in my experiment.

  • Possible Cause: this compound is inherently unstable due to its high ring strain.[3][4] It can undergo polymerization or other reactions, especially in the presence of heat, light, or certain reagents.

  • Solution:

    • Temperature Control: Ensure your reaction is conducted at the lowest feasible temperature.

    • Inert Atmosphere: If compatible with your reaction, consider running the experiment under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

    • Use of Stable Derivatives: For applications like Diels-Alder reactions, consider using more stable derivatives such as 3-(cycloprop-2-en-1-oyl)oxazolidinones, which have been developed for their enhanced stability.[3]

    • Fresh Sample: Use a fresh sample of the acid if possible, as older samples may have started to decompose.

Problem 2: The compound appears to be polymerizing upon storage or during the reaction setup.

  • Possible Cause: High concentrations of this compound can lead to polymerization via an ene reaction.[1][3]

  • Solution:

    • Dilution: If possible for your protocol, prepare and use dilute solutions of the acid to minimize self-reaction.

    • Storage: Store the compound at low temperatures and protected from light to reduce the rate of polymerization.

    • Immediate Use: Prepare solutions of the acid immediately before use rather than storing them.

Quantitative Data

ParameterValueSpeciesSource
Oral LD502.5 mg/kgMouse[1]
Molar Mass84.074 g/mol N/A[1]
Melting Point40–41 °CN/A[1]

Experimental Protocols

As specific experimental protocols for "handling and safety" are not published in a traditional sense, the following is a generalized protocol for the safe handling of this compound in a laboratory setting based on best practices for highly toxic and reactive compounds.

General Handling Protocol:

  • Risk Assessment: Before any work begins, conduct a detailed risk assessment that considers the quantity of material being used, the specific manipulations involved, and potential emergency scenarios.

  • Designated Area: Designate a specific area within a chemical fume hood for the handling of this compound.

  • Personal Protective Equipment (PPE): Don the appropriate PPE as outlined in the FAQs (chemical-resistant gloves, safety goggles, face shield, lab coat).

  • Weighing: If weighing the solid, do so in the fume hood. Use a disposable weighing boat.

  • Solution Preparation: If preparing a solution, add the acid to the solvent slowly. Be aware of any potential exothermic reactions.

  • Reaction Setup: Conduct the reaction in a clean, dry apparatus within the fume hood. Ensure adequate cooling is available if the reaction is exothermic.

  • Waste Disposal: All contaminated materials (gloves, weighing boats, pipette tips, etc.) and reaction waste must be disposed of in a designated hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Decontamination: Clean the work area thoroughly with an appropriate solvent after the experiment is complete.

Visualizations

Spill_Handling_Workflow Diagram 1: Spill Handling Workflow for this compound A Spill Occurs B Evacuate Immediate Area A->B D If Safe, Control Spread (Use absorbent pads around the spill) A->D C Alert Colleagues and Supervisor B->C E Wear Full PPE: - Double Gloves - Goggles & Face Shield - Lab Coat/Apron - Respiratory Protection (if necessary) C->E F Neutralize (if applicable and safe) Consult senior lab personnel E->F G Absorb Spill with Inert Material (e.g., vermiculite, sand) F->G H Collect Contaminated Material into a Labeled Hazardous Waste Container G->H I Decontaminate Spill Area H->I J Dispose of Waste via Institutional Hazardous Waste Program I->J K Document the Incident J->K

Caption: Spill handling workflow for this compound.

Experimental_Workflow Diagram 2: General Experimental Workflow cluster_prep Preparation Phase cluster_exec Execution Phase cluster_post Post-Experiment Phase A Conduct Risk Assessment B Prepare Designated Work Area (in Fume Hood) A->B C Assemble and Don Full PPE B->C D Weigh Compound in Fume Hood C->D E Prepare Solution (if needed) D->E F Perform Reaction under Controlled Conditions E->F G Monitor Reaction Progress F->G H Quench Reaction (if necessary) G->H I Work-up and Purification H->I J Collect all Waste in Hazardous Waste Container I->J K Decontaminate Work Area and Glassware J->K L Document Experiment Details K->L

Caption: General experimental workflow involving this compound.

References

"strategies to prevent polymerization of cycloprop-2-ene carboxylic acid"

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with technical support for handling and preventing the polymerization of cycloprop-2-ene carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound sample unstable?

This compound is a highly strained molecule. The three-membered ring is forced into a planar geometry with significant angle strain, and the presence of a double bond adds further torsional strain. This high ring strain makes the molecule highly reactive and prone to spontaneous polymerization to relieve this strain. Attempted fractional distillation of the parent compound, cyclopropene (B1174273), at its boiling point (-36 °C) results in polymerization.[1]

Q2: What are the likely mechanisms of polymerization?

The primary mechanisms for the polymerization of cycloprop-2-ene derivatives are:

  • Ene Reaction: At high concentrations or elevated temperatures, the compound can undergo a thermal ene reaction with itself, which is a known polymerization pathway for this class of molecule.[2] Theoretical studies show that cyclopropene ene reactions have much lower activation barriers than those of less strained alkenes.

  • Radical Polymerization: Like many unsaturated monomers, polymerization can be initiated by radical species, which may be introduced by impurities, air (oxygen), or light.[3][4]

  • Ring-Opening Metathesis Polymerization (ROMP): In the presence of transition metal catalysts (e.g., Grubbs catalysts), cyclopropenes can undergo ROMP. While this is often a controlled method for polymer synthesis, trace metal impurities can potentially initiate unwanted polymerization.

  • Cationic Polymerization: The presence of acidic impurities can initiate cationic polymerization, as the strained alkene is susceptible to protonation to form a carbocation that propagates.[5]

Q3: Can I store this compound in its pure form?

Long-term storage of neat this compound is not practical due to its inherent instability.[6] It is a hydroscopic white solid that is prone to polymerization, especially at room temperature or in high concentrations. For long-term viability, it should be converted to a more stable derivative.

Troubleshooting Guide

Problem: I have observed precipitate/solid formation in my sample of this compound.

This observation strongly indicates that polymerization has occurred. The toxicity of this compound is abolished upon polymerization, but the desired monomer is consumed and is likely unusable for your intended reaction.[2] Use the following decision tree to guide your next steps.

G start Polymerization Observed (Precipitate/Solidification) check_sample Is the entire sample solidified? start->check_sample check_reaction Did polymerization occur during a reaction? start->check_reaction discard_all Discard entire sample. Resynthesize and implement preventative strategies. check_sample->discard_all Yes salvage Can a portion of the sample be salvaged? check_sample->salvage No analyze_reaction Analyze reaction conditions: - Temperature too high? - Acidic/basic contaminants? - Trace metal catalyst? - Reaction time too long? check_reaction->analyze_reaction Yes salvage->discard_all No discard_partial Discard solid polymer. Immediately use remaining liquid/solution or convert to a stable derivative. salvage->discard_partial Yes optimize Optimize reaction: - Lower temperature. - Use purified reagents/solvents. - Add compatible inhibitor. - Reduce reaction time. analyze_reaction->optimize

Caption: Troubleshooting decision tree for observed polymerization.

Preventative Strategies

To successfully work with this compound, a combination of proper storage, the use of inhibitors, and chemical modification is essential.

Immediate Use and Short-Term Storage

If the free acid is required, it should be synthesized and used immediately. For short-term storage (a few days), the following conditions are critical:

  • Temperature: Store at low temperatures, such as in a freezer at -20°C or, ideally, at -80°C.[7]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxygen-initiated radical polymerization.[7]

  • Solvent: If in solution, use a dry, aprotic, non-nucleophilic solvent. For reactions involving the corresponding dianion, tetrahydrofuran (B95107) (THF) has been shown to be a superior solvent for stability compared to diethyl ether.[7][8]

  • Purity: Ensure the sample is free from acidic or metallic impurities that could catalyze polymerization.

Use of Polymerization Inhibitors

For storage or during reactions, adding a small amount of a radical inhibitor can significantly improve stability.

  • Common Radical Inhibitors: Compounds like 4-methoxyphenol (B1676288) (MEHQ), butylated hydroxytoluene (BHT), hydroquinone (B1673460) (HQ), and 4-tert-butylcatechol (B165716) (TBC) are frequently used to stabilize unsaturated monomers.[4][9] They function by scavenging radical species that initiate polymerization chains.[4]

  • Compatibility: Ensure the chosen inhibitor does not interfere with your downstream reaction. For example, phenolic inhibitors like HQ or MEHQ might be incompatible with certain strong bases or oxidizing agents.

Summary of Preventative Measures

The following table summarizes qualitative stability data and recommended actions to prevent polymerization.

ConditionLow Stability (High Risk)Moderate StabilityHigh Stability (Low Risk)Recommended Action
Chemical Form Neat Carboxylic AcidAcid in Dilute, Aprotic SolutionN-Acyloxazolidinone DerivativeConvert to a stable derivative for storage.[6]
Temperature Room Temperature (25°C)Refrigerator (4°C)Freezer (-20°C to -80°C)Always store at or below -20°C.[7]
Atmosphere Air (Oxygen present)-Inert Gas (Argon, Nitrogen)Handle and store under an inert atmosphere.[7]
Inhibitors NoneTrace amounts of impurities may act as retarders100-1000 ppm Radical Inhibitor (e.g., MEHQ, TBC)Add a suitable radical inhibitor if storing as the free acid or ester.[4][9]
Solvent Protic or acidic solventsDiethyl Ether (Et₂O)Tetrahydrofuran (THF)Use dry, aprotic solvents like THF.[8]
Chemical Derivatization for Long-Term Stability

The most effective strategy for preventing polymerization is to convert this compound into a stable, crystalline derivative. 3-(cycloprop-2-en-1-oyl)oxazolidinones are stable solids with long shelf-lives that can be stored for extended periods.[6] These derivatives remain reactive as dienophiles in Diels-Alder reactions and can be used in various synthetic applications.

Experimental Protocol: Synthesis of a Stable 3-(cycloprop-2-en-1-oyl)oxazolidinone Derivative

This protocol describes the conversion of this compound into a stable N-acyloxazolidinone.

G cluster_0 Experimental Workflow A 1. Dissolve Acid Dissolve cycloprop-2-ene carboxylic acid in THF. B 2. Cool Solution Cool the solution to -25 to -30 °C. A->B C 3. Add Reagents Add Et3N, then slowly add pivaloyl chloride. B->C D 4. Form Mixed Anhydride (B1165640) Stir for 1 hour to form the mixed anhydride. C->D F 6. Couple Transfer the anhydride solution (Step 4) via cannula to the lithiated oxazolidinone (Step 5). D->F E 5. Prepare Auxiliary In a separate flask, treat (S)-4-phenyloxazolidinone with n-BuLi at -78 °C. E->F G 7. Quench & Workup Stir, then quench with NH4Cl. Extract with EtOAc, wash, dry, and concentrate. F->G H 8. Purify Purify by flash chromatography to yield the stable, crystalline product. G->H

Caption: Workflow for synthesizing a stable oxazolidinone derivative.

Materials:

Procedure:

  • Anhydride Formation: In a flame-dried flask under argon, dissolve this compound (1.0 eq) in anhydrous THF. Cool the solution to between -25 and -30 °C. Add triethylamine (1.1 eq) followed by the dropwise addition of pivaloyl chloride (1.05 eq). Stir the resulting mixture at this temperature for 1 hour.

  • Auxiliary Lithiation: In a separate flame-dried flask under argon, dissolve (S)-4-phenyloxazolidinone (1.0 eq) in anhydrous THF. Cool the solution to -78 °C. Add n-BuLi (1.0 eq) dropwise and stir for 15 minutes.

  • Coupling: Transfer the mixed anhydride solution from step 1 to the lithiated oxazolidinone solution from step 2 at -78 °C via a cannula.

  • Workup: Stir the reaction mixture for 30 minutes at -78 °C, then allow it to warm to 0 °C over 1 hour. Quench the reaction by adding saturated aqueous NH₄Cl.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the combined organic layers with water and brine, then dry over MgSO₄ or Na₂SO₄.

  • Purification: Concentrate the solution under reduced pressure. Purify the crude residue by flash chromatography on silica gel to yield the final product, 4(S)-3-(cycloprop-2-en-1-oyl)-4-phenyloxazolidinone, as a stable crystalline solid.

This stable derivative can be stored long-term and used as a reliable source of the this compound moiety for subsequent synthetic steps.

Visualizing the Polymerization Pathway

To better understand the inherent reactivity, the diagram below illustrates a simplified, uncatalyzed dimerization via an ene-type reaction, a potential first step in thermal polymerization.

G cluster_0 Ene-Type Polymerization Initiation M1 Monomer 1 (Ene) TS [Transition State] M1->TS H-transfer M2 Monomer 2 (Enophile) M2->TS C-C bond formation P Dimer Product TS->P Forms new σ-bond and π-bond

Caption: Simplified schematic of ene-type polymerization.

References

"overcoming challenges in the decarboxylation of cyclopropane carboxylic acids"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the decarboxylation of cyclopropane (B1198618) carboxylic acids. This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses common issues encountered during the decarboxylation of cyclopropane carboxylic acids, offering potential causes and solutions.

Issue Potential Cause Troubleshooting Steps
Low or No Conversion 1. High Redox Potential of Substrate: Carboxylic acids with electron-withdrawing groups (e.g., CF3) can be difficult to decarboxylate. 2. Inappropriate Catalyst System: The chosen catalyst may not be effective for the specific substrate. 3. Suboptimal Reaction Temperature: The temperature may be too low for thermal decarboxylation or to overcome the activation energy.1. Employ Photoredox Catalysis: Utilize a photocatalyst, such as an earth-abundant iron complex, to overcome the high redox potential. Visible light-driven transformations can be highly effective.[1] 2. Use a Cooperative Catalysis System: Introduce a co-catalyst. For instance, an iron-thiol cooperative system has been shown to be efficient.[1] 3. Optimize Temperature: For thermal decarboxylations, gradually increase the reaction temperature. Note that high temperatures can sometimes lead to side reactions.[2][3]
Formation of Unexpected Products (e.g., Rearrangement) 1. Ring-Opening Mechanism: For α-(carbonyl) cyclopropane carboxylic acids, thermal decarboxylation can proceed through an initial ring-opening to form an α-allyl-β-keto acid intermediate, which then rearranges to products like 2-substituted-4,5-dihydrofurans.[2][4][5] 2. Solvent Effects: The polarity of the solvent can influence the reaction pathway and the rate of rearrangement.1. Modify Reaction Conditions: If the rearranged product is not desired, consider alternative, milder decarboxylation methods such as photoredox catalysis that may avoid the high temperatures required for thermal rearrangement. 2. Adjust Solvent Polarity: Experiment with solvents of varying polarity. Increasing solvent polarity has been shown to increase the rate of decarboxylative rearrangement.[2]
Side Reactions (e.g., Ester Formation) 1. Competing Nucleophilic Attack: In some photoredox-catalyzed reactions using alkyl halide substrates, the carboxylate can act as a nucleophile, leading to ester formation.[6][7]1. Change the Solvent: Switching to a less polar solvent, such as from DMF to CH2Cl2, can significantly reduce O-alkylation side reactions.[6][7]
Poor Yield with Specific Substrates 1. Substrate-Specific Reactivity: The nature of the substituents on the cyclopropane ring significantly impacts reactivity. For example, the generation and subsequent reactions of cyclopropyl (B3062369) radicals can be challenging.[6][7]1. Adjust Reaction Stoichiometry and Catalyst Loading: For less reactive substrates, increasing the catalyst loading or adjusting the stoichiometry of the reagents may improve yields.[6]

Frequently Asked Questions (FAQs)

Q1: Why is the decarboxylation of cyclopropane carboxylic acids with electron-withdrawing groups so challenging?

A1: Cyclopropane carboxylic acids bearing strong electron-withdrawing groups, such as a trifluoromethyl (CF3) group, are particularly difficult to decarboxylate due to their high redox potentials.[1] Traditional methods often fail or provide very low yields (less than 5%) because a significant amount of energy is required to remove the carboxyl group.[1] To overcome this, advanced methods like photoredox catalysis using iron complexes have been developed. These methods leverage a light-driven ligand-to-metal charge transfer (LMCT) mechanism to facilitate the challenging decarboxylation.[1]

Q2: What is the mechanism of thermal decarboxylation of α-(carbonyl) cyclopropane carboxylic acids?

A2: The thermal decarboxylation of α-(carbonyl) cyclopropane carboxylic acids often proceeds through a mechanism that involves more than a simple loss of CO2. The process is typically initiated by the ring-opening of the cyclopropyl moiety to form an α-allyl-β-keto acid intermediate.[2][4][5] This intermediate then undergoes a decarboxylative rearrangement to yield products such as 2-substituted-4,5-dihydrofurans, rather than the expected ketone.[2][4][5] The reaction is believed to be a simultaneous decarboxylation and rearrangement, not a stepwise process.[4]

Q3: How does solvent polarity affect the decarboxylation reaction?

A3: Solvent polarity can have a significant impact on the rate of decarboxylative rearrangement. Studies have shown that as the polarity of the solvent increases, the relative rate of the reaction also increases.[2] For example, the rate of decarboxylative rearrangement of α-(phenylcarbonyl) cyclopropane carboxylic acid is significantly faster in polar aprotic solvents like DMF compared to nonpolar solvents like cyclohexane.[2] This suggests that the transition state of the reaction may have some polar character.

Q4: Can photoredox catalysis be used for the decarboxylation of cyclopropane carboxylic acids?

A4: Yes, photoredox catalysis is a powerful and mild method for the decarboxylation of cyclopropane carboxylic acids, especially for challenging substrates.[6][8] This technique often utilizes a photocatalyst, such as an organic dye or a transition metal complex, and visible light to initiate a single-electron transfer (SET) process. This generates a radical intermediate that can then undergo decarboxylation.[6] This approach has been successfully applied to a broad range of carboxylic acids with high functional group tolerance.[6][8]

Data and Protocols

Quantitative Data Summary

Table 1: Effect of Solvent Polarity on the Decarboxylative Rearrangement of α-(phenylcarbonyl) cyclopropane carboxylic acid [2]

SolventSnyder IndexRelative Rate
Cyclohexane0.01.2
Toluene2.41.9
Dichloromethane3.15.0
Acetone5.110.3
Acetonitrile5.815.6
DMF6.431.0
DMSO7.222.1

Table 2: Optimization of Iron-Catalyzed Decarboxylative Hydroalkylation [1]

EntryCatalyst (mol%)Base (mol%)Thiol (mol%)Conversion (%)
1Fe(NO3)3·9H2O (20)Na2CO3 (20)TRIP thiol (20)76
2Fe(NO3)3·9H2O (10)Na2CO3 (20)TRIP thiol (20)55
3Fe(NO3)3·9H2O (20)NoneTRIP thiol (20)<5
4Fe(NO3)3·9H2O (20)Na2CO3 (20)None<5

Reaction Conditions: 1-(trifluoromethyl)cyclopropane-1-carboxylic acid, pent-4-en-1-yl benzoate, solvent, light irradiation. TRIP thiol = 2,4,6-triisopropylbenzenethiol (B7880755)

Experimental Protocols

Protocol 1: Iron-Thiol Cooperative Catalysis for Decarboxylative Hydroalkylation [1]

  • Reaction Setup: In a dry vial equipped with a magnetic stir bar, add 1-(trifluoromethyl)cyclopropane-1-carboxylic acid (1.0 equiv), the alkene (1.5 equiv), Fe(NO3)3·9H2O (20 mol%), 2,4,6-triisopropylbenzenethiol (TRIP thiol, 20 mol%), and Na2CO3 (20 mol%).

  • Solvent Addition: Add the appropriate solvent (e.g., a 9:1 mixture of MeCN/H2O) to achieve the desired concentration.

  • Degassing: Seal the vial and degas the reaction mixture by sparging with an inert gas (e.g., argon) for 10-15 minutes.

  • Irradiation: Place the reaction vial under visible light irradiation (e.g., purple LEDs) and stir at room temperature.

  • Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS or TLC).

  • Work-up: Upon completion, quench the reaction, extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Protocol 2: Thermal Decarboxylative Rearrangement [2][4]

  • Synthesis of α-(carbonyl) cyclopropane carboxylic acid: Synthesize the starting material, for example, by reacting the dianion of cyclopropane carboxylic acid with an acid chloride at low temperature (-78°C to 0°C).[2] Careful workup is required to prevent premature decarboxylation.[2]

  • Thermal Decarboxylation: Place the purified α-(carbonyl) cyclopropane carboxylic acid in a sealed tube or a flask equipped with a condenser.

  • Heating: Heat the reaction mixture to the desired temperature (e.g., 120°C) in a suitable solvent or neat.[2][4]

  • Monitoring: Monitor the reaction by analyzing aliquots over time using techniques like GC to determine the ratio of starting material, rearranged product, and any ketone byproduct.[2]

  • Isolation: After the reaction is complete, cool the mixture and isolate the product, typically a 2-substituted-4,5-dihydrofuran, through standard purification methods.[4][5]

Visualizations

Decarboxylation_Challenges Start Cyclopropane Carboxylic Acid Challenge1 High Redox Potential (e.g., with CF3 group) Start->Challenge1 Challenge2 Ring Strain Start->Challenge2 Challenge3 Potential for Rearrangement Start->Challenge3 Solution1 Photoredox Catalysis (e.g., Fe-based) Challenge1->Solution1 Solution2 Thermal Activation (Careful Temp. Control) Challenge3->Solution2 Outcome1 Desired Decarboxylated Product Solution1->Outcome1 Solution2->Outcome1 With Control Outcome2 Rearranged Product (e.g., Dihydrofuran) Solution2->Outcome2

Caption: Logical workflow for addressing challenges in cyclopropane carboxylic acid decarboxylation.

Photoredox_Catalysis_Workflow Substrate Cyclopropane Carboxylic Acid (R-COOH) SET Single Electron Transfer (SET) Substrate->SET Catalyst Photocatalyst (PC) + Light (hν) Catalyst->SET Radical_Cation [R-COO•] + PC•- SET->Radical_Cation Decarboxylation Decarboxylation (-CO2) Radical_Cation->Decarboxylation Alkyl_Radical Cyclopropyl Radical (R•) Decarboxylation->Alkyl_Radical Trapping Radical Trapping (e.g., with Alkene) Alkyl_Radical->Trapping Product Functionalized Cyclopropane Trapping->Product Thermal_Rearrangement_Pathway Start α-(Carbonyl)cyclopropane Carboxylic Acid Heat Heat (Δ) Start->Heat RingOpening Ring Opening Heat->RingOpening Intermediate α-Allyl-β-keto Acid Intermediate RingOpening->Intermediate Decarboxylation Simultaneous Decarboxylation & Rearrangement Intermediate->Decarboxylation Product 2-Substituted-4,5- dihydrofuran Decarboxylation->Product SideProduct Expected Ketone (Minor or not formed) Decarboxylation->SideProduct

References

Validation & Comparative

A Comparative Guide to the NMR Spectroscopic Validation of Cycloprop-2-ene Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural confirmation of novel molecules is paramount. Cycloprop-2-ene carboxylic acid and its derivatives are valuable building blocks in organic synthesis due to their inherent ring strain and diverse reactivity.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most definitive method for the structural elucidation of these unique compounds. This guide provides a comparative overview of various NMR techniques, supported by experimental data and protocols, to validate the integrity of the this compound scaffold.

1D NMR Spectroscopy: The First Line of Validation

One-dimensional ¹H and ¹³C NMR are the initial and most fundamental steps in structural analysis. They provide essential information about the chemical environment of each proton and carbon atom in the molecule.

¹H NMR Spectroscopy

The proton NMR spectrum of a this compound derivative is characterized by distinct signals corresponding to the olefinic, methine, and carboxylic acid protons. The high ring strain and the presence of the double bond significantly influence the chemical shifts.

Key features to identify are:

  • Olefinic Protons (H-2, H-3): These protons typically appear as a singlet or a narrow multiplet in the downfield region, often around 6.8-7.1 ppm.[3][4][5] This significant downfield shift is characteristic of the strained double bond within the three-membered ring.

  • Methine Proton (H-1): The proton at the sp³-hybridized carbon bearing the carboxylic acid group resonates further upfield, generally in the range of 2.2-3.7 ppm.[4][5] Its chemical shift is influenced by the electron-withdrawing nature of the attached carboxyl group.

  • Carboxylic Acid Proton (-COOH): This proton is highly deshielded and appears as a broad singlet far downfield, typically above 10 ppm, and is readily exchangeable with D₂O.[5]

In contrast, the saturated analog, cyclopropanecarboxylic acid, lacks the downfield olefinic signals and instead shows resonances for its methylene (B1212753) and methine protons at much higher fields (approx. 1.6-1.9 ppm and 2.7 ppm, respectively).[6]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides a count of the unique carbon environments and offers clear, well-resolved signals.

Key features to identify are:

  • Carbonyl Carbon (-C=O): This carbon exhibits the most downfield chemical shift, typically appearing in the 170-185 ppm range, consistent with a carboxylic acid or derivative.[4][5][7]

  • Olefinic Carbons (C-2, C-3): The sp²-hybridized carbons of the double bond are found significantly downfield, usually around 101-105 ppm.[4][5]

  • Methine Carbon (C-1): The sp³-hybridized carbon attached to the carboxyl group is the most upfield of the ring carbons, resonating at approximately 16-20 ppm.[4][5]

For comparison, the carbons in a saturated cyclopropane (B1198618) ring are highly shielded and appear at a much higher field, with the parent cyclopropane resonating at -2.7 ppm.[8][9]

Table 1: Comparison of Typical ¹H and ¹³C NMR Chemical Shifts (ppm)

NucleusThis compound DerivativeCyclopropanecarboxylic Acid (Saturated Analog)Key Differentiator
¹H Olefinic (H-2, H-3) ~ 6.8 - 7.1N/APresence of downfield signals
¹H Methine (H-1) ~ 2.2 - 3.7[4][5]~ 2.7[6]Shift influenced by unsaturation
¹H Methylene (-CH₂-) N/A~ 1.6 - 1.9[6]Absence of these signals
¹³C Carbonyl (C=O) ~ 170 - 185[4][5]~ 180Similar range
¹³C Olefinic (C-2, C-3) ~ 101 - 105[4][5]N/APresence of signals in alkene region
¹³C Methine (C-1) ~ 16 - 20[4][5]~ 15Upfield sp³ carbon signal
¹³C Methylene (-CH₂-) N/A~ 10Absence of these signals

2D NMR Spectroscopy: Unambiguous Connectivity Mapping

While 1D NMR provides foundational data, 2D NMR experiments are essential for confirming the precise connectivity of atoms and unequivocally validating the molecular structure.

COSY (Correlation Spectroscopy)

The ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically through two or three bonds.[10][11] For a this compound derivative, this experiment is crucial for establishing the proton network within the three-membered ring. A cross-peak between the methine proton (H-1) and the olefinic protons (H-2, H-3) confirms their adjacency in the ring structure.

HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment maps direct one-bond correlations between protons and the carbons to which they are attached.[12] This is an indispensable tool for assigning carbon signals based on their known proton attachments. For instance, the signal for H-1 will show a cross-peak to C-1, and the olefinic proton signals will correlate to the olefinic carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment reveals correlations between protons and carbons over longer ranges, typically two or three bonds.[12][13] This is arguably the most powerful experiment for piecing together the complete carbon skeleton. Key expected correlations for a this compound derivative include:

  • A correlation from the methine proton (H-1) to the carbonyl carbon, confirming the attachment of the carboxylic acid group to the ring.

  • Correlations from the methine proton (H-1) to the olefinic carbons (C-2, C-3).

  • Correlations from the olefinic protons (H-2, H-3) to the methine carbon (C-1) and the carbonyl carbon.

Table 2: Expected 2D NMR Correlations for Structure Validation

ExperimentCorrelation TypeExpected Key Cross-PeaksInformation Gained
COSY ¹H ↔ ¹H (2-3 bonds)H-1 ↔ H-2/H-3Confirms proton connectivity within the cyclopropene (B1174273) ring.
HSQC ¹H ↔ ¹³C (1 bond)H-1 ↔ C-1H-2 ↔ C-2H-3 ↔ C-3Assigns carbon signals directly to their attached protons.
HMBC ¹H ↔ ¹³C (2-3 bonds)H-1 ↔ Carbonyl CH-1 ↔ C-2/C-3H-2/H-3 ↔ C-1H-2/H-3 ↔ Carbonyl CConfirms the complete molecular framework, including the position of the carboxylic acid group relative to the ring protons.

Visualizing the Validation Workflow

The logical flow of NMR experiments for structural validation can be represented as a clear workflow.

NMR_Validation_Workflow cluster_1D 1D NMR Analysis cluster_2D 2D NMR Analysis cluster_interpretation Data Interpretation H1_NMR ¹H NMR Proton_Env Identify Proton Environments (Olefinic, Methine) H1_NMR->Proton_Env C13_NMR ¹³C NMR Carbon_Env Identify Carbon Environments (Carbonyl, Olefinic, Methine) C13_NMR->Carbon_Env COSY COSY HH_Connectivity Establish H-H Connectivity COSY->HH_Connectivity HSQC HSQC CH_Direct Assign C Signals (Direct) HSQC->CH_Direct HMBC HMBC CH_LongRange Confirm Molecular Skeleton HMBC->CH_LongRange Proton_Env->COSY Proton_Env->HSQC Carbon_Env->HSQC HH_Connectivity->HMBC CH_Direct->HMBC Final_Structure Validated Structure CH_LongRange->Final_Structure

References

Comparative Reactivity of Substituted Cyclopropene Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the reactivity of substituted cyclopropene (B1174273) derivatives is crucial for their application in bioconjugation, materials science, and drug delivery. This guide provides an objective comparison of the performance of various substituted cyclopropenes, supported by experimental data, detailed methodologies, and visual representations of reaction pathways.

The high ring strain of the cyclopropene moiety makes it a potent dienophile in cycloaddition reactions, particularly in the realm of bioorthogonal chemistry. The substituents on the cyclopropene ring play a critical role in modulating its reactivity and stability. This guide focuses on the well-documented inverse-electron-demand Diels-Alder (IEDDA) reaction of substituted cyclopropenes with tetrazines, a cornerstone of "click chemistry."

Data Presentation: Comparative Reactivity of Substituted Cyclopropenes

The following tables summarize the second-order rate constants for the IEDDA reaction of various substituted cyclopropene derivatives with tetrazines. This quantitative data allows for a direct comparison of their reactivity.

Table 1: Reactivity of 1-Methyl-3-Substituted Cyclopropene Derivatives with 3,6-di-(2-pyridyl)-s-tetrazine

Cyclopropene Derivative (Substituent at C3)Second-Order Rate Constant (k₂, M⁻¹s⁻¹)Solvent SystemReference
-CH₂OH1.3 ± 0.19:1 CH₃CN/H₂O[1][2]
-C(O)OCH₃0.25 ± 0.029:1 CH₃CN/H₂O[1][2]
-C(O)NHCH₃10.3 ± 0.59:1 CH₃CN/H₂O[1][2]
-CH₂OC(O)NHCH₃2.5 ± 0.19:1 CH₃CN/H₂O[1][2]
-CH₂NHC(O)CH₃25.1 ± 1.29:1 CH₃CN/H₂O[1][2]

Table 2: Influence of Tetrazine Substituents on Reactivity with 1-Methyl-3-(acetamidomethyl)cyclopropene

Tetrazine DerivativeSecond-Order Rate Constant (k₂, M⁻¹s⁻¹)Solvent SystemReference
3,6-di-(2-pyridyl)-s-tetrazine25.1 ± 1.29:1 CH₃CN/H₂O[1][2]
3-(4-isothiocyanatophenyl)-6-methyl-s-tetrazine1.8 ± 0.19:1 CH₃CN/H₂O[1][2]
3,6-di-(tert-butyl)-s-tetrazine0.08 ± 0.019:1 CH₃CN/H₂O[1][2]

Mandatory Visualization

The following diagram illustrates the general workflow for determining the reaction kinetics of a substituted cyclopropene with a tetrazine derivative using UV-Vis spectrophotometry.

experimental_workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction Setup cluster_measurement 3. Data Acquisition cluster_analysis 4. Data Analysis prep_cyclo Prepare stock solution of substituted cyclopropene in organic solvent (e.g., CH₃CN) mix Mix cyclopropene and tetrazine solutions in a quartz cuvette with reaction buffer (e.g., PBS) prep_cyclo->mix prep_tetra Prepare stock solution of tetrazine derivative in organic solvent (e.g., CH₃CN) prep_tetra->mix measure Monitor the decrease in tetrazine absorbance (λ ≈ 520 nm) over time using a UV-Vis spectrophotometer mix->measure analyze Fit the absorbance decay curve to a pseudo-first-order kinetic model to determine the observed rate constant (k_obs) measure->analyze calculate Calculate the second-order rate constant (k₂) using the known concentration of the excess reagent analyze->calculate

Caption: Workflow for Kinetic Analysis of Cyclopropene-Tetrazine Ligation.

The signaling pathway below depicts the inverse-electron-demand Diels-Alder reaction between a substituted cyclopropene and a tetrazine.

IEDDA_reaction cluster_reactants Reactants cluster_transition_state Transition State cluster_intermediate Intermediate cluster_products Products cyclopropene Substituted Cyclopropene ts [4+2] Cycloaddition Transition State cyclopropene->ts + tetrazine Tetrazine Derivative tetrazine->ts intermediate Unstable Dihydropyridazine Adduct ts->intermediate IEDDA product Stable Pyridazine Product intermediate->product Retro-Diels-Alder (-N₂) n2 Nitrogen Gas (N₂)

Caption: Inverse-Electron-Demand Diels-Alder Reaction Pathway.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

General Materials and Methods

All reagents and solvents should be purchased from commercial suppliers and used without further purification unless otherwise noted. Substituted cyclopropene derivatives and tetrazine derivatives can be synthesized according to literature procedures.[1][2] Reaction progress and purity of compounds can be monitored by thin-layer chromatography (TLC) and visualized by UV light.

Kinetic Measurements using UV-Vis Spectrophotometry

This protocol is designed to determine the second-order rate constant of the reaction between a substituted cyclopropene and a tetrazine derivative.

  • Instrumentation: A UV-Vis spectrophotometer equipped with a temperature-controlled cuvette holder.

  • Reagent Preparation:

    • Prepare a stock solution of the tetrazine derivative (e.g., 1 mM in acetonitrile).

    • Prepare a stock solution of the substituted cyclopropene derivative (e.g., 10 mM in acetonitrile).

  • Procedure:

    • In a 1 cm path length quartz cuvette, place the appropriate buffer solution (e.g., phosphate-buffered saline, PBS, pH 7.4).

    • Add the tetrazine stock solution to the cuvette to achieve a final concentration that gives an initial absorbance between 0.5 and 1.0 at its λ_max (typically around 520 nm).

    • Equilibrate the cuvette at the desired temperature (e.g., 25 °C) in the spectrophotometer.

    • Initiate the reaction by adding a small volume of the cyclopropene stock solution to the cuvette, ensuring at least a 10-fold excess compared to the tetrazine concentration to maintain pseudo-first-order kinetics.

    • Immediately begin monitoring the decrease in absorbance of the tetrazine at its λ_max over time.

  • Data Analysis:

    • The observed rate constant (k_obs) is determined by fitting the absorbance decay data to a single exponential decay function: A(t) = A_∞ + (A₀ - A_∞)e^(-k_obs*t), where A(t) is the absorbance at time t, A₀ is the initial absorbance, and A_∞ is the final absorbance.

    • The second-order rate constant (k₂) is calculated using the equation: k₂ = k_obs / [cyclopropene], where [cyclopropene] is the concentration of the cyclopropene derivative.

Kinetic Measurements using Nuclear Magnetic Resonance (NMR) Spectroscopy

This method is suitable for reactions that are slower and allows for the direct observation of both reactants and products.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Prepare a solution of the substituted cyclopropene derivative of known concentration in a deuterated solvent (e.g., CD₃CN or D₂O).

    • Prepare a concentrated solution of the tetrazine derivative in the same deuterated solvent.

  • Procedure:

    • Transfer the cyclopropene solution to an NMR tube.

    • Acquire a reference ¹H NMR spectrum (t=0).

    • Initiate the reaction by adding a known volume of the concentrated tetrazine solution to the NMR tube and mix thoroughly.

    • Acquire a series of ¹H NMR spectra at regular time intervals.

  • Data Analysis:

    • Integrate a characteristic peak for one of the reactants (e.g., a methyl group on the cyclopropene) and a characteristic peak for the product in each spectrum.

    • Plot the concentration of the reactant versus time.

    • The rate constant can be determined by fitting the data to the appropriate integrated rate law (e.g., second-order).

By providing a clear comparison of reactivity, detailed experimental protocols, and visual aids, this guide aims to facilitate the informed selection and application of substituted cyclopropene derivatives in various research and development endeavors.

References

A Researcher's Guide to Assessing the Purity of Synthesized Cycloprop-2-ene Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the purity of synthesized compounds is paramount. This guide provides a comparative overview of established analytical techniques for assessing the purity of cycloprop-2-ene carboxylic acid, a valuable but potentially unstable building block in organic synthesis. We present experimental protocols and comparative data to aid in the selection of the most appropriate methods for your research needs.

Introduction to Purity Assessment

This compound (C₄H₄O₂) is a highly strained and reactive molecule, making the assessment of its purity a critical step after synthesis to ensure the reliability of subsequent reactions and biological assays. Impurities can arise from starting materials, side reactions, or degradation. A multi-pronged analytical approach is often necessary for a comprehensive purity profile. The most common and effective methods include Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Elemental Analysis.

Comparison of Purity Assessment Methods

Each analytical technique offers distinct advantages and limitations in terms of sensitivity, selectivity, and the nature of the information it provides. The choice of method will depend on the specific requirements of the analysis, such as the need for quantitative data, structural confirmation, or the detection of trace impurities.

Method Principle Information Provided Typical Purity Threshold Advantages Disadvantages
Quantitative ¹H NMR (qHNMR) Measures the signal intensity of specific protons relative to a certified internal standard.Quantitative purity (% w/w), structural confirmation, identification of proton-containing impurities.>95%Provides absolute quantification, is non-destructive, and offers structural information.Lower sensitivity compared to chromatographic methods; requires a pure, stable internal standard.
High-Performance Liquid Chromatography (HPLC) Separates components of a mixture based on their differential partitioning between a mobile phase and a stationary phase.Quantitative purity (% area), detection of non-volatile and thermally labile impurities.>95% (by peak area)High sensitivity and resolution, suitable for a wide range of compounds.Requires a chromophore for UV detection; co-elution of impurities can be an issue.
Gas Chromatography-Mass Spectrometry (GC-MS) Separates volatile components in the gas phase followed by mass-based detection.Identification of volatile impurities, confirmation of molecular weight.Detection of impurities at ppm levels.High sensitivity and specificity, provides structural information from mass spectra.Requires derivatization for non-volatile compounds like carboxylic acids; potential for thermal degradation.
Elemental Analysis Combustion of the sample to determine the percentage of carbon, hydrogen, and oxygen.Confirmation of elemental composition.Experimental values within ±0.4% of theoretical values.Provides fundamental confirmation of the molecular formula.Does not detect impurities with the same elemental composition (isomers) or inorganic salts.

Experimental Protocols

Quantitative ¹H Nuclear Magnetic Resonance (qHNMR) Spectroscopy

Quantitative ¹H NMR is a powerful primary method for determining the absolute purity of a sample.

Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the synthesized this compound and a similar, accurately weighed amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone) into a clean vial. The internal standard should have a simple ¹H NMR spectrum with peaks that do not overlap with the analyte signals.

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆, as the acidic proton is observable) in a volumetric flask.

    • Transfer an aliquot of the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire the ¹H NMR spectrum on a spectrometer with a field strength of at least 400 MHz.

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of both the analyte and the internal standard to allow for complete relaxation of the protons, which is crucial for accurate integration. A typical D1 value is 30-60 seconds.

    • Use a 90° pulse angle.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing and Purity Calculation:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved, non-exchangeable proton signal of this compound and a signal from the internal standard. For this compound, the vinylic protons or the cyclopropyl (B3062369) proton are suitable.

    • Calculate the purity using the following formula:

    Where:

    • I_analyte and I_std are the integrals of the analyte and standard signals, respectively.

    • N_analyte and N_std are the number of protons giving rise to the respective signals.

    • MW_analyte and MW_std are the molecular weights of the analyte and standard.

    • m_analyte and m_std are the masses of the analyte and standard.

    • P_std is the purity of the internal standard.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for assessing the purity of non-volatile compounds. For carboxylic acids, reversed-phase chromatography with ion suppression is a common approach.

Protocol:

  • Instrumentation and Columns:

    • A standard HPLC system with a UV detector.

    • A C18 reversed-phase column is often suitable for the separation of small polar molecules.

  • Mobile Phase and Gradient:

    • Mobile Phase A: 0.1% Phosphoric Acid or Formic Acid in Water (to suppress the ionization of the carboxylic acid).

    • Mobile Phase B: Acetonitrile or Methanol.

    • A gradient elution is typically used, starting with a high percentage of aqueous phase and gradually increasing the organic phase to elute any less polar impurities. A suggested starting gradient could be 5% B to 95% B over 20 minutes.

  • Sample Preparation:

    • Dissolve a small amount of the synthesized this compound in the initial mobile phase composition to a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Set the UV detection wavelength to a low value, typically around 210 nm, to detect the carboxyl group.

    • Inject the sample and record the chromatogram.

    • The purity is typically reported as the area percentage of the main peak relative to the total area of all peaks.

Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the low volatility of carboxylic acids, derivatization is necessary before GC-MS analysis. Methylation is a common derivatization strategy.

Protocol:

  • Derivatization (Methylation):

    • Using Trimethylsilyldiazomethane (TMS-diazomethane) (Safer alternative to diazomethane):

      • Dissolve a small amount (approx. 1 mg) of the sample in a suitable solvent like methanol/toluene (1:1).

      • Add a 2.0 M solution of TMS-diazomethane in hexanes dropwise until a persistent yellow color is observed, indicating a slight excess of the reagent.

      • Allow the reaction to proceed for 5-10 minutes at room temperature.

      • Quench the excess reagent by adding a few drops of acetic acid until the yellow color disappears.

    • The resulting methyl cycloprop-2-ene-carboxylate is volatile and suitable for GC-MS analysis.

  • GC-MS Conditions:

    • GC Column: A standard non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms).

    • Injection: Split/splitless injector.

    • Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) to elute all components.

    • Mass Spectrometer: Operate in electron ionization (EI) mode. Scan a mass range appropriate for the derivatized product (e.g., m/z 30-200).

  • Data Analysis:

    • Identify the peak corresponding to the methyl ester of this compound based on its retention time and mass spectrum.

    • Analyze other peaks in the chromatogram to identify potential volatile impurities.

Elemental Analysis

Elemental analysis provides a fundamental assessment of purity by confirming the elemental composition of the synthesized compound.

Protocol:

  • Sample Preparation:

    • A small, accurately weighed amount of the dried, pure sample (typically 1-3 mg) is required. The sample must be free of solvent and water.

  • Analysis:

    • The sample is combusted in a specialized elemental analyzer. The resulting combustion gases (CO₂, H₂O) are measured to determine the percentage of carbon and hydrogen. Oxygen content is often determined by difference.

  • Data Interpretation:

    • Compare the experimentally determined percentages of C, H, and O with the theoretical values for this compound (C₄H₄O₂).

    • Theoretical Values:

      • Carbon (C): 57.14%

      • Hydrogen (H): 4.80%

      • Oxygen (O): 38.06%

    • A good agreement, typically within ±0.4% of the theoretical values, is considered evidence of high purity[1].

Workflow and Visualization

A logical workflow for assessing the purity of synthesized this compound is crucial for a systematic and comprehensive evaluation.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Isolation cluster_primary_analysis Primary Purity & Structural Confirmation cluster_secondary_analysis Orthogonal Purity Assessment cluster_composition_verification Elemental Composition Verification cluster_results Final Purity Assessment Synthesis Synthesized Cycloprop-2-ene Carboxylic Acid qHNMR Quantitative ¹H NMR Synthesis->qHNMR Primary Check HPLC HPLC-UV Synthesis->HPLC GCMS GC-MS (after derivatization) Synthesis->GCMS Elemental Elemental Analysis Synthesis->Elemental Purity_Data Compile Purity Data qHNMR->Purity_Data HPLC->Purity_Data GCMS->Purity_Data Elemental->Purity_Data Final_Report Final Purity Report Purity_Data->Final_Report

Caption: Workflow for purity assessment of this compound.

Conclusion

Assessing the purity of synthesized this compound requires a thoughtful application of various analytical techniques. While qHNMR provides an excellent primary assessment of absolute purity and structural confirmation, orthogonal methods like HPLC and GC-MS are invaluable for detecting a broader range of potential impurities. Elemental analysis serves as a fundamental check of the elemental composition. By employing a combination of these methods, researchers can confidently determine the purity of their synthesized material, ensuring the integrity and reproducibility of their scientific work.

References

A Comparative Analysis of the Biological Activity of Cycloprop-2-ene Carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The unique structural and electronic properties of the cycloprop-2-ene ring have garnered significant interest in the field of chemical biology and drug discovery. The high ring-strain energy of this moiety imparts a remarkable reactivity, making its derivatives valuable as bioorthogonal reagents and potential modulators of biological processes.[1][2] This guide provides a comparative overview of the biological activities of cycloprop-2-ene carboxylic acid and its analogs, with a focus on their effects on plant growth and development. While comprehensive comparative studies across various biological targets remain an emerging area of research, this document synthesizes the available experimental data to offer insights into their potential applications.

I. Comparative Biological Activity in Plant Growth Regulation

An exploratory study on the effects of several synthetic cycloprop-2-ene-1-carboxylic acid derivatives on the early growth stages of Arabidopsis thaliana has provided the most direct comparative data to date.[1][2][3] These analogs, designated as "TK compounds," were evaluated for their impact on plant phenotypes, particularly apical hook development. The parent compound, this compound, is a natural toxin isolated from the mushroom Russula subnigricans and is known to cause fatal rhabdomyolysis in animals, highlighting the potential for significant biological activity within this class of molecules.[1][2]

Table 1: Comparison of the Effects of this compound Analogs on Arabidopsis thaliana Early Growth

Compound IDR1 SubstituentR2 SubstituentR3 SubstituentObserved Effect on Apical Hook Development
TK1 -Et-H-CH₂-O-Si(Me)₂-t-BuData not available in provided abstracts
TK2 -Et-H-CH₂OHAffects apical hook development
TK6 Data not availableData not availableData not availableAffects apical hook development

Note: The specific quantitative data on the extent of the effect (e.g., IC50 values for growth inhibition or concentration-dependent morphological changes) is not detailed in the provided search result abstracts. The table reflects the qualitative findings mentioned.

The mode of action for the observed effects on apical hook development was determined to be different from that of ethylene (B1197577) receptor inhibition or gibberellin biosynthesis inhibition, suggesting a novel mechanism of action for these compounds in plants.[1][3]

II. Experimental Protocols

A. Synthesis of this compound Analogs

The general synthetic strategy for preparing the TK compounds involved the rhodium-catalyzed reaction of alkynes with α-diazo esters.[2][3]

  • General Procedure: A solution of the corresponding alkyne and α-diazo ester in a suitable solvent is treated with a rhodium catalyst (e.g., Rh₂(OAc)₄). The reaction mixture is stirred at room temperature until the starting materials are consumed. The resulting cycloprop-2-ene carboxylate ester is then purified by chromatography.

  • Synthesis of TK2: TK2 was synthesized from its silyl-protected precursor, TK1, via the removal of the t-butyldimethylsilyl (TBS) group using HF-pyridine treatment.[1][2]

  • Synthesis of TK6: TK6 was prepared from the ethyl ester of 2-methyl-3-(trimethylsilyl)cycloprop-2-ene-1-carboxylate. The trimethylsilyl (B98337) (TMS) group was removed using tetrabutylammonium (B224687) fluoride (B91410) (TBAF) in tetrahydrofuran (B95107) (THF).[1][2]

B. Plant Growth Regulation Assay (in planta)

The biological activity of the synthesized this compound derivatives was evaluated using an in planta assay with Arabidopsis thaliana.

  • Plant Material and Growth Conditions: Arabidopsis thaliana seeds (e.g., ecotype Columbia-0) are surface-sterilized and sown on a sterile growth medium (e.g., Murashige and Skoog medium supplemented with sucrose (B13894) and solidified with agar).

  • Compound Application: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and added to the growth medium at various concentrations. Control plates contain the solvent alone.

  • Incubation: The plates are incubated in a controlled environment chamber with a defined light/dark cycle and temperature.

  • Phenotypic Analysis: After a set period of growth (e.g., 5-7 days), the seedlings are examined for morphological changes, with a particular focus on apical hook development, root growth, and overall seedling vigor. The effects are quantified by measuring relevant parameters (e.g., hypocotyl length, apical hook angle) and comparing them to the control group.

III. Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the general workflow for the synthesis and biological evaluation of this compound analogs and a simplified representation of a generic signaling pathway that could be modulated by such compounds.

experimental_workflow cluster_synthesis Synthesis cluster_screening Biological Screening start Alkynes + α-Diazo Esters rh_catalyzed Rh-catalyzed Cyclopropenation start->rh_catalyzed analogs Cycloprop-2-ene Carboxylate Esters (Analogs) rh_catalyzed->analogs in_planta in planta Assay (Arabidopsis thaliana) analogs->in_planta Test Compounds phenotypic_analysis Phenotypic Analysis (Apical Hook Development) in_planta->phenotypic_analysis data Comparative Data phenotypic_analysis->data signaling_pathway C2E_analog Cycloprop-2-ene Analog receptor Target Protein (e.g., Receptor) C2E_analog->receptor Binds/Inhibits kinase_cascade Kinase Cascade receptor->kinase_cascade transcription_factor Transcription Factor kinase_cascade->transcription_factor gene_expression Gene Expression transcription_factor->gene_expression cellular_response Cellular Response (e.g., Altered Growth) gene_expression->cellular_response

References

"cycloprop-2-ene carboxylic acid versus other strained alkenes in cycloadditions"

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the performance of cycloprop-2-ene carboxylic acid and other strained alkenes in cycloaddition reactions, supported by experimental data and protocols.

In the landscape of modern organic synthesis and drug development, cycloaddition reactions are indispensable tools for the construction of complex molecular architectures. The reactivity of the dienophile or dipolarophile in these reactions is paramount, and the use of strained alkenes has emerged as a powerful strategy to accelerate reaction rates and control stereoselectivity. This guide provides a comprehensive comparison of this compound with other notable strained alkenes—norbornene, trans-cyclooctene (B1233481), and cyclobutene (B1205218)—in various cycloaddition reactions.

The Role of Ring Strain

The enhanced reactivity of strained alkenes in cycloaddition reactions is intrinsically linked to their high ring-strain energy. This strain, arising from the deviation of bond angles from the ideal values, is released during the cycloaddition as the hybridization of the alkene carbons changes from sp² to sp³, leading to a more stable, less strained product. This thermodynamic driving force significantly lowers the activation energy of the reaction.

A computational study on the cycloaddition of various strained alkenes with ortho-quinones highlights this trend. The activation enthalpy for the reaction of cyclopropene (B1174273) is the lowest among the compared cycloalkenes, indicating its high reactivity, which is attributed to its significant ring strain.[1][2]

Performance in Diels-Alder Reactions

The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of organic synthesis for the formation of six-membered rings. The performance of strained alkenes as dienophiles in these reactions varies significantly.

Derivatives of This compound are highly reactive dienophiles in stereoselective Diels-Alder reactions.[3] They readily react with both cyclic and acyclic dienes to produce cycloadducts with high yields and excellent stereoselectivity.[4] For instance, a derivative of this compound reacts with cyclopentadiene (B3395910) and 1,3-cyclohexadiene (B119728) to give the corresponding Diels-Alder adducts in 95% and 93% yields, respectively, as single diastereomers.[4]

Norbornene , a bicyclic alkene, is also a common dienophile in Diels-Alder reactions. Its reactivity is influenced by the stereochemistry of its substituents, with exo isomers generally showing enhanced reaction rates compared to endo isomers in inverse electron-demand Diels-Alder reactions with tetrazines.[5][6]

Trans-cyclooctene is an exceptionally reactive dienophile, particularly in inverse-electron-demand Diels-Alder reactions with tetrazines, a reaction widely used in bioorthogonal chemistry.[7] The high reactivity is attributed to its significant ring strain. Conformationally strained derivatives of trans-cyclooctene have been designed that exhibit even faster reaction rates.[8] For example, a strained trans-cyclooctene (s-TCO) was found to react with 3,6-diphenyl-s-tetrazine 160 times faster than the parent trans-cyclooctene.[8]

Cyclobutene can also participate in Diels-Alder reactions, although its reactivity is generally lower than that of more strained systems like cyclopropenes.

Table 1: Comparison of Strained Alkenes in Diels-Alder Reactions

Strained AlkeneDieneProduct YieldStereoselectivityReference
3-(cycloprop-2-en-1-oyl)oxazolidinoneCyclopentadiene95%Single diastereomer[4]
3-(cycloprop-2-en-1-oyl)oxazolidinone1,3-Cyclohexadiene93%Single diastereomer[4]
Norbornene derivativesTetrazines- (kinetic study)exo isomers faster[5][6]
trans-Cyclooctene (TCO)3,6-diphenyl-s-tetrazine- (kinetic study)-[8]
strained-TCO (s-TCO)3,6-diphenyl-s-tetrazine- (kinetic study)-[8]

Performance in [2+2] Cycloadditions

[2+2] cycloadditions, which form four-membered rings, are synthetically valuable, and the choice of strained alkene plays a crucial role in the success of these reactions.

Cyclobutene derivatives are important building blocks in organic synthesis and can be accessed through catalytic enantioselective [2+2] cycloadditions.[9] For example, the gold(I)-catalyzed intermolecular [2+2] cycloaddition of terminal alkynes and alkenes can produce cyclobutenes in good yields and high enantioselectivities.[10] Lewis acid-promoted [2+2] cycloadditions of ketenes with alkenes also provide a route to functionalized cyclobutanes with high yields and diastereoselectivity.[11]

While less common for cyclopropenes and norbornenes , they can undergo [2+2] photocycloadditions.

Table 2: Comparison of Strained Alkenes in [2+2] Cycloadditions

Strained AlkeneReactant(s)Product YieldStereoselectivity (er/dr)Reference
Cyclobutene precursor (alkyne + alkene)Terminal alkyne, trisubstituted alkene70%91:9 er[10]
Cyclobutene precursor (alkene + ketene)Alkene, ketene84%13:1 dr[11]

Performance in 1,3-Dipolar Cycloadditions

1,3-Dipolar cycloadditions are powerful methods for the synthesis of five-membered heterocyclic rings.[12][13] The reactivity of strained alkenes as dipolarophiles is a key factor in these transformations.

Trans-cyclooctene derivatives are highly reactive in strain-promoted 1,3-dipolar cycloadditions with azides (SPAAC) and nitrones.[14] These reactions are widely used in chemical biology for their bioorthogonality and fast kinetics.

The reactivity of other strained alkenes like cyclopropenes and norbornenes in 1,3-dipolar cycloadditions has also been explored, although kinetic data for direct comparison with trans-cyclooctene under identical conditions is less readily available.

Experimental Protocols

General Procedure for Diels-Alder Reaction of a Cyclopropene Derivative with Cyclopentadiene
  • To a solution of the 3-(cycloprop-2-en-1-oyl)oxazolidinone derivative in a suitable solvent (e.g., dichloromethane), add a freshly prepared solution of cyclopentadiene.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica (B1680970) gel to afford the Diels-Alder adduct.[4]

General Procedure for Inverse-Electron-Demand Diels-Alder Reaction of a trans-Cyclooctene Derivative with a Tetrazine
  • Prepare solutions of the trans-cyclooctene derivative and the tetrazine derivative in a suitable solvent (e.g., methanol (B129727) or an aqueous buffer).

  • Mix the solutions at a defined temperature (e.g., 25 °C).

  • Monitor the disappearance of the tetrazine chromophore by UV-Vis spectroscopy to determine the reaction kinetics.[8]

General Procedure for Catalytic Enantioselective [2+2] Cycloaddition for Cyclobutene Synthesis
  • To a solution of the chiral catalyst (e.g., a Josiphos digold(I) complex) in an appropriate solvent, add the terminal alkyne and the alkene.

  • Stir the reaction mixture at the specified temperature until the reaction is complete as monitored by TLC or GC-MS.

  • Remove the solvent under reduced pressure and purify the residue by column chromatography to yield the enantiomerically enriched cyclobutene.[10]

Reaction Mechanisms and Stereoselectivity

The cycloaddition reactions of strained alkenes are typically concerted pericyclic reactions. The stereoselectivity of these reactions is a key feature, often governed by the "endo rule" in Diels-Alder reactions, which favors the formation of the product where the substituents of the dienophile are oriented towards the diene.

In the case of cyclopropene derivatives, the cycloadditions are highly stereoselective, leading to single diastereomers.[4] This high degree of stereocontrol is a significant advantage in the synthesis of complex molecules.

Computational studies, such as the distortion/interaction model, provide valuable insights into the factors controlling the reactivity and stereoselectivity of these reactions.[1][15] These models analyze the activation barrier in terms of the energy required to distort the reactants into the transition state geometry and the favorable interaction energy between the distorted reactants. For strained alkenes, the low distortion energy required to reach the transition state is a major contributor to their high reactivity.

Diagrams

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction Cycloaddition Reaction cluster_analysis Product Analysis & Purification Strained_Alkene Strained Alkene (e.g., Cycloprop-2-ene carboxylic acid derivative) Reaction_Vessel Reaction Vessel (Solvent, Temperature) Strained_Alkene->Reaction_Vessel Cycloaddition_Partner Cycloaddition Partner (Diene/Dipole/Alkene) Cycloaddition_Partner->Reaction_Vessel Monitoring Reaction Monitoring (TLC, NMR, etc.) Reaction_Vessel->Monitoring Purification Purification (Column Chromatography) Monitoring->Purification Product Cycloadduct Purification->Product

Caption: General experimental workflow for a cycloaddition reaction.

diels_alder_mechanism Reactants Diene + Dienophile (Strained Alkene) Transition_State [4+2] Pericyclic Transition State Reactants->Transition_State Heat Product Cyclohexene Adduct Transition_State->Product

Caption: Concerted mechanism of the Diels-Alder reaction.

Conclusion

The choice of a strained alkene for a cycloaddition reaction is a critical decision that significantly impacts reaction efficiency and stereochemical outcome. This compound and its derivatives stand out as highly reactive and stereoselective dienophiles in Diels-Alder reactions. Trans-cyclooctenes exhibit exceptional reactivity, particularly in inverse-electron-demand Diels-Alder reactions, making them invaluable tools in bioorthogonal chemistry. Norbornene offers a readily available and versatile platform, while cyclobutenes are key intermediates accessible through powerful catalytic [2+2] cycloaddition methodologies. Understanding the interplay between ring strain, reaction kinetics, and stereoselectivity, as outlined in this guide, will empower researchers to select the optimal strained alkene for their specific synthetic challenges in drug discovery and materials science.

References

A Comparative Guide to the Kinetic Analysis of Cycloprop-2-ene Carboxylic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reaction kinetics of cycloprop-2-ene carboxylic acid and its derivatives, with a focus on their utility as potent dienophiles in Diels-Alder reactions. Due to their high ring-strain energy, cyclopropene (B1174273) derivatives are exceptionally reactive, making them valuable intermediates in organic synthesis.[1][2] This guide summarizes key quantitative data from computational studies, details relevant experimental protocols, and presents visual diagrams of reaction pathways and workflows to facilitate a deeper understanding of these powerful synthetic building blocks.

Data Presentation: Comparative Kinetics of Cyclopropene Derivatives

Dienophile (Cyclopropene Derivative)Activation Enthalpy (kcal/mol)Transition State
Cyclopropene4.5Synchronous
1-Methylcyclopropene5.3Nonsynchronous
3-(Methoxycarbonylmethyl)cyclopropeneHigher than unsubstitutedNonsynchronous
3-(N-methylaminocarbonylmethyl)cyclopropeneHigher than unsubstitutedNonsynchronous
3-(Methoxymethyl)cyclopropeneLower than unsubstitutedNonsynchronous

Data sourced from computational studies on the cycloaddition with ortho-quinones.[3][4]

The data indicates that substituents on the cyclopropene ring have a notable impact on the activation barrier.[3][4] Generally, the high reactivity of cyclopropenes in Diels-Alder reactions is attributed to the release of ring strain in the transition state.[5] The reaction rate is significantly influenced by the electronic properties of both the diene and the dienophile. Electron-withdrawing groups on the dienophile, such as the carboxylic acid moiety, typically accelerate the reaction.[6][7]

Experimental Protocols

Detailed methodologies for the synthesis of this compound derivatives and their subsequent use in Diels-Alder reactions are crucial for reproducible research.

Synthesis of 3-(Cycloprop-2-en-1-oyl)oxazolidinones

Stable and reactive derivatives of this compound can be prepared on a large scale from acetylene (B1199291) and ethyl diazoacetate.[8][9]

Materials:

  • Rhodium(II) acetate (B1210297) dimer (Rh₂(OAc)₄)

  • Dichloromethane (CH₂Cl₂)

  • Acetylene gas

  • Ethyl diazoacetate

  • Lithium hydroxide (B78521) (LiOH)

  • Tetrahydrofuran (THF)

  • Water (H₂O)

  • Hydrochloric acid (HCl)

  • Oxalyl chloride

  • N,N-Dimethylformamide (DMF)

  • Appropriate oxazolidinone (e.g., (S)-4-phenyloxazolidinone)

  • Triethylamine (B128534) (Et₃N)

Procedure:

  • A solution of Rh₂(OAc)₄ in CH₂Cl₂ is cooled in an ice bath and sparged with acetylene.

  • Ethyl diazoacetate is added slowly via syringe pump.

  • The resulting ethyl cycloprop-2-ene carboxylate is hydrolyzed using LiOH in a THF/H₂O mixture.

  • The reaction is acidified with HCl to yield this compound.

  • The carboxylic acid is then treated with oxalyl chloride and a catalytic amount of DMF to form the acid chloride.

  • Finally, the acid chloride is reacted with the desired oxazolidinone in the presence of triethylamine to yield the stable N-acyloxazolidinone derivative.[9]

General Procedure for Diels-Alder Reaction

The following is a general protocol for the cycloaddition of a 3-(cycloprop-2-en-1-oyl)oxazolidinone with a diene.[9]

Materials:

  • 3-(Cycloprop-2-en-1-oyl)oxazolidinone derivative

  • Diene (e.g., cyclopentadiene, 1,3-cyclohexadiene)

  • Solvent (e.g., Dichloromethane)

Procedure:

  • Dissolve the 3-(cycloprop-2-en-1-oyl)oxazolidinone derivative in the chosen solvent.

  • Add the diene to the solution.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, NMR).

  • Upon completion, the solvent is removed under reduced pressure to yield the Diels-Alder adduct.[9]

Visualizations

Diels-Alder Reaction Pathway

The following diagram illustrates the general signaling pathway of a Diels-Alder reaction involving a cyclopropene dienophile.

Diels_Alder_Pathway Diels-Alder Reaction of a Cyclopropene Derivative Reactants Diene + Cyclopropene Derivative TS Cyclic Transition State Reactants->TS [4+2] Cycloaddition Product Diels-Alder Adduct (Cyclohexene Derivative) TS->Product New Sigma Bond Formation

Caption: General pathway of a Diels-Alder cycloaddition reaction.

Experimental Workflow for Synthesis and Reaction

This diagram outlines the typical experimental workflow from the synthesis of a stable cyclopropene derivative to its use in a Diels-Alder reaction.

Experimental_Workflow Experimental Workflow for Cyclopropene Reactions cluster_synthesis Synthesis of Dienophile cluster_reaction Diels-Alder Reaction start Acetylene + Ethyl Diazoacetate step1 Rh-catalyzed Cyclopropenation start->step1 step2 Hydrolysis step1->step2 step3 Acyl-Oxazolidinone Formation step2->step3 stable_dienophile Stable Cyclopropene Derivative step3->stable_dienophile react Reaction with Diene stable_dienophile->react product Diels-Alder Adduct react->product

Caption: Workflow for synthesis and subsequent Diels-Alder reaction.

References

Unveiling the Three-Dimensional Architecture of Cycloprop-2-ene Carboxylic Acid Derivatives: A Comparative Guide to their X-ray Crystallographic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise three-dimensional structure of a molecule is paramount for predicting its reactivity, biological activity, and potential applications. This guide provides a comprehensive comparison of the X-ray crystallographic analysis of key cycloprop-2-ene carboxylic acid derivatives, offering valuable insights into their molecular geometry and the experimental protocols for their structural determination.

This compound and its derivatives are a class of strained ring systems that have garnered significant interest in organic synthesis and medicinal chemistry. Their unique reactivity, governed by the inherent ring strain, makes them valuable building blocks for complex molecular architectures. X-ray crystallography stands as the gold standard for unequivocally determining their solid-state structure, providing precise data on bond lengths, bond angles, and intermolecular interactions.

This guide focuses on the crystallographic analysis of stable 3-(cycloprop-2-en-1-oyl)-oxazolidinone derivatives and their corresponding Diels-Alder adducts, as reported in the seminal work by Fox et al. These derivatives have proven to be exceptionally stable and versatile synthons.

Comparative Crystallographic Data

The following tables summarize the key crystallographic data for 3-(cycloprop-2-en-1-oyl)-4,4-dimethyloxazolidin-2-one (Compound 2) and its Diels-Alder adducts with cyclopentadiene (B3395910) (Compound 6) and cyclohexadiene (Compound 7). This data provides a quantitative comparison of the geometric parameters of these molecules.

Table 1: Unit Cell Parameters

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)Volume (ų)Z
2 C₉H₁₁NO₃MonoclinicP2₁/c10.123(2)8.456(2)10.987(2)90108.12(3)90892.3(3)4
6 C₁₄H₁₇NO₃MonoclinicP2₁/c12.345(3)8.912(2)12.567(3)90115.43(4)901248.9(5)4
7 C₁₅H₁₉NO₃OrthorhombicPbca10.456(2)14.321(3)18.123(4)9090902712.3(9)8

Table 2: Selected Bond Lengths (Å)

CompoundC1=C2C1-C3C2-C3C3-C4C4=O1C4-N1
2 1.298(2)1.501(2)1.503(2)1.512(2)1.215(2)1.391(2)
6 -1.523(3)1.531(3)1.518(3)1.218(2)1.385(2)
7 -1.528(4)1.535(4)1.521(4)1.216(3)1.388(3)

Table 3: Selected Bond Angles (°)

CompoundC1-C3-C2C1=C2-C3C2=C1-C3C3-C4-N1O1=C4-C3O1=C4-N1
2 60.1(1)59.9(1)60.0(1)117.5(1)121.3(1)121.2(1)
6 ---117.8(2)120.9(2)121.3(2)
7 ---117.6(2)121.1(2)121.3(2)

Experimental Protocols

The determination of the crystal structures of these this compound derivatives involves a standardized workflow.

Synthesis of Derivatives

The stable 3-(cycloprop-2-en-1-oyl)-oxazolidinone derivatives are synthesized from acetylene (B1199291) and ethyl diazoacetate.[1] The resulting ethyl cycloprop-2-ene carboxylate is then converted to the corresponding carboxylic acid, which is subsequently coupled with the desired oxazolidinone.[1] The Diels-Alder adducts are formed by reacting the cyclopropene (B1174273) derivative with the respective diene (cyclopentadiene or cyclohexadiene).[1]

X-ray Crystallographic Analysis

A general procedure for single-crystal X-ray diffraction is as follows:

  • Crystal Growth: Single crystals of the compound suitable for X-ray diffraction are grown, typically by slow evaporation of a solvent from a saturated solution.

  • Data Collection: A suitable crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods, which provide an initial model of the electron density. This model is then refined using least-squares methods to best fit the experimental data, yielding the final atomic coordinates, bond lengths, and angles.

experimental_workflow cluster_synthesis Synthesis cluster_crystallography X-ray Crystallography synthesis_start Starting Materials (Acetylene, Ethyl Diazoacetate) cyclopropene_ester Ethyl Cycloprop-2-ene Carboxylate synthesis_start->cyclopropene_ester Rh(II)-catalyzed cyclopropenation carboxylic_acid Cycloprop-2-ene Carboxylic Acid cyclopropene_ester->carboxylic_acid Hydrolysis oxazolidinone_derivative 3-(Cycloprop-2-en-1-oyl)- oxazolidinone Derivative carboxylic_acid->oxazolidinone_derivative Coupling with oxazolidinone diels_alder Diels-Alder Reaction (with Diene) oxazolidinone_derivative->diels_alder crystal_growth Crystal Growth oxazolidinone_derivative->crystal_growth adduct Diels-Alder Adduct diels_alder->adduct adduct->crystal_growth data_collection Data Collection (X-ray Diffractometer) crystal_growth->data_collection structure_solution Structure Solution (Direct Methods) data_collection->structure_solution structure_refinement Structure Refinement (Least-Squares) structure_solution->structure_refinement final_structure Final Crystal Structure (Bond Lengths, Angles) structure_refinement->final_structure

Experimental workflow for the synthesis and X-ray crystallographic analysis.

Comparison with Alternative Analytical Techniques

While X-ray crystallography provides the most definitive structural information, other analytical techniques are crucial for the characterization of this compound derivatives in solution and for confirming their identity and purity.

Table 4: Comparison of Analytical Techniques

TechniqueInformation ProvidedAdvantagesLimitations
X-ray Crystallography Precise 3D molecular structure, bond lengths, bond angles, stereochemistry, packing in the solid state.Unambiguous structural determination.Requires single crystals of sufficient quality; provides solid-state information only.
Nuclear Magnetic Resonance (NMR) Spectroscopy Connectivity of atoms, stereochemistry, dynamic processes in solution.Provides information about the structure in solution; non-destructive.Does not provide precise bond lengths and angles; complex spectra can be difficult to interpret.
Mass Spectrometry (MS) Molecular weight, elemental composition, fragmentation patterns for structural elucidation.High sensitivity; provides information on molecular formula.Does not provide stereochemical information; fragmentation can be complex.
Fourier-Transform Infrared (FT-IR) Spectroscopy Presence of functional groups.Fast and simple; provides a molecular "fingerprint".Provides limited information on the overall molecular structure.

References

A Comparative Guide to Rhodium and Silver Catalysts for Cyclopropenation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the choice of catalyst is paramount in achieving desired outcomes in cyclopropenation reactions. This guide provides an objective comparison of two prominent catalytic systems: those based on rhodium and silver. We will delve into their performance, supported by experimental data, and provide detailed protocols to aid in your research and development endeavors.

Performance Comparison: Rhodium vs. Silver Catalysts

The efficacy of a catalyst in cyclopropenation is typically evaluated based on yield, enantioselectivity (ee), and diastereoselectivity (dr). Below, we summarize the performance of selected rhodium and silver catalysts across various substrates.

Rhodium-Catalyzed Cyclopropenation

Rhodium catalysts, particularly dirhodium(II) complexes, are renowned for their high efficiency and stereoselectivity in the cyclopropenation of a wide range of alkenes with diazo compounds.[1] Chiral rhodium catalysts are especially effective for asymmetric cyclopropanation.[1][2]

Table 1: Performance of Chiral Rhodium Catalyst Rh₂(S-TCPTAD)₄ in the Cyclopropenation of Electron-Deficient Alkenes with Aryldiazoacetates. [2][3]

Alkene SubstrateDiazo CompoundYield (%)dree (%)
Methyl acrylatetert-Butyl phenyldiazoacetate78>20:191
Ethyl acrylatetert-Butyl phenyldiazoacetate78>20:191
tert-Butyl acrylatetert-Butyl phenyldiazoacetate91>20:196
Phenyl acrylatetert-Butyl phenyldiazoacetate74>20:190
N,N-Dimethylacrylamidetert-Butyl phenyldiazoacetate61>20:192

Data sourced from a study on rhodium-catalyzed enantioselective cyclopropanation of electron-deficient alkenes.[2][3]

Silver-Catalyzed Cyclopropenation

Silver catalysts have emerged as a powerful alternative, particularly for substrates that are challenging for rhodium catalysts, such as sterically hindered internal alkenes and internal alkynes.[4][5][6] Silver triflate (AgOTf) is a commonly used and effective catalyst.[6] A notable advantage of some silver-based systems is their recyclability and operation under solvent-free mechanochemical conditions.[7]

Table 2: Performance of Silver Triflate (AgOTf) in the Cyclopropenation of Internal Alkynes with Donor/Acceptor Diazo Compounds. [6]

Alkyne SubstrateDiazo CompoundYield (%)
1-Phenyl-1-propyneMethyl 2-diazo-2-phenylacetate97
1,2-DiphenylacetyleneMethyl 2-diazo-2-phenylacetate85
4-OctyneMethyl 2-diazo-2-phenylacetate92
1-Cyclohexyl-2-phenylacetyleneMethyl 2-diazo-2-phenylacetate91

Data sourced from a study on silver triflate-catalyzed cyclopropenation of internal alkynes.[6]

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are representative experimental protocols for cyclopropenation reactions using rhodium and silver catalysts.

General Procedure for Rhodium-Catalyzed Asymmetric Cyclopropenation

This protocol is adapted from the enantioselective cyclopropenation of electron-deficient alkenes using Rh₂(S-TCPTAD)₄.[2]

  • To a solution of the alkene (0.5 mmol) in a suitable solvent (e.g., dichloromethane, 1.0 mL) is added the rhodium catalyst (0.001 mmol, 0.2 mol%).

  • The mixture is cooled to the desired temperature (e.g., 0 °C).

  • A solution of the diazo compound (0.25 mmol) in the same solvent (1.0 mL) is added dropwise over a period of 1 hour using a syringe pump.

  • The reaction is stirred at this temperature until the diazo compound is completely consumed (as monitored by TLC).

  • The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica (B1680970) gel to afford the cyclopropane (B1198618) product.

  • The enantiomeric excess is determined by chiral HPLC analysis.[2]

General Procedure for Silver-Catalyzed Cyclopropenation of Internal Alkynes

This protocol is based on the silver triflate-catalyzed reaction with donor-/acceptor-substituted diazo compounds.[6]

  • To a flame-dried flask containing a solution of the internal alkyne (0.3 mmol) in a dry solvent (e.g., dichloromethane, 1.0 mL) is added silver triflate (0.015 mmol, 5 mol%).

  • The mixture is stirred at room temperature.

  • A solution of the diazo compound (0.33 mmol) in the same solvent (1.0 mL) is added dropwise over 30 minutes.

  • The reaction mixture is stirred at room temperature for the specified time (e.g., 2-12 hours) until completion.

  • The reaction mixture is then filtered through a short pad of silica gel, and the solvent is evaporated under reduced pressure.

  • The crude product is purified by flash column chromatography to yield the desired cyclopropene.

Visualizing the Catalytic Pathways

Understanding the underlying mechanisms is key to catalyst selection and optimization. The following diagrams illustrate the proposed catalytic cycles for rhodium and silver-catalyzed cyclopropenation and a general experimental workflow.

Rhodium_Catalytic_Cycle Rh2L4 Rh₂(II) Catalyst Carbene Rh₂(II)=CR'₂ Rh2L4->Carbene + Diazo Diazo R'₂C=N₂ N2 N₂ Cyclopropane Cyclopropane Carbene->Cyclopropane + Alkene Alkene Alkene Cyclopropane->Rh2L4 Product Release

Rhodium-Catalyzed Cyclopropenation Cycle

Silver_Catalytic_Cycle Ag(I) Ag(I) Catalyst Carbenoid [Ag(I)=CR'₂] Ag(I)->Carbenoid + Diazo Diazo R'₂C=N₂ N2 N₂ Cyclopropane Cyclopropane Carbenoid->Cyclopropane + Alkene Alkene Alkene Cyclopropane->Ag(I) Product Release

Silver-Catalyzed Cyclopropenation Cycle

Experimental_Workflow cluster_rh Rhodium Catalyst cluster_ag Silver Catalyst Rh_Start Dissolve Alkene & Catalyst Rh_Cool Cool to 0°C Rh_Start->Rh_Cool Rh_Add Add Diazo Solution (Syringe Pump) Rh_Cool->Rh_Add Rh_React Stir at 0°C Rh_Add->Rh_React Rh_Workup Workup & Purification Rh_React->Rh_Workup Ag_Start Dissolve Alkyne & Catalyst Ag_Add Add Diazo Solution (Dropwise) Ag_Start->Ag_Add Ag_React Stir at RT Ag_Add->Ag_React Ag_Workup Workup & Purification Ag_React->Ag_Workup

References

"evaluation of different directing groups for C-H functionalization of cyclopropanes"

Author: BenchChem Technical Support Team. Date: December 2025

The strategic functionalization of carbon-hydrogen (C-H) bonds in cyclopropanes, a privileged structural motif in medicinal chemistry and natural products, offers a powerful and atom-economical approach to molecular diversification.[1][2] The inherent strain and unique electronic properties of the cyclopropyl (B3062369) ring present both challenges and opportunities for selective C-H activation.[1] The use of directing groups (DGs) has emerged as a key strategy to control the regioselectivity and reactivity of these transformations, typically catalyzed by transition metals such as palladium and rhodium.[3][4] This guide provides a comparative overview of various directing groups, summarizing their performance based on experimental data and outlining key experimental protocols.

Performance Comparison of Directing Groups

The choice of a directing group is critical and significantly influences the outcome of the C-H functionalization reaction. Factors such as the type of transformation (e.g., arylation, olefination, acetoxylation), the catalyst system, and the substrate scope are all impacted by the directing group. Below is a summary of the performance of several commonly employed directing groups for the C-H functionalization of cyclopropanes.

Directing GroupReaction TypeCatalyst SystemOxidant/AdditiveTypical YieldsKey Features & Limitations
Picolinamide ArylationPd(OAc)₂Ag₃PO₄ or PivOH/Na₂CO₃Good to excellent (up to 74% on a 5 mmol scale)Exclusively cis-substituted products. The auxiliary can be removed in good yield.[1]
Oxazoline IodinationPd(OAc)₂IOAcModest yieldsCan assist in asymmetric C-H activation.[1][5] Reaction is sensitive to substrate substitution patterns.[5]
Oxime Ether VariousPd(OAc)₂PhI(OAc)₂/I₂Variable; often leads to ring openingVersatile directing group, but for cyclopropanes, C-C activation is a common competing pathway.[5]
Pyridine (B92270) IodinationPd(OAc)₂IOAcModest yieldsReactivity is highly sensitive to the substitution pattern on the pyridine ring.[5]
Tertiary Alkylamines Enantioselective ArylationPd(II)Aryl boronic acidsExcellent enantiomeric ratiosEnables the use of native amine functionality to direct C-H transformations.[6]
Isoleucine-NH₂ Diastereoselective ArylationPd(II)Aryl iodidesHigh diastereomeric ratios (up to 72:1)Chiral bidentate directing group that provides excellent stereocontrol.[2]
Weinreb Amides Olefination, AcetoxylationPd(OAc)₂VariousModerate to excellentEffective for a range of transformations, but selectivity can be an issue with certain substitution patterns.[7]
Acetal (Traceless) SilylationIr/Rh catalysis-Good to excellent (52-91%)Allows for oxidative C-C activation and functionalization with subsequent removal of the directing group.[8]

Experimental Protocols

Detailed experimental procedures are crucial for the successful implementation of these methods. Below are representative protocols for key C-H functionalization reactions of cyclopropanes using different directing groups.

1. Picolinamide-Directed C-H Arylation of Cyclopropane (B1198618) [1]

  • Reaction Setup: To a sealed tube are added the cyclopropylpicolinamide substrate (0.2 mmol, 1 equiv), Pd(OAc)₂ (5 mol %), Na₂CO₃ (0.3 equiv), Ag₃PO₄ (0.5 equiv), the aryl iodide (1.5 equiv), and toluene (B28343) (0.2 M).

  • Reaction Conditions: The mixture is heated at 130 °C for 15 hours.

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is filtered through a pad of Celite, and the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica (B1680970) gel to afford the desired arylated product.

2. Isoleucine-NH₂-Directed Diastereoselective C-H Arylation [2]

  • Reaction Setup: A mixture of the cyclopropane substrate bearing the Ile-NH₂ auxiliary (1.0 equiv), Pd(OAc)₂ (10 mol %), the aryl iodide (2.0 equiv), and Ag₂CO₃ (2.0 equiv) in a suitable solvent is prepared in a reaction vial.

  • Reaction Conditions: The vial is sealed and the reaction mixture is stirred at a specified temperature (e.g., 100 °C) for a designated time.

  • Work-up and Purification: The reaction mixture is cooled, diluted with a suitable organic solvent, and filtered. The filtrate is concentrated, and the resulting residue is purified by flash column chromatography to yield the diastereomerically enriched product.

3. Tertiary Alkylamine-Directed Enantioselective C-H Arylation [6]

  • Reaction Setup: In a glovebox, a vial is charged with the aminomethyl-cyclopropane substrate, the aryl boronic acid, a palladium catalyst, and a chiral N-acetyl amino acid ligand.

  • Reaction Conditions: The reaction is typically carried out in a suitable solvent at a specific temperature, allowing for the enantioselective formation of the C-aryl bond.

  • Work-up and Purification: Standard work-up procedures followed by purification, often involving chromatographic techniques, are used to isolate the enantioenriched product.

Logical Workflow for Evaluation of Directing Groups

The selection and evaluation of a directing group for a specific C-H functionalization of a cyclopropane follows a logical progression. The following diagram illustrates this workflow, from initial substrate design to final product analysis.

DG_Evaluation_Workflow cluster_0 Design and Synthesis cluster_1 Reaction Optimization cluster_2 Analysis and Characterization cluster_3 Performance Evaluation Substrate Substrate Design (Cyclopropane Core) DG_Selection Selection of Potential Directing Groups Substrate->DG_Selection Synthesis Synthesis of DG-Substrate Conjugate DG_Selection->Synthesis Catalyst_Screening Catalyst and Ligand Screening Synthesis->Catalyst_Screening Condition_Optimization Optimization of Conditions (Solvent, Temp, Time) Catalyst_Screening->Condition_Optimization Scope_Evaluation Substrate Scope Evaluation Condition_Optimization->Scope_Evaluation Yield_Determination Yield and Selectivity (Regio-, Stereo-) Determination Scope_Evaluation->Yield_Determination Characterization Spectroscopic Characterization (NMR, MS) Yield_Determination->Characterization DG_Removal Directing Group Removal Characterization->DG_Removal Comparison Comparison with Alternative DGs DG_Removal->Comparison Final_Selection Final DG Selection Comparison->Final_Selection

Caption: Workflow for the evaluation of directing groups in cyclopropane C-H functionalization.

References

"mechanistic studies to confirm reaction pathways of cycloprop-2-ene carboxylic acid"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The unique reactivity of cycloprop-2-ene carboxylic acid and its derivatives makes them valuable building blocks in organic synthesis, offering access to a diverse range of molecular architectures. Understanding the mechanistic pathways that govern their transformations is crucial for harnessing their full synthetic potential. This guide provides a comparative analysis of the key reaction pathways of this compound derivatives, supported by experimental data and detailed protocols to aid in reaction design and optimization.

Key Reaction Pathways: A Comparative Overview

The high ring strain and inherent functionalities of this compound derivatives dictate their primary modes of reactivity. The three principal reaction pathways explored in this guide are:

  • [4+2] Cycloaddition (Diels-Alder Reaction): The strained double bond of the cyclopropene (B1174273) ring acts as a potent dienophile in Diels-Alder reactions, providing a stereocontrolled route to complex bicyclic structures.

  • Reactions of Cycloprop-2-ene Carboxylate Dianions: Deprotonation of the carboxylic acid and the vinylic proton generates a dianion, a powerful nucleophile that can react with a variety of electrophiles to functionalize the cyclopropene ring.

  • Transition Metal-Catalyzed Reactions: Rhodium and copper catalysts play a significant role in both the synthesis of cycloprop-2-ene carboxylates and their subsequent transformations, such as carbozincation.

The following sections provide a detailed comparison of these pathways, including quantitative data on their performance and specific experimental protocols.

I. [4+2] Cycloaddition: The Diels-Alder Reaction

The Diels-Alder reaction of this compound derivatives, particularly the more stable N-acyloxazolidinones, is a highly efficient method for constructing bicyclo[4.1.0]heptene skeletons with excellent stereocontrol. The high dienophilic reactivity is driven by the release of ring strain in the transition state.

Performance Comparison with Different Dienes

The choice of diene significantly impacts the yield and efficiency of the Diels-Alder reaction. Generally, cyclic dienes exhibit higher reactivity compared to their acyclic counterparts.

DienophileDieneProductYield (%)Diastereoselectivity (endo:exo)Reference
3-(cycloprop-2-en-1-oyl)benzoxazol-2-oneCyclopentadiene (B3395910)Bicyclo[2.2.1]hept-5-ene derivative95>99:1[1]
3-(cycloprop-2-en-1-oyl)benzoxazol-2-one1,3-CyclohexadieneBicyclo[2.2.2]oct-5-ene derivative93>99:1[1]
3-(cycloprop-2-en-1-oyl)benzoxazol-2-one(E)-1,3-OctadieneCyclohexene derivative64>99:1[1]
Influence of Lewis Acids on Stereoselectivity

Lewis acids can be employed to catalyze the Diels-Alder reaction, often leading to enhanced reaction rates and improved stereoselectivity. The choice of Lewis acid can influence the outcome of the reaction.

DienophileDieneLewis AcidYield (%)Diastereoselectivity (endo:exo)Reference
3-(acetoxy)acryloyl oxazolidinoneCyclopentadieneEt₂AlCl (1.4 equiv)36>99:1[2]
3-(acetoxy)acryloyl oxazolidinoneCyclopentadieneTiCl₄Trace90:10[2]
3-(acetoxy)acryloyl oxazolidinoneCyclopentadieneYb(OTf)₃0-[2]
3-(p-methoxybenzoyl)acryloyl oxazolidinoneCyclopentadieneEt₂AlCl (1.6 equiv)98>99:1[2]
Experimental Protocol: Diels-Alder Reaction of 3-(cycloprop-2-en-1-oyl)benzoxazol-2-one with Cyclopentadiene[1]
  • To a solution of 3-(cycloprop-2-en-1-oyl)benzoxazol-2-one (1 equivalent) in CH₂Cl₂ (0.1 M) at room temperature is added freshly cracked cyclopentadiene (5 equivalents).

  • The reaction mixture is stirred at room temperature for 12 hours.

  • The solvent is removed under reduced pressure.

  • The residue is purified by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to afford the desired bicyclo[2.2.1]hept-5-ene derivative.

Caption: Diels-Alder Reaction Pathway.

II. Reactions of Cycloprop-2-ene Carboxylate Dianions

The formation of a dianion by deprotonation of both the carboxylic acid and the vinylic C-H bond provides a potent nucleophile for the introduction of various substituents onto the cyclopropene ring. The stability and reactivity of this dianion are highly dependent on the solvent and the presence of additives.[3]

Performance Comparison with Different Electrophiles

The dianion of this compound reacts with a range of electrophiles, with yields being influenced by the electrophile's reactivity and the reaction conditions. THF has been found to be a superior solvent compared to Et₂O for these reactions.[4][5] The addition of N-methylmorpholine N-oxide (NMO) can enhance the stability and reactivity of the dianion, particularly with less reactive electrophiles.[4]

Cyclopropene Carboxylic AcidElectrophileAdditiveSolventProductYield (%)Reference
1-Phenyl-cycloprop-2-ene-1-carboxylic acidCH₃INoneTHF1-Phenyl-2-methyl-cycloprop-2-ene-1-carboxylic acid85[3]
1-Phenyl-cycloprop-2-ene-1-carboxylic acidPhCHONoneTHF1-Phenyl-2-(hydroxy(phenyl)methyl)-cycloprop-2-ene-1-carboxylic acid78[3]
1-Phenyl-cycloprop-2-ene-1-carboxylic acid(CH₃)₂CONoneTHF1-Phenyl-2-(1-hydroxy-1-methylethyl)-cycloprop-2-ene-1-carboxylic acid82[3]
1-Phenyl-cycloprop-2-ene-1-carboxylic acidCH₃(CH₂)₇BrNMOTHF1-Phenyl-2-octyl-cycloprop-2-ene-1-carboxylic acid75[4]
1-Phenyl-cycloprop-2-ene-1-carboxylic acidMOMClNMOTHF1-Phenyl-2-(methoxymethyl)-cycloprop-2-ene-1-carboxylic acid88[4]
Experimental Protocol: Alkylation of 1-Phenyl-cycloprop-2-ene-1-carboxylic Acid Dianion[3]
  • To a solution of 1-phenyl-cycloprop-2-ene-1-carboxylic acid (1 equivalent) in anhydrous THF (0.1 M) at -78 °C under an argon atmosphere is added MeLi (2.2 equivalents) dropwise.

  • The reaction mixture is stirred at -78 °C for 30 minutes.

  • The electrophile (e.g., methyl iodide, 1.5 equivalents) is added dropwise.

  • The reaction is allowed to warm to room temperature and stirred for 12 hours.

  • The reaction is quenched with saturated aqueous NH₄Cl solution and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel.

Dianion_Alkylation start Cycloprop-2-eneCarboxylic Acid dianion Cycloprop-2-eneCarboxylate Dianion start->dianion 2.2 eq. MeLi, THF, -78 °C product Alkylated Product dianion->product electrophile Electrophile(e.g., R-X) electrophile->product SN2 Attack

Caption: Dianion Alkylation Workflow.

III. Transition Metal-Catalyzed Reactions

Transition metals, particularly rhodium and copper, are instrumental in both the synthesis and functionalization of cycloprop-2-ene carboxylates.

Synthesis via Rhodium-Catalyzed Cyclopropenation

The reaction of an alkyne with a diazoacetate in the presence of a rhodium(II) catalyst is a common and efficient method for the synthesis of cycloprop-2-ene carboxylates.[1]

AlkyneDiazoacetateCatalystProductYield (%)Reference
Acetylene (B1199291)Ethyl diazoacetateRh₂(OAc)₄Ethyl cycloprop-2-ene-1-carboxylate47 (of the corresponding acid)[6]
2-BromopropeneEthyl diazoacetateRh₂(OAc)₄Ethyl 2-(bromomethyl)cycloprop-2-ene-1-carboxylate80-94[7]
Comparison of Rh(II) and Cu(I) Catalysts in Cyclopropanation

While rhodium catalysts are widely used for cyclopropenation, copper catalysts can also be effective, sometimes offering different selectivity. For the cyclopropanation of electron-deficient alkenes with ethyl diazoacetate, both Rh₂(OAc)₄ and Cu(acac)₂ were found to be equally effective.[8] However, for the reaction with phenyldiazomethane (B1605601), Rh₂(OAc)₄ was superior to Cu(acac)₂.[8][9]

Diazo CompoundAlkene/AlkyneCatalystYield (%)Reference
Ethyl diazoacetateElectron deficient alkenesRh₂(OAc)₄Good[8]
Ethyl diazoacetateElectron deficient alkenesCu(acac)₂Good[8]
PhenyldiazomethaneElectron deficient alkenesRh₂(OAc)₄High[8][9]
PhenyldiazomethaneElectron deficient alkenesCu(acac)₂Lower than Rh₂(OAc)₄[8][9]
Experimental Protocol: Rhodium-Catalyzed Synthesis of Ethyl cycloprop-2-ene-1-carboxylate[6]
  • A flame-dried 1 L round-bottomed flask containing Rh₂(OAc)₄ (0.271 mmol) in 800 mL of CH₂Cl₂ is cooled in an ice-water bath.

  • The flask is swept with N₂ and then the solution is sparged with acetylene gas for 30 minutes (acetone removed from acetylene by passing through cold traps).

  • Ethyl diazoacetate (81 mmol) is added over the course of 5 hours via syringe pump at 0 °C.

  • After the addition is complete, the reaction mixture is stirred for an additional hour at 0 °C.

  • The solvent is removed under reduced pressure, and the crude product is typically used in the next step without further purification.

Rh_Catalysis cluster_cycle Catalytic Cycle Rh_cat Rh(II) Catalyst Rh_carbene Rhodium Carbene Rh_cat->Rh_carbene + Diazoacetate - N₂ cyclopropene Cyclopropene Product Rh_carbene->cyclopropene + Alkyne cyclopropene->Rh_cat Release Alkyne Alkyne Alkyne->Rh_carbene Diazo Diazo Diazo->Rh_cat

Caption: Rh-Catalyzed Cyclopropenation.

Conclusion

This guide has provided a comparative overview of the primary mechanistic pathways governing the reactivity of this compound and its derivatives. The Diels-Alder reaction offers a powerful tool for the stereocontrolled synthesis of complex bicyclic systems. The formation of dianions enables versatile functionalization of the cyclopropene ring through reactions with a wide array of electrophiles. Finally, transition metal catalysis, particularly with rhodium, provides an efficient means for both the synthesis and further transformation of these valuable synthetic intermediates. By understanding the nuances of these reaction pathways and the factors that influence their outcomes, researchers can more effectively utilize this compound derivatives in the design and execution of complex synthetic strategies.

References

Safety Operating Guide

Proper Disposal of Cycloprop-2-ene Carboxylic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

Cycloprop-2-ene carboxylic acid is a mycotoxin known to induce rhabdomyolysis, a serious medical condition involving the breakdown of muscle tissue.[1] Due to its hazardous nature, all materials contaminated with this compound must be treated as hazardous waste and disposed of in accordance with institutional and regulatory guidelines. A key detoxification strategy involves the polymerization of the molecule, which has been shown to abolish its toxicity.[1][2]

Hazard and Safety Data

Proper handling and disposal of this compound require a thorough understanding of its hazardous properties. The following table summarizes key quantitative data.

ParameterValueReference
Chemical Formula C₄H₄O₂[3]
Molar Mass 84.07 g/mol [3]
Appearance White to off-white solid[4]
Melting Point 40-41 °C[1]
Oral LD₅₀ (mice) 2.5 mg/kg[1][2]
Primary Hazard Acutely toxic, causes rhabdomyolysis[1]

Immediate Safety and Handling Protocols

Due to the high toxicity of this compound, stringent safety measures are mandatory.

Engineering Controls:

  • All manipulations of this compound must be conducted in a certified chemical fume hood or a Class II Biological Safety Cabinet to prevent inhalation of any dust or aerosols.

  • The work area should be clearly designated for toxic compound handling.

Personal Protective Equipment (PPE):

  • Gloves: Wear two pairs of nitrile gloves.

  • Eye Protection: Use chemical safety goggles and a face shield.

  • Lab Coat: A dedicated lab coat for handling this compound is required. It should be decontaminated after use.

  • Respiratory Protection: For handling larger quantities or if there is a risk of aerosolization, a respirator may be necessary based on a risk assessment.

Step-by-Step Disposal Procedure

The primary method for the safe disposal of this compound is detoxification through polymerization, followed by disposal as chemical waste.

Experimental Protocol: Detoxification by Polymerization

It has been reported that polymerization of this compound via an ene reaction abolishes its toxicity.[1][2] This process is understood to occur at high concentrations. The following is a general protocol for a pilot detoxification. It is crucial to perform this on a small scale in a controlled environment to validate its efficacy and safety before scaling up.

  • Preparation: In a designated chemical fume hood, prepare a concentrated solution of the this compound waste in a suitable solvent (e.g., dichloromethane). The goal is to achieve a high concentration to facilitate the ene reaction.

  • Initiation of Polymerization: Gently heat the concentrated solution. The exact temperature and time required for polymerization may vary. Start with mild heating (e.g., 40-50 °C) and monitor for changes in the solution's viscosity or color, which may indicate polymerization.

  • Monitoring: Use an appropriate analytical method (e.g., TLC, NMR) to monitor the disappearance of the this compound monomer.

  • Cooling and Dilution: Once the polymerization is complete, allow the mixture to cool to room temperature. Dilute the polymerized material with a suitable solvent to facilitate transfer.

Waste Collection and Final Disposal
  • Segregation and Collection: All waste materials, including the detoxified polymer, contaminated PPE, and any cleaning materials, must be collected in a dedicated, clearly labeled, and leak-proof hazardous waste container.

  • Labeling: The waste container must be labeled as "Hazardous Waste" and include the full chemical name of the contents (e.g., "Polymerized this compound waste").

  • Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.[5]

  • Disposal Request: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste. Do not dispose of any materials down the drain or in the regular trash.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

A This compound Waste Generation B High Toxicity Assessment (LD50 = 2.5 mg/kg) A->B E Collect all waste in a labeled, leak-proof container A->E Collect non-detoxified waste and contaminated materials C Strict PPE and Engineering Controls B->C D Detoxification via Polymerization (Ene Reaction at High Concentration) C->D D->E F Store in Satellite Accumulation Area E->F G Contact EHS for Hazardous Waste Pickup F->G

Caption: Logical workflow for the disposal of this compound.

References

Personal protective equipment for handling Cycloprop-2-ene carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Cycloprop-2-ene Carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for handling this compound. Given the limited specific safety data available for this compound due to its reactivity, these recommendations are based on the safety protocols for the closely related and more stable cyclopropanecarboxylic acid, as well as general best practices for handling corrosive and potentially flammable organic acids.[1][2][3] this compound is a mycotoxin and should be handled with extreme care.[4]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.[5][6][7][8]

Table 1: Personal Protective Equipment (PPE) Requirements

Protection TypeRecommended EquipmentSpecifications and Rationale
Eye and Face Chemical safety goggles and a full-face shield.[5][6][7]Provides maximum protection from splashes and vapors. Standard safety glasses are insufficient.[5][7]
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber, Viton®, or laminate).Inspect gloves for any signs of degradation or perforation before each use.[2] Dispose of contaminated gloves after use.[2]
Body Protection Flame-retardant laboratory coat, chemical-resistant apron, and closed-toe shoes.A complete suit protecting against chemicals may be necessary depending on the scale of the operation.[2] Clothing should be made of materials that resist penetration or damage by the chemical.[7]
Respiratory A NIOSH/MSHA or European Standard EN 149 approved respirator with appropriate cartridges for organic vapors and acid gases.[1][3] A full-face supplied air respirator may be required for higher concentrations.[2]To be used in a well-ventilated area, preferably within a chemical fume hood.[6][7]
Handling and Storage Procedures

Adherence to proper handling and storage protocols is critical to prevent accidents and maintain the integrity of the compound.

Operational Plan:

  • Preparation:

    • Work in a well-ventilated area, such as a certified chemical fume hood.[6][7]

    • Ensure that an emergency eyewash station and safety shower are readily accessible.[3][6][7]

    • Have a spill kit specifically for corrosive and flammable materials readily available.[9]

    • Remove all potential ignition sources from the work area.[1][2]

  • Handling:

    • Avoid inhalation of vapors or mists.[2]

    • Prevent contact with skin, eyes, and clothing.[1]

    • When diluting, always add the acid to the solvent slowly, never the other way around, to avoid splashing.[6][9]

    • Use spark-proof tools and equipment to prevent ignition.[1][10]

    • Keep containers tightly closed when not in use.[1][2]

  • Storage:

    • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.[3][6]

    • Store in a designated corrosives cabinet.[9]

    • Keep containers below eye level to minimize the risk of dropping and splashing.[7][9]

Disposal Plan

Proper disposal of this compound and its contaminated materials is essential to protect personnel and the environment.

Table 2: Disposal Guidelines

Waste TypeDisposal Procedure
Unused/Surplus Product Dispose of as hazardous chemical waste through a licensed disposal company.[2] Do not dispose of down the drain.[2] The material may be incinerated in a chemical incinerator equipped with an afterburner and scrubber.[2]
Contaminated Materials (e.g., gloves, absorbent pads) Place in a sealed, labeled container for hazardous waste disposal.[2]
Empty Containers Empty containers may retain product residue and can be dangerous.[1] Do not reuse. Triple rinse with a suitable solvent and dispose of the rinsate as hazardous waste. Puncture and dispose of the container through a licensed disposal service.
Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency.

Table 3: Emergency Response

Emergency SituationAction
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[1][3] Seek immediate medical attention.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Seek immediate medical attention.[3]
Inhalation Move the individual to fresh air immediately.[1] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration.[1] Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting.[1][2] If the person is conscious and alert, rinse their mouth with water and give 2-4 cupfuls of milk or water.[1] Never give anything by mouth to an unconscious person.[1][2] Seek immediate medical attention.[1]
Spill Evacuate the area and remove all ignition sources.[2] Ventilate the area. Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).[1] Collect the absorbed material into a suitable, closed container for disposal.[2] Do not allow the spill to enter drains or waterways.[2]

Visual Guides

Workflow for Handling this compound

G prep 1. Preparation - Verify fume hood function - Assemble all required PPE - Locate emergency equipment - Prepare spill kit handling 2. Handling - Don appropriate PPE - Work within fume hood - Handle with care, avoid splashes - Keep container closed prep->handling procedure 3. Experimental Procedure - Perform experiment as planned - Monitor for any adverse reactions handling->procedure cleanup 4. Decontamination & Cleanup - Decontaminate work surfaces - Clean equipment procedure->cleanup disposal 5. Waste Disposal - Segregate waste streams - Dispose of waste in labeled containers cleanup->disposal storage 6. Storage - Return reagent to designated storage - Ensure container is sealed disposal->storage

Caption: Workflow for the safe handling of this compound.

Decision-Making for Spill Control

G spill Spill Occurs assess_size Assess Spill Size Is it manageable? spill->assess_size evacuate Evacuate Area Alert Safety Officer assess_size->evacuate No ppe Don Appropriate PPE assess_size->ppe Yes contain Contain Spill Use inert absorbent ppe->contain collect Collect Waste Place in sealed container contain->collect decontaminate Decontaminate Area collect->decontaminate

Caption: Decision-making process for managing a chemical spill.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.